4-chloro-1-hydroxynaphthalene-2-carboxylic acid
Description
The exact mass of the compound 4-Chloro-1-hydroxy-2-naphthoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-1-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWGZDGUXYNIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202417 | |
| Record name | 4-Chloro-1-hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-15-4 | |
| Record name | 4-Chloro-1-hydroxy-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-hydroxy-2-naphthoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5409-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-Chloro-1-hydroxy-2-naphthoic acid | |
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| Record name | 4-chloro-1-hydroxy-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE4VW55XKG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-1-hydroxynaphthalene-2-carboxylic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid, a key aromatic intermediate. The document delves into its chemical structure, physicochemical properties, and detailed spectroscopic analysis. A plausible synthetic route via the Kolbe-Schmitt reaction is presented with a step-by-step experimental protocol. Furthermore, this guide explores the compound's reactivity and its significant role as a precursor in the synthesis of azo dyes and potential pharmaceutical agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Introduction
This compound (CAS No. 5409-15-4) is a polysubstituted aromatic compound featuring a naphthalene core. The strategic placement of a chloro, a hydroxyl, and a carboxylic acid group on the naphthalene scaffold imparts a unique reactivity profile, making it a valuable building block in organic synthesis. Its structural complexity and functional group array allow for diverse chemical transformations, rendering it a significant intermediate in the production of various commercial and research chemicals, including dyestuffs and compounds of pharmaceutical interest. This guide aims to provide a detailed technical resource for researchers and professionals working with this versatile molecule.
Physicochemical Properties
This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5409-15-4[1] |
| Molecular Formula | C₁₁H₇ClO₃[2] |
| Molecular Weight | 222.62 g/mol [2] |
| Boiling Point | 393.1°C at 760 mmHg[3] |
| Flash Point | 191.5°C[3] |
| Density | 1.52 g/cm³[3] |
| LogP | 2.897[3] |
| Vapor Pressure | 6.96E-07 mmHg at 25°C[3] |
Synthesis
The primary synthetic route to this compound is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[4] In this case, the substrate is 4-chloro-1-naphthol. The reaction proceeds by first forming the sodium salt of 4-chloro-1-naphthol, which is then carboxylated using carbon dioxide under pressure.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction
This protocol describes a plausible method for the synthesis of this compound based on the principles of the Kolbe-Schmitt reaction.
Materials:
-
4-chloro-1-naphthol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂)
-
Sulfuric acid (H₂SO₄)
-
Suitable solvent (e.g., o-dichlorobenzene)
-
High-pressure autoclave
Procedure:
-
Formation of the Sodium Salt: In a suitable reaction vessel, dissolve 4-chloro-1-naphthol in a minimal amount of a high-boiling point inert solvent. Add an equimolar amount of sodium hydroxide to form the sodium 4-chloro-1-naphthoxide salt.
-
Carboxylation: Transfer the reaction mixture to a high-pressure autoclave. Pressurize the autoclave with carbon dioxide to approximately 100 atm and heat to around 125°C. Maintain these conditions with stirring for several hours to facilitate the carboxylation.
-
Work-up and Isolation: After cooling the reactor to room temperature and releasing the pressure, the reaction mixture is acidified with a dilute solution of sulfuric acid. The precipitated crude product, this compound, is then collected by filtration, washed with cold water to remove any inorganic impurities, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity.
Structural Characterization and Spectroscopic Analysis
The chemical structure of this compound has been elucidated and confirmed through various spectroscopic techniques.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. The proton on the carbon between the hydroxyl and carboxylic acid groups would likely appear as a singlet. The remaining aromatic protons on the two rings would exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum will display 11 distinct signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at the lowest field (highest ppm value). The carbons attached to the electronegative oxygen and chlorine atoms will also be shifted downfield. The remaining aromatic carbons will appear in the typical aromatic region. A publicly available ¹³C NMR spectrum can be found at SpectraBase.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups. A representative FTIR spectrum is available on SpectraBase.[6]
-
O-H Stretching: A broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretching: A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C-O Stretching: An absorption band in the 1320-1210 cm⁻¹ region is attributed to the C-O stretching of the carboxylic acid.
-
Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the naphthalene ring.
-
C-Cl Stretching: A band in the 800-600 cm⁻¹ region can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[7] The presence of chlorine would be indicated by an M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Chemical Reactivity and Applications
The presence of three distinct functional groups—hydroxyl, carboxylic acid, and chloro—makes this compound a versatile intermediate for further chemical modifications.
Caption: Reactivity of this compound.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can readily undergo esterification with alcohols in the presence of an acid catalyst or amidation with amines to form the corresponding esters and amides.[8] These reactions are fundamental in modifying the solubility and biological activity of the molecule.
Reactions of the Hydroxyl Group
The hydroxyl group, being on an electron-rich naphthalene ring, is activated towards electrophilic aromatic substitution. This makes the compound a valuable coupling component in the synthesis of azo dyes.[9] Diazotized aromatic amines can couple with the activated naphthalene ring to produce intensely colored azo compounds.
Reactions of the Chloro Group
The chlorine atom can be displaced by various nucleophiles under appropriate reaction conditions, allowing for the introduction of other functional groups onto the naphthalene ring.
Applications in Azo Dye Synthesis
As mentioned, this compound can serve as a coupling component in the synthesis of azo dyes. The general synthetic route involves the diazotization of a primary aromatic amine followed by coupling with the naphthol derivative. The resulting azo dyes can have a wide range of colors and are used in various industries, including textiles and printing.
Potential Pharmaceutical Applications
The naphthalene scaffold is a common feature in many biologically active molecules. The ability to functionalize this compound at its three reactive sites makes it an attractive starting material for the synthesis of novel pharmaceutical candidates. Its derivatives can be screened for a variety of therapeutic activities.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.[10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves and impervious clothing.
-
Respiratory Protection: Use a respirator if dust is generated or if exposure limits are exceeded.
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Remove contaminated clothing and wash the skin with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is a multifunctional aromatic compound with significant potential as an intermediate in the chemical and pharmaceutical industries. Its well-defined chemical structure, characterized by various spectroscopic methods, and its versatile reactivity make it a valuable tool for synthetic chemists. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for its safe and effective use in research and development.
References
- 1. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID [drugfuture.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cuhk.edu.hk [cuhk.edu.hk]
- 10. echemi.com [echemi.com]
An In-Depth Technical Guide to 4-Chloro-1-hydroxynaphthalene-2-carboxylic acid (CAS: 5409-15-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid (CAS: 5409-15-4), a halogenated aromatic hydroxy acid. The document delineates its chemical and physical properties, outlines a probable synthetic pathway, presents its spectral data for analytical identification, and explores its current and potential applications in scientific research and drug development. While direct biological activity data for the parent acid is limited, this guide synthesizes information on structurally related compounds to propose promising avenues for future investigation, particularly in the realm of antimicrobial discovery.
Introduction: A Versatile Naphthalene Scaffold
This compound is a bifunctional organic molecule built upon a naphthalene core. This structure is of significant interest to medicinal chemists and synthetic organic chemists due to the presence of three key functional regions: a hydroxylated naphthalene ring, a carboxylic acid moiety, and a chlorine substituent. The naphthalene scaffold is a common feature in many biologically active molecules[1]. The carboxylic acid group provides a handle for various chemical modifications, such as esterification and amidation, which are fundamental in constructing larger, more complex molecules[1]. Simultaneously, the chloro-substitution can influence the compound's lipophilicity and metabolic stability, properties that are critical in drug design[1]. This dual reactivity makes it a valuable intermediate for the synthesis of diverse chemical libraries for screening as potential enzyme inhibitors, receptor ligands, or anticancer agents[1].
Physicochemical & Structural Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 5409-15-4 | [2][3] |
| Molecular Formula | C₁₁H₇ClO₃ | [2] |
| Molecular Weight | 222.62 g/mol | [2] |
| Boiling Point | 393.1°C at 760 mmHg | [4] |
| Density | 1.52 g/cm³ | [4] |
| LogP | 3.64 | [5] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
Structural Representation:
The structure of this compound, with its key functional groups, is depicted below.
Figure 1: Chemical structure of this compound.
Synthesis Pathway: The Kolbe-Schmitt Reaction
The synthesis of hydroxy aromatic carboxylic acids is classically achieved via the Kolbe-Schmitt reaction[6][7][8]. This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat, followed by acidic workup[6][9]. For the synthesis of this compound, the logical precursor would be 4-chloro-1-naphthol.
The proposed synthetic workflow is as follows:
Figure 2: Proposed synthesis workflow for this compound.
Detailed Protocol (Proposed):
-
Formation of the Naphthoxide Salt: In a high-pressure reactor, 4-chloro-1-naphthol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent to form the corresponding naphthoxide salt. It is crucial that the reactants and solvent are thoroughly dried, as the presence of water can significantly decrease the yield[10].
-
Carboxylation: The reactor is then pressurized with carbon dioxide gas (typically to 5-100 atm) and heated (temperatures can range from 125°C upwards)[6][10]. The electron-rich naphthoxide attacks the electrophilic carbon of CO₂, leading to the formation of a carboxylate salt. The choice of alkali metal can influence the regioselectivity of the carboxylation[10].
-
Acidification and Isolation: After the reaction is complete, the mixture is cooled, and the pressure is released. The reaction mixture is then treated with a strong acid, such as sulfuric or hydrochloric acid, to protonate the carboxylate salt, precipitating the this compound.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system to yield the final product of high purity.
Analytical Characterization: Spectral Data
Accurate identification and characterization of this compound are crucial for its use in research and development. The following spectral data provides a fingerprint for this compound.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While a fully assigned spectrum for this compound is not available in the public domain, data for related hydroxynaphthoic acids can provide expected chemical shift regions[13][14].
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the naphthalene ring. The acidic protons of the carboxylic acid and hydroxyl groups will likely appear as broad singlets at lower field (typically >10 ppm), and their positions can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eleven carbon atoms. The carbonyl carbon of the carboxylic acid is expected in the 165-185 ppm region. Carbons attached to the hydroxyl and chloro groups will also have characteristic shifts, as will the other aromatic carbons[9][15].
4.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and providing structural clues.
-
Expected Molecular Ion: [M]⁺ at m/z ≈ 222 (for ³⁵Cl) and 224 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
-
Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH)[15].
4.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands[16][17].
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| O-H stretch (carboxylic acid) | 2500-3300 (very broad) |
| C=O stretch (carboxylic acid) | 1680-1710 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch | 1210-1320 |
| C-Cl stretch | 600-800 |
Applications in Research and Drug Development
5.1. Role as a Synthetic Intermediate
The primary application of this compound is as a versatile intermediate in organic synthesis[1]. The carboxylic acid and chloro functionalities allow for a wide range of chemical transformations, enabling the construction of more complex molecules with potential biological activity. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups to modulate properties like bioavailability and target binding[1].
5.2. Potential as an Antimicrobial Scaffold
While direct studies on the antimicrobial activity of this compound are scarce, research on closely related compounds provides compelling evidence for its potential in this area. Studies on a series of chlorinated 1-hydroxynaphthalene-2-carboxanilides (amides derived from 1-hydroxynaphthalene-2-carboxylic acid) have demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA)[7][18]. For example, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide showed a minimum inhibitory concentration (MIC) of 0.37 μM against S. aureus[18]. This suggests that the chlorinated hydroxynaphthalene carboxamide scaffold is a promising pharmacophore for the development of new anti-staphylococcal agents.
The parent acid, this compound, serves as the foundational structure for these active compounds and warrants direct investigation for its own antimicrobial properties.
Experimental Protocols for Biological Evaluation
For researchers interested in exploring the biological activities of this compound, the following general protocols can be adapted.
6.1. Preparation of Stock Solutions
Due to the limited aqueous solubility of many aromatic carboxylic acids, stock solutions are typically prepared in an organic solvent before being diluted into aqueous media for biological assays[19].
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of organic compounds for biological screening.
-
Preparation: Accurately weigh a desired amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
6.2. Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism[20][21].
-
Preparation of Inoculum: Culture the desired bacterial strain (e.g., S. aureus) overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound's stock solution in the appropriate growth medium to achieve a range of final concentrations for testing.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive controls (bacteria in medium without the compound) and negative controls (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The following diagram illustrates a typical workflow for a broth microdilution assay.
Figure 3: Workflow for a broth microdilution antimicrobial susceptibility assay.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area and to wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent the formation of dust. Store the compound in a tightly closed container in a cool, dry place.
Conclusion and Future Directions
This compound is a valuable chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. Its dual functionality allows for the creation of diverse molecular architectures. While direct biological data on the parent acid is limited, the potent antibacterial activity of its derivatives strongly suggests that this scaffold is a promising starting point for the development of new anti-infective agents.
Future research should focus on:
-
A thorough biological evaluation of this compound itself against a panel of clinically relevant microbes.
-
The development and optimization of a detailed and scalable synthesis protocol.
-
Structure-activity relationship (SAR) studies to further explore the impact of the chloro and carboxylic acid functionalities on biological activity.
-
Exploration of this scaffold for other potential therapeutic applications, such as anticancer or anti-inflammatory agents.
This technical guide serves as a foundational resource to stimulate and support further investigation into this promising compound.
References
- 1. nbinno.com [nbinno.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID [drugfuture.com]
- 4. 4-Chloro-1-hydroxy-2-naphthoic acid|lookchem [lookchem.com]
- 5. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 6. future4200.com [future4200.com]
- 7. Insight into antistaphylococcal effect of chlorinated 1-hydroxy-naphthalene-2-carboxanilides: Original scientific article | ADMET and DMPK [pub.iapchem.org]
- 8. byjus.com [byjus.com]
- 9. scribd.com [scribd.com]
- 10. jk-sci.com [jk-sci.com]
- 11. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 12. datapdf.com [datapdf.com]
- 13. myneni.princeton.edu [myneni.princeton.edu]
- 14. mdpi.com [mdpi.com]
- 15. spectrabase.com [spectrabase.com]
- 16. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID(5409-15-4) IR2 spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. phytotechlab.com [phytotechlab.com]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid
Introduction
4-chloro-1-hydroxynaphthalene-2-carboxylic acid is a halogenated aromatic compound belonging to the family of naphthoic acid derivatives. Its rigid bicyclic core, substituted with key functional groups—a hydroxyl, a carboxylic acid, and a chloro group—makes it a molecule of significant interest in medicinal chemistry and materials science. As a potential building block for larger, more complex bioactive molecules, a thorough understanding of its fundamental physical properties is paramount for its effective utilization in research and development.
This guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document offers insights into the structural basis for these properties and presents detailed, field-proven methodologies for their experimental determination. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently measure and verify these critical parameters in their own laboratories.
Molecular and Chemical Identity
A precise understanding of a compound's identity is the foundation of all subsequent research. The following identifiers are crucial for accurate sourcing, documentation, and regulatory compliance.
-
Synonyms: 4-Chloro-1-hydroxy-2-naphthoic acid, 2-Naphthalenecarboxylic acid, 4-chloro-1-hydroxy-[1][3][5]
Summary of Physicochemical Properties
The following table summarizes the key physical properties of this compound. It includes a combination of experimentally derived data for related compounds and computationally predicted values, which serve as valuable estimates for experimental design.
| Property | Value / Observation | Data Type | Source / Method |
| Physical State | Expected to be a solid at 25°C | Observational | Based on related structures[7][8] |
| Melting Point | 240-250 °C (for 6-Hydroxy-2-naphthoic acid) | Experimental (Comparative) | [7] |
| Boiling Point | 393.1°C at 760 mmHg | Predicted | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone | Qualitative (Expected) | Based on chemical structure[9] |
| pKa (Carboxylic Acid) | ~4 | Predicted | Based on 2-naphthoic acid (pKa 4.18)[10][11] |
| pKa (Phenolic Hydroxyl) | ~9-10 | Predicted | Based on typical phenols |
| LogP (Octanol-Water Partition Coefficient) | 3.64 - 4.2 | Predicted | [1][6] |
Detailed Analysis and Experimental Protocols
Melting Point: A Criterion for Purity
The melting point is one of the most critical physical properties, serving as a primary indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities will depress and broaden this range.
This protocol describes the determination of a melting point range using a standard digital melting point apparatus.
Causality: The method relies on controlled, slow heating to ensure thermal equilibrium between the sample, the heating block, and the thermometer, allowing for an accurate observation of the phase transition from solid to liquid. A rapid heating rate can lead to an artificially high and broad melting range.
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the compound is completely dry and finely powdered.
-
Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 1-2 mm.[12]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[13]
-
Rapid Initial Heating: If the approximate melting point is unknown, perform a quick determination by heating rapidly (10-20°C/min) to find a rough range.[14]
-
Precise Measurement: For an accurate measurement, start with a new sample and heat rapidly to about 15-20°C below the approximate melting point. Then, slow the heating rate to 1-2°C per minute.[14]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T-initial) and the temperature at which the last crystal melts (T-final). The melting point is reported as this range.
-
Validation: Repeat the measurement at least twice with fresh samples to ensure reproducibility. Consistent values validate the result.
Solubility Profile: Guiding Formulation and Application
The solubility of a compound dictates its behavior in various media, which is critical for applications ranging from reaction chemistry to drug delivery. The structure of this compound—with its large, nonpolar naphthalene core and polar hydroxyl and carboxylic acid groups—suggests limited solubility in water but good solubility in polar organic solvents.[9][15]
This protocol provides a systematic approach to determine the solubility of the compound in a range of common laboratory solvents.
Causality: The principle "like dissolves like" governs solubility.[16] This procedure tests the compound's solubility in water, acidic, and basic solutions to probe the influence of its acidic functional groups, and in organic solvents to assess the impact of its overall polarity.
Step-by-Step Methodology:
-
Preparation: Place approximately 25 mg of the compound into separate, clean, small test tubes.[17]
-
Solvent Addition: To each tube, add 0.75 mL of a different solvent in small portions (e.g., 0.25 mL at a time). Test the following solvents:
-
Observation: After each addition, shake the tube vigorously for 30-60 seconds.[17] Observe if the solid dissolves completely.
-
Classification:
-
Soluble: The entire solid dissolves.
-
Slightly Soluble: A noticeable amount of solid dissolves, but some remains.
-
Insoluble: No apparent change in the amount of solid.
-
-
Interpretation:
Acidity (pKa): Understanding Ionization Behavior
The compound possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The pKa is the pH at which a functional group is 50% ionized.[19] This value is crucial for predicting the compound's charge state at a given pH, which influences its solubility, membrane permeability, and receptor-binding interactions. The electron-withdrawing chloro group is expected to slightly increase the acidity (lower the pKa) of both functional groups compared to their unsubstituted parent compound, 1-hydroxy-2-naphthoic acid.
This protocol is a highly accurate method for determining pKa values by monitoring pH changes during titration with a strong base.[20]
Causality: As a strong base (e.g., NaOH) is added to a solution of the weak acid, the acid is converted to its conjugate base. The pH of the solution changes slowly at first, then rapidly near the equivalence point. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[19]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Step-by-Step Methodology:
-
System Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[21]
-
Sample Preparation: Prepare a ~1 mM solution of the compound in a suitable solvent (e.g., a water/methanol co-solvent system if aqueous solubility is low).[22] Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[21][22]
-
Titration Setup: Place the solution in a jacketed vessel on a magnetic stirrer to maintain constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.[21] Immerse the calibrated pH electrode.
-
Titration: Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[21][22] After each addition, allow the pH reading to stabilize before recording both the added volume and the pH. Continue until the pH reaches ~12.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Identify the equivalence points (the points of steepest inflection) on the curve. Since there are two acidic protons, two equivalence points are expected.
-
The pKa of the carboxylic acid will be the pH at the first half-equivalence point. The pKa of the phenol will be the pH at the second half-equivalence point.
-
-
Validation: Perform a minimum of three titrations to ensure the reliability of the results and calculate the average pKa values and standard deviations.[21]
Spectroscopic Properties
Spectroscopic data provides a fingerprint of the molecule, confirming its structure and identifying its key functional groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of functional groups. For this compound, the expected characteristic absorption bands are:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. This broadness is due to strong hydrogen bonding.[23]
-
O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp peak around 1680-1710 cm⁻¹.[23]
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region. An IR spectrum is available for this compound on ChemicalBook, which can be used for comparison.[24]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, a signal for the phenolic -OH, and a signal for the carboxylic acid -OH. The latter two are often broad and their chemical shift is concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, including a signal for the carbonyl carbon (C=O) typically downfield around 170 ppm. NMR spectral data for similar compounds can be found in the literature to aid in the interpretation of experimental spectra.[25]
-
Conclusion
The physical properties of this compound—its solid-state nature, melting point, solubility profile, acidity, and spectroscopic signatures—are direct consequences of its unique molecular architecture. The interplay between its polar functional groups and nonpolar aromatic system defines its behavior in chemical and biological systems. This guide provides not only the expected values for these properties but also the robust experimental frameworks required for their accurate determination. By applying these methodologies, researchers can ensure the quality of their materials and build a solid foundation for future investigations and applications of this versatile compound.
References
- 1. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID [drugfuture.com]
- 5. spectrabase.com [spectrabase.com]
- 6. PubChemLite - 4-chloro-1-hydroxy-2-naphthoic acid (C11H7ClO3) [pubchemlite.lcsb.uni.lu]
- 7. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]
- 8. 1-hydroxy-2-naphthoic acid, 86-48-6 [thegoodscentscompany.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. westlab.com [westlab.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. www1.udel.edu [www1.udel.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. scribd.com [scribd.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. echemi.com [echemi.com]
- 24. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID(5409-15-4) IR2 spectrum [chemicalbook.com]
- 25. rsc.org [rsc.org]
An In-Depth Technical Guide to 4-Chloro-1-hydroxynaphthalene-2-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-hydroxynaphthalene-2-carboxylic acid is a bifunctional naphthoic acid derivative featuring a hydroxyl group, a carboxylic acid, and a chloro substituent on its core naphthalene scaffold. This unique combination of functional groups makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of complex molecular architectures for materials science and drug discovery. Its molecular weight and structure provide a platform for diverse chemical modifications, allowing for the fine-tuning of physicochemical and biological properties. This guide provides a comprehensive overview of its synthesis, key properties, reactivity, and applications, grounded in established chemical principles and methodologies.
Core Physicochemical and Spectroscopic Data
The fundamental properties of this compound are critical for its application in research and development. These data are essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇ClO₃ | [1] |
| Molecular Weight | 222.62 g/mol | [1][2] |
| CAS Number | 5409-15-4 | [3] |
| Appearance | Solid (form may vary) | |
| LogP | 3.64 | [3] |
| Boiling Point | 393.1°C at 760 mmHg | |
| Density | 1.52 g/cm³ | |
| InChIKey | XRWGZDGUXYNIOS-UHFFFAOYSA-N | [2] |
| SMILES | c1ccc2c(c1)c(cc(c2O)C(=O)O)Cl | [2] |
Spectroscopic Characterization:
Definitive structural confirmation relies on a combination of spectroscopic techniques. Representative data for this compound are available from various sources and are crucial for identity confirmation post-synthesis or prior to use.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the chemical environment of hydrogen atoms within the molecule. Spectra are typically run in deuterated solvents like DMSO-d₆.[4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characterizes the carbon skeleton of the molecule.[4]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Identifies the presence of key functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O and -OH) moieties.[4]
-
MS (Mass Spectrometry): Confirms the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of a chlorine atom.[4]
Synthesis via the Kolbe-Schmitt Reaction
The most established and industrially relevant method for the synthesis of aromatic hydroxy acids is the Kolbe-Schmitt reaction.[5][6] This reaction involves the carboxylation of a phenoxide (or in this case, a naphthoxide) with carbon dioxide under pressure.[5][7] The regioselectivity of the carboxylation on the naphthalene ring is influenced by the choice of alkali metal and the reaction temperature.[5]
Mechanistic Rationale
The reaction proceeds via the nucleophilic addition of the sodium 4-chloro-1-naphthoxide to carbon dioxide. The phenoxide is significantly more reactive towards electrophilic aromatic substitution than the corresponding phenol because the negative charge on the oxygen atom increases the electron density of the aromatic ring. The sodium ion is believed to form a chelate with the carbon dioxide and the naphthoxide oxygen, which favors the ortho-carboxylation relative to the hydroxyl group.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the principles of the Kolbe-Schmitt reaction as described in the patent literature for related naphthols.[7][8] Self-validation of this protocol requires strict adherence to safety procedures, particularly when working with high-pressure equipment.
-
Preparation of Sodium 4-chloro-1-naphthoxide:
-
In a suitable high-pressure autoclave, charge 4-chloro-1-naphthol (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric equivalent of sodium hydroxide (1.0 eq) as an aqueous solution or as solid pellets with a minimal amount of water or a high-boiling inert solvent like o-dichlorobenzene to facilitate salt formation.[7]
-
Heat the mixture under vacuum to remove all water, resulting in the dry sodium 4-chloro-1-naphthoxide powder. This dehydration step is critical, as the presence of water can inhibit carboxylation.[9]
-
-
Carboxylation:
-
Seal the autoclave. Pressurize the vessel with dry carbon dioxide to approximately 60-100 atm.[5]
-
Heat the reaction mixture to 125-150°C with vigorous stirring. The exothermic reaction must be carefully controlled to prevent local superheating and the formation of by-products.[9]
-
Maintain these conditions for 6-8 hours, or until CO₂ uptake ceases.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.
-
Dissolve the solid reaction mass in hot water.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the filtrate to a clean vessel and acidify with concentrated hydrochloric acid (HCl) until the pH is strongly acidic (pH ~1-2).
-
The desired product, this compound, will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
-
Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid) can be performed for further purification.
-
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound allows for a wide range of subsequent chemical transformations, making it a versatile building block.[10]
Reactions of the Carboxylic Acid Group
-
Fischer Esterification: The carboxylic acid can be converted to its corresponding ester by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[11][12] This reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product.[11]
-
Representative Protocol (Methyl Ester Synthesis):
-
Suspend this compound (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
-
-
-
Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This typically requires an activating agent, such as a carbodiimide (e.g., EDC) or a uronium salt (e.g., HATU), to convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[13]
Reactions of the Chloro Group
The chlorine atom on the naphthalene ring is a site for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions.[10]
-
Cross-Coupling Reactions (e.g., Suzuki, Heck): The chloro group can participate in palladium-catalyzed reactions to form new carbon-carbon bonds. For example, in a Suzuki coupling, it can be reacted with a boronic acid to introduce a new aryl or alkyl group, significantly increasing molecular complexity.[10]
Application in Drug Development and Medicinal Chemistry
Naphthalene-based scaffolds are prevalent in many biologically active molecules. The carboxylic acid functional group can serve as a key interaction point with biological targets (e.g., through hydrogen bonding or salt bridge formation) or can be used as a handle for prodrug strategies to improve pharmacokinetic properties.[14][15] The chloro-substituent can modulate the lipophilicity and metabolic stability of a potential drug candidate.[10] Therefore, this compound serves as a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery programs, targeting a wide range of therapeutic areas from anticancer to anti-inflammatory agents.[10][16]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity and stability of this compound.
Caption: General workflow for the HPLC analysis of the target compound.
A typical reverse-phase HPLC method would employ a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid to ensure the carboxylic acid is in its protonated state for consistent retention.[3] Method validation according to ICH guidelines would be necessary for use in a regulated environment.[6]
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. Carboxylation of sodium arylsulfinates with CO2 over mesoporous K-Cu-20TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]
- 4. US5599971A - Method for producing 1,4-dihydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 7. US2453105A - Preparation of hydroxy aromatic carboxylic acids - Google Patents [patents.google.com]
- 8. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 9. US2132357A - Carboxylation of alkali metal salts of phenols - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Determine the products of each carboxylic acid reaction. - Tro 6th Edition Ch 22 Problem 83a [pearson.com]
- 13. jackwestin.com [jackwestin.com]
- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid
Prepared by: Senior Application Scientist
Introduction
4-chloro-1-hydroxynaphthalene-2-carboxylic acid is a substituted aromatic compound belonging to the class of naphthoic acids.[1][2] Its structure, featuring a naphthalene core with hydroxyl, carboxylic acid, and chloro substituents, gives rise to a unique electronic and chemical profile.[1][3] Accurate structural elucidation and purity assessment are paramount for its application in research and development, particularly in fields such as organic synthesis and medicinal chemistry where it may serve as a critical building block.
This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound. We will delve into the principles and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus will be not only on the data itself but on the scientific rationale behind the spectral interpretations, providing researchers and drug development professionals with a robust framework for analysis.
Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups—hydroxyl, carboxylic acid, and the chloro-substituted naphthalene ring—are the primary reporters in the spectroscopic data we will acquire.
Caption: Structure of this compound with atom numbering.
Infrared (IR) Spectroscopy
Expertise & Experience: The Diagnostic Power of Vibrational Frequencies
Infrared spectroscopy is a fundamental technique for identifying functional groups. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. For a molecule like this compound, the IR spectrum provides a distinct "fingerprint," with highly diagnostic peaks for the hydroxyl (-OH) and carbonyl (C=O) groups.[4] The broadness of the O-H stretching band, for instance, is a direct consequence of intermolecular hydrogen bonding, a key physical property of this molecule in the solid state.
Experimental Protocol: Attenuated Total Reflectance (ATR)
A reliable and rapid method for acquiring an IR spectrum of a solid sample is using a spectrometer equipped with an ATR accessory.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is then ready for analysis.
Data Interpretation and Summary
The IR spectrum is dominated by features from the hydroxyl and carboxylic acid groups. The aromatic C-H and C=C stretches provide confirmation of the naphthalene core, while the C-Cl stretch appears in the fingerprint region.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Characteristics |
| 2500-3300 | Carboxylic Acid O-H | Stretch | Very broad, strong; due to hydrogen bonding |
| ~3200-3500 | Phenolic O-H | Stretch | Broad, often overlaps with the carboxylic acid O-H |
| ~3050-3100 | Aromatic C-H | Stretch | Medium to weak, sharp peaks |
| ~1680-1700 | Carboxylic Acid C=O | Stretch | Very strong, sharp; position influenced by conjugation |
| ~1500-1600 | Aromatic C=C | Stretch | Multiple medium to strong bands |
| ~1210-1320 | C-O | Stretch | Strong, associated with acid and phenol |
| ~600-800 | C-Cl | Stretch | Medium to weak, in the fingerprint region |
Note: The exact peak positions can vary slightly based on the sample's physical state and the specific instrumentation used.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: Probing the Atomic Nuclei
NMR spectroscopy provides the most detailed structural information, mapping the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. Chemical shift values indicate the degree of magnetic shielding around a nucleus, while coupling patterns in ¹H NMR reveal the proximity of neighboring protons. For this molecule, NMR is indispensable for confirming the substitution pattern on the naphthalene ring.
Experimental Protocol: Sample Preparation and Data Acquisition
Trustworthy NMR data relies on proper sample preparation and instrument setup.
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and for ensuring that the acidic protons of the -OH and -COOH groups are observable.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity, a self-validating process that ensures high-resolution spectra.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. A D₂O exchange experiment can be performed subsequently by adding a drop of D₂O to the sample and re-acquiring the spectrum; the disappearance of signals confirms them as labile (-OH, -COOH) protons.
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically run to produce a spectrum with a single peak for each unique carbon atom.[6] This requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
¹H NMR Data Interpretation (Predicted)
While specific experimental data is not available in the provided sources, a reliable spectrum can be predicted based on established principles of chemical shifts and coupling constants.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| -COOH | > 13.0 | Singlet (broad) | Very deshielded due to acidity. Disappears with D₂O exchange. |
| -OH | ~9.0 - 11.0 | Singlet (broad) | Deshielded phenolic proton. Disappears with D₂O exchange. |
| H3 | ~7.5 - 7.8 | Singlet | No adjacent protons to couple with. |
| H5, H8 | ~8.0 - 8.4 | Doublet | Protons ortho to the fused ring system, experiencing deshielding. |
| H6, H7 | ~7.6 - 7.9 | Multiplet | Appear as overlapping triplets or doublets of doublets. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments. The influence of the electron-withdrawing (-Cl, -COOH) and electron-donating (-OH) substituents is clearly visible in the chemical shifts.[6][7]
| Carbon Assignment | Typical δ (ppm)[8] | Notes |
| C=O (Carboxylic Acid) | ~170 | Most deshielded carbon due to double bond to oxygen. |
| C1 (-OH) | ~155 | Deshielded due to direct attachment to electronegative oxygen. |
| C4 (-Cl) | ~125 | Deshielded by chlorine, but less so than by oxygen. |
| C2, C4a, C8a | ~110 - 140 | Quaternary carbons, often with lower intensity. |
| C3, C5, C6, C7, C8 | ~120 - 135 | Protonated aromatic carbons. |
Mass Spectrometry (MS)
Expertise & Experience: Determining Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[9] For this compound, the molecular formula is C₁₁H₇ClO₃, corresponding to a monoisotopic mass of 222.0084 g/mol and an average molecular weight of 222.62 g/mol .[1][9] A key diagnostic feature is the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will exhibit a molecular ion peak (M⁺) and an "M+2" peak with roughly one-third the intensity, which is an unambiguous indicator of a single chlorine atom in the molecule.
Experimental Protocol: Electron Ionization (EI)
A common method for analyzing relatively small, thermally stable organic molecules is Gas Chromatography-Mass Spectrometry (GC-MS), which typically uses Electron Ionization (EI).
-
Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, which vaporizes the sample and separates it from any impurities.
-
Ionization: As the pure compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (~70 eV), causing it to eject an electron and form a radical cation (M⁺·), the molecular ion.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots ion intensity versus m/z.
Data Interpretation and Fragmentation Pathway
The 70 eV ionization process imparts significant excess energy, causing the molecular ion to fragment in predictable ways. Analyzing these fragments helps to confirm the molecular structure.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID [drugfuture.com]
- 3. PubChemLite - 4-chloro-1-hydroxy-2-naphthoic acid (C11H7ClO3) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. spectrabase.com [spectrabase.com]
Navigating the Structural Nuances: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid
This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, offering field-proven insights into the structural elucidation of this substituted naphthalene derivative. We will examine the causal relationships behind chemical shifts and coupling constants, grounded in the fundamental principles of NMR spectroscopy and supported by authoritative references.
Introduction
This compound is a multifaceted organic compound whose biological and chemical properties are intrinsically linked to its precise molecular architecture. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of its structure in solution. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can assemble a detailed atomic-level portrait, confirming the substitution pattern and electronic landscape of the molecule. This guide will systematically dissect the ¹H and ¹³C NMR spectra, providing a robust framework for its analysis.
Molecular Structure and Numbering Scheme
To facilitate a clear and concise discussion of the NMR data, the following IUPAC-recommended numbering scheme for the naphthalene ring system will be employed throughout this guide.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the aromatic protons on the naphthalene core, as well as exchangeable protons from the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro and carboxylic acid groups.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 - 7.7 | s | - |
| H-5 | ~8.1 - 8.3 | d | 8.0 - 9.0 |
| H-6 | ~7.6 - 7.8 | t | 7.0 - 8.0 |
| H-7 | ~7.4 - 7.6 | t | 7.0 - 8.0 |
| H-8 | ~8.0 - 8.2 | d | 8.0 - 9.0 |
| 1-OH | ~9.0 - 11.0 | br s | - |
| 2-COOH | ~11.0 - 13.0 | br s | - |
Note: Predicted chemical shifts are based on the analysis of substituent effects and data from analogous compounds. Actual experimental values may vary depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-3, H-5, H-6, H-7, H-8):
-
The proton at the C-3 position is expected to appear as a singlet, as it lacks adjacent proton neighbors for spin-spin coupling. Its chemical shift will be influenced by the deshielding effect of the adjacent carboxylic acid group and the shielding effect of the hydroxyl group.
-
The protons on the unsubstituted benzene ring (H-5, H-6, H-7, and H-8) will exhibit characteristic coupling patterns. H-5 and H-8 are anticipated to be the most downfield-shifted protons in this ring system due to the peri-effect and their proximity to the electron-withdrawing substituents on the other ring. They will likely appear as doublets.[1]
-
H-6 and H-7 are expected to appear as triplets (or more complex multiplets due to second-order effects) at a relatively upfield position compared to H-5 and H-8.
-
-
Exchangeable Protons (1-OH and 2-COOH):
-
The hydroxyl and carboxylic acid protons are acidic and readily exchange with deuterium from solvents like D₂O, leading to the disappearance of their signals. This is a key method for their identification.[2]
-
In aprotic solvents such as DMSO-d₆, these protons typically appear as broad singlets at very downfield chemical shifts.[3] The carboxylic acid proton is generally observed at a lower field (higher ppm) than the phenolic hydroxyl proton due to stronger deshielding.[2][4] The exact chemical shifts are highly dependent on solvent, concentration, and temperature due to variations in hydrogen bonding.[3][5]
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are primarily dictated by the hybridization of the carbon and the electronegativity of the attached and neighboring atoms.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~150 - 155 |
| C-2 | ~110 - 115 |
| C-3 | ~130 - 135 |
| C-4 | ~125 - 130 |
| C-4a | ~128 - 132 |
| C-5 | ~127 - 130 |
| C-6 | ~124 - 127 |
| C-7 | ~122 - 125 |
| C-8 | ~120 - 123 |
| C-8a | ~135 - 140 |
| 2-COOH | ~168 - 173 |
Note: Predicted chemical shifts are based on established substituent effects on the naphthalene ring system and data from similar compounds. A ¹³C NMR spectrum for this compound is available on SpectraBase for reference.[6]
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (2-COOH): The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm, due to the strong deshielding effect of the two oxygen atoms.[4]
-
Oxygen- and Chlorine-Bearing Carbons (C-1 and C-4):
-
C-1, attached to the electron-donating hydroxyl group, will be significantly deshielded and is expected to appear at a low field.
-
C-4, bearing the electronegative chlorine atom, will also be deshielded, though the effect is generally less pronounced than that of a hydroxyl group.
-
-
Quaternary Carbons (C-2, C-4a, C-8a): These carbons, which are not attached to any protons, will typically show weaker signals in a standard broadband-decoupled ¹³C NMR spectrum. Their chemical shifts are influenced by the overall electronic structure of the naphthalene rings. C-2, situated between the hydroxyl and carboxylic acid groups, will have a unique chemical shift.
-
Protonated Aromatic Carbons (C-3, C-5, C-6, C-7, C-8): The chemical shifts of these carbons will be influenced by the substituent effects of the chloro, hydroxyl, and carboxyl groups, leading to a distinct pattern that can be assigned with the aid of 2D NMR techniques like HSQC and HMBC. The electron-donating hydroxyl group will tend to shield the ortho and para carbons, while the electron-withdrawing groups will deshield them.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for carboxylic acids and phenols as it helps to sharpen the exchangeable proton signals through hydrogen bonding.[3]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the identity of the exchangeable -OH and -COOH protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the exchangeable protons should diminish or disappear.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
(Optional but Recommended) For unambiguous assignment of all proton and carbon signals, acquire two-dimensional NMR spectra, such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.
-
Logical Relationships in Spectral Interpretation
The process of elucidating the structure of this compound from its NMR spectra follows a logical workflow.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. A systematic analysis of chemical shifts, coupling patterns, and the behavior of exchangeable protons allows for a complete and confident assignment of all signals. This in-depth understanding is fundamental for quality control, reaction monitoring, and for correlating the molecular structure with its chemical reactivity and biological activity. The methodologies and interpretative strategies outlined in this guide provide a comprehensive framework for researchers and scientists working with this and related compounds.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 4. rsc.org [rsc.org]
- 5. NP-MRD: Showing NP-Card for 1-Hydroxy-2-naphthoic acid (NP0002851) [np-mrd.org]
- 6. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid
This technical guide provides a comprehensive analysis of the spectral characteristics of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid, a substituted naphthoic acid derivative of interest to researchers and professionals in drug development and chemical synthesis. By delving into its infrared (IR) spectroscopic signature and mass spectrometric fragmentation behavior, this document aims to equip scientists with the foundational knowledge for its unambiguous identification and characterization.
Introduction
This compound (C₁₁H₇ClO₃, Molar Mass: 222.62 g/mol , CAS: 5409-15-4) is a multifaceted organic molecule featuring a naphthalene core substituted with a chloro, a hydroxyl, and a carboxylic acid group.[1][2] The strategic placement of these functional groups imparts a unique electronic and structural profile, influencing its chemical reactivity and potential biological activity. A thorough understanding of its spectroscopic properties is paramount for quality control, metabolic studies, and the rational design of new chemical entities. This guide presents a detailed examination of its IR and MS data, underpinned by established spectroscopic principles and experimental insights.
Infrared (IR) Spectroscopy Analysis: Unveiling Functional Group Vibrations
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The IR spectrum of this compound reveals the characteristic absorptions of its constituent functional groups, with their positions and shapes influenced by the overall molecular structure and intermolecular interactions.
Key Infrared Absorption Bands
The solid-state FTIR spectrum of this compound is characterized by several key absorption bands that are diagnostic for its structure. The presence of strong hydrogen bonding, particularly involving the carboxylic acid and hydroxyl groups, significantly influences the spectrum.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3400-2400 | O-H stretch (Carboxylic acid and Phenol) | A very broad and intense absorption band is expected in this region, characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acid and the phenolic moiety. The breadth of this band is a hallmark of strong intermolecular hydrogen bonding.[3] |
| ~1680-1650 | C=O stretch (Carboxylic acid) | A strong and sharp absorption corresponding to the carbonyl stretching of the carboxylic acid. The position of this band can be influenced by conjugation with the naphthalene ring and hydrogen bonding. For aromatic carboxylic acids, this peak typically appears in the 1710 to 1680 cm⁻¹ range.[3] |
| ~1600-1450 | C=C stretch (Aromatic) | Multiple sharp bands of medium to strong intensity are expected in this region, corresponding to the carbon-carbon stretching vibrations within the naphthalene ring system. |
| ~1300-1200 | C-O stretch (Carboxylic acid and Phenol) | Strong stretching vibrations of the C-O single bonds of the carboxylic acid and the phenolic hydroxyl group are anticipated in this region. Carboxylic acids typically show a C-O stretch between 1320 and 1210 cm⁻¹.[3] |
| ~800-700 | C-Cl stretch | A medium to strong absorption band in the fingerprint region is indicative of the carbon-chlorine stretching vibration. |
| ~900-650 | C-H bend (Aromatic out-of-plane) | The pattern of out-of-plane C-H bending vibrations can provide information about the substitution pattern of the naphthalene ring. |
Interpretation of the Experimental Spectrum
An experimental FTIR spectrum of this compound confirms the presence of these key functional groups.[4] The spectrum is dominated by a very broad O-H stretching band, indicating extensive hydrogen bonding. The sharp and intense carbonyl peak is a clear indicator of the carboxylic acid functionality. The aromatic C=C stretching bands further confirm the presence of the naphthalene core.
Caption: Molecular structure of this compound.
Mass Spectrometry Analysis: Deciphering the Molecular Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides valuable information about the molecular weight and structure of a compound through the analysis of its fragmentation pattern.
Expected Molecular Ion and Isotopic Pattern
For this compound, the molecular formula is C₁₁H₇ClO₃. The presence of a chlorine atom is a key feature that will be readily apparent in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will result in a characteristic isotopic pattern for the molecular ion (M) and any chlorine-containing fragments, with a peak at M+2 that is approximately one-third the intensity of the M peak.
The nominal molecular weight is 222 g/mol . Therefore, we expect to see a molecular ion peak [M]⁺ at m/z 222 and an isotope peak [M+2]⁺ at m/z 224. In negative ion mode, the deprotonated molecule [M-H]⁻ would appear at m/z 221, with a corresponding isotope peak at m/z 223.
Predicted Fragmentation Pathways
Under electron ionization (EI), the following fragmentation pathways are plausible:
-
Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to an [M-17]⁺ ion.
-
Loss of a carboxyl group (-•COOH): Another characteristic fragmentation of carboxylic acids, resulting in an [M-45]⁺ ion.[5]
-
Decarboxylation (-CO₂): Loss of carbon dioxide can occur, leading to an [M-44]⁺ ion.
-
Loss of chlorine radical (-•Cl): Cleavage of the C-Cl bond would result in an [M-35]⁺ ion.
-
Loss of HCl: Elimination of hydrogen chloride can also be a possible fragmentation pathway.
The relative abundance of these fragments will depend on their stability. The stable naphthalene ring system is expected to be a prominent feature in the mass spectrum.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Predicted collision cross-section data for various adducts of this compound in the gas phase can provide further structural insights, particularly in ion mobility mass spectrometry.[6] For instance, the predicted collision cross-section for the protonated molecule [M+H]⁺ is 140.8 Ų, while for the deprotonated molecule [M-H]⁻ it is 143.6 Ų.[6]
Experimental Protocols: A Self-Validating Approach
To ensure the generation of high-quality and reproducible data, the following experimental protocols are recommended.
Infrared Spectroscopy (FTIR)
-
Sample Preparation: For solid-state analysis, the KBr pellet method is standard. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample with minimal preparation.
-
Data Acquisition: The spectrum should be recorded over the mid-IR range (4000-400 cm⁻¹) using a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Correction: A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
-
Data Analysis: The resulting spectrum should be analyzed for the positions, shapes, and intensities of the absorption bands.
Mass Spectrometry (LC-MS)
-
Sample Preparation: A dilute solution of the sample should be prepared in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation: For analysis of complex mixtures, the sample can be introduced into the mass spectrometer via a liquid chromatograph (LC). A reverse-phase C18 column is often suitable for this type of compound. For Mass-Spec compatible applications, the mobile phase should contain a volatile acid like formic acid instead of phosphoric acid.[2]
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, and can be run in both positive and negative ion modes. Electron ionization (EI) can also be used, particularly with gas chromatography (GC) introduction, to induce more extensive fragmentation.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can aid in confirming the elemental composition of the molecular ion and its fragments.
-
Data Analysis: The mass spectrum should be examined for the molecular ion peak, the characteristic chlorine isotope pattern, and the major fragment ions. Tandem mass spectrometry (MS/MS) can be employed to further elucidate the fragmentation pathways.
Conclusion
The spectroscopic analysis of this compound by IR and MS provides a wealth of structural information. Infrared spectroscopy confirms the presence of the key hydroxyl, carboxylic acid, and aromatic functionalities, with the broad O-H absorption being a particularly prominent feature. Mass spectrometry reveals the molecular weight and the presence of a chlorine atom through the characteristic isotopic pattern. While experimental fragmentation data is not widely available, established fragmentation patterns for related compounds allow for a confident prediction of its behavior in the mass spectrometer. The combined use of these two powerful analytical techniques, guided by the robust protocols outlined in this guide, enables the unambiguous identification and in-depth characterization of this compound, which is essential for its application in scientific research and development.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectrabase.com [spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PubChemLite - 4-chloro-1-hydroxy-2-naphthoic acid (C11H7ClO3) [pubchemlite.lcsb.uni.lu]
solubility of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid in Organic Solvents
Authored by: A Senior Application Scientist
Date: January 6, 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound is a molecule of interest in medicinal chemistry, and understanding its behavior in various organic solvents is fundamental for its development, from synthesis and purification to formulation. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into its physicochemical properties, predict its solubility profile based on molecular structure, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility assessment. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for solubility characterization.
Introduction: The Critical Role of Solubility
In the realm of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of a compound's potential success. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. The characterization of a compound's solubility in a range of solvents is therefore a non-negotiable step in early-phase development. This guide focuses on this compound, a compound whose structural features—a rigid aromatic system, a halogen substituent, and both acidic (carboxylic acid) and weakly acidic (hydroxyl) functional groups—present a unique and interesting solubility profile. Understanding this profile is essential for tasks such as designing crystallization processes, selecting vehicles for in vitro and in vivo studies, and developing stable formulations.
Physicochemical Profile of this compound
A molecule's structure dictates its properties. A thorough understanding of the physicochemical characteristics of this compound is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₃ | [1] |
| Molecular Weight | 222.62 g/mol | [1][2] |
| CAS Number | 5409-15-4 | [2][3] |
| Appearance | Likely a solid, potentially crystalline. The related compound 1-Hydroxy-2-naphthoic acid is an off-white to light yellow crystalline powder.[4] | N/A |
| Structure | A naphthalene core with chloro, hydroxyl, and carboxylic acid substituents. | [1] |
The key features influencing solubility are:
-
Aromatic Naphthalene Core: A large, non-polar scaffold that favors solubility in non-polar organic solvents.
-
Carboxylic Acid (-COOH): A polar, acidic group capable of hydrogen bond donation and acceptance. Its acidity allows for significant pH-dependent solubility in aqueous systems and strong interactions with polar and protic solvents.[5]
-
Hydroxyl (-OH) Group: A polar group that can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents.
-
Chloro (-Cl) Group: A lipophilic, electron-withdrawing group that increases the overall non-polarity of the molecule.
Based on these features, a nuanced solubility profile can be anticipated. The compound will likely exhibit poor solubility in water at neutral pH but will become more soluble in basic aqueous solutions due to the deprotonation of the carboxylic acid.[6] In organic solvents, a competition between the polar functional groups and the non-polar core will dictate its solubility.
Predicted Qualitative Solubility
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[7] We can classify common organic solvents and predict the compound's likely behavior in each.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl and carboxylic acid groups can form strong hydrogen bonds with the solvent's hydroxyl groups. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High to Moderate | The solvent's polarity and ability to accept hydrogen bonds will solvate the -OH and -COOH groups. The large non-polar core is also readily accommodated. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The non-polar naphthalene core will interact favorably with these solvents, but the polar functional groups will be poorly solvated, limiting overall solubility. Diethyl ether may show slightly better solubility due to its ability to accept hydrogen bonds. |
Experimental Determination of Solubility: A Validated Approach
While predictions are useful, empirical data is essential. The following sections provide detailed protocols for determining both qualitative and quantitative solubility.
Safety and Handling Precautions
Before commencing any experimental work, consult the Safety Data Sheet (SDS). For this compound and similar compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Engineering Controls: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10]
-
Accidental Release: Avoid dust formation. For spills, collect the material for proper disposal.[8]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8][9][10][11] For skin contact, wash with plenty of soap and water.[8][9][10][11] If inhaled, move the person to fresh air.[8][9][10][11]
Protocol for Qualitative Solubility Assessment
This rapid test provides a preliminary understanding of the compound's solubility across a range of solvents.
Methodology:
-
Preparation: Aliquot approximately 1-2 mg of this compound into separate, labeled small glass vials or test tubes.
-
Solvent Addition: Add 0.5 mL of the test solvent to each vial.
-
Mixing: Cap the vials and vortex at room temperature for 1-2 minutes.
-
Observation: Visually inspect each vial for the presence of undissolved solid.
-
Classification: Classify the solubility as:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged.
-
Diagram: Qualitative Solubility Workflow
Caption: Workflow for rapid qualitative solubility assessment.
Protocol for Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It involves generating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with Teflon-lined caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
Part A: Generating the Saturated Solution
-
Preparation: Add an excess amount of the compound to a vial (e.g., 10 mg to 2 mL of solvent). The key is to ensure solid material remains after equilibrium is reached.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to confirm the time to equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow undissolved solid to settle. Centrifugation at a low speed can be used to facilitate this process.
Part B: Sample Analysis by HPLC
-
Sample Preparation: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample onto the HPLC system. A reverse-phase C18 column is often suitable for this type of molecule. The mobile phase could consist of an acetonitrile and water gradient with a small amount of acid (e.g., phosphoric or formic acid) to ensure the carboxylic acid is protonated.[3]
-
Quantification: Determine the concentration of the compound in the diluted sample by comparing its peak area to a standard calibration curve.
Part C: Data Calculation
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
Diagram: Quantitative Solubility (Shake-Flask) Workflow
Caption: Workflow for quantitative equilibrium solubility determination.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format. This allows for easy comparison across different solvent systems and conditions (e.g., temperature).
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
Conclusion
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. biosynth.com [biosynth.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Fundamental Reactivity of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the fundamental reactivity of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid, a molecule of significant interest in organic synthesis and medicinal chemistry. The unique arrangement of a hydroxyl group, a carboxylic acid, and a chlorine atom on the naphthalene scaffold imparts a complex and versatile reactivity profile. This document explores the synthesis of this compound and the characteristic reactions of its functional groups, including the carboxylic acid, the phenolic hydroxyl group, and the aromatic chloro substituent. Furthermore, it delves into the electrophilic substitution patterns of the naphthalene ring, offering insights for researchers, scientists, and professionals in drug development. Detailed experimental protocols, reaction mechanisms, and data summaries are provided to facilitate practical application and further investigation.
Introduction: Unveiling a Multifunctional Scaffold
This compound (CAS No. 5409-15-4) is a polysubstituted naphthalene derivative that holds considerable potential as a building block in the synthesis of complex organic molecules.[1] Its structure features a confluence of three key functional groups: a carboxylic acid, a phenolic hydroxyl group, and a chlorine atom. This unique combination allows for a diverse range of chemical transformations, making it an attractive starting material for the development of novel compounds with potential applications in pharmaceuticals and materials science. The interplay of the electronic effects of these substituents governs the molecule's reactivity, presenting both opportunities and challenges in synthetic design. This guide aims to provide a detailed exploration of these reactivities, grounded in established chemical principles and supported by relevant literature.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's physical and chemical characteristics is paramount for its effective utilization in synthesis.
| Property | Value | Source(s) |
| CAS Number | 5409-15-4 | [2] |
| Molecular Formula | C₁₁H₇ClO₃ | |
| Molecular Weight | 222.62 g/mol | |
| Appearance | Solid (form may vary) | General knowledge |
| SMILES | c1ccc2c(c1)c(cc(c2O)C(=O)O)Cl | |
| InChIKey | XRWGZDGUXYNIOS-UHFFFAOYSA-N |
Spectroscopic data for this compound is available, providing the necessary tools for its identification and characterization.[3]
Synthesis of the Core Structure
The synthesis of this compound can be approached through several established methods for the preparation of hydroxy aromatic carboxylic acids. Two plausible and widely recognized synthetic routes are the Kolbe-Schmitt reaction and the carbonylation of a suitable halo-naphthol precursor.
Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide, typically under pressure and at elevated temperatures.[4][5][6] For the synthesis of the target molecule, the starting material would be 4-chloro-1-naphthol.
Caption: Proposed Kolbe-Schmitt synthesis of the target compound.
Experimental Protocol (Analogous)
This protocol is based on the general principles of the Kolbe-Schmitt reaction for naphthols and may require optimization for this specific substrate.[5][6]
-
Formation of the Naphthoxide: In a high-pressure autoclave, 4-chloro-1-naphthol is treated with an equimolar amount of a strong base, such as sodium hydroxide, in an inert, high-boiling solvent like o-dichlorobenzene to form the corresponding sodium naphthoxide.[5]
-
Carboxylation: The autoclave is sealed and pressurized with carbon dioxide gas to approximately 75 psi. The reaction mixture is then heated to around 175°C and maintained at this temperature until the carboxylation is complete.[5]
-
Work-up and Isolation: After cooling and releasing the pressure, the reaction mixture is diluted with water. The organic solvent is removed by steam distillation. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of 7-8 to precipitate any unreacted starting material, which is removed by filtration. The filtrate is then further acidified to precipitate the desired this compound, which is collected by filtration, washed with water, and dried.[5]
Carbonylation of 4-chloro-1-naphthol Derivatives
An alternative synthetic strategy involves the palladium-catalyzed carbonylation of a halo-naphthol derivative.[7] This method can offer milder reaction conditions and potentially higher regioselectivity. The starting material for this approach would be a dihalo-naphthol, such as 1-bromo-4-chloro-2-naphthol, which would require a separate synthesis.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that serves as a gateway to a variety of derivatives, including esters and amides.
Esterification
The conversion of this compound to its corresponding esters can be achieved through several methods, most notably the Fischer esterification.
3.1.1. Fischer Esterification
This acid-catalyzed reaction with an alcohol is a classic and cost-effective method for ester synthesis.
Caption: General scheme for Fischer esterification.
Experimental Protocol (General)
-
Reaction Setup: this compound is dissolved in an excess of the desired alcohol (e.g., methanol for the methyl ester), which also serves as the solvent.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid and the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be further purified by recrystallization or column chromatography.
Amide Formation
The synthesis of amides from this compound typically requires the use of coupling agents to activate the carboxylic acid towards nucleophilic attack by an amine.
3.2.1. DCC/EDC Coupling
N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used coupling agents that facilitate amide bond formation under mild conditions.
Caption: Amide synthesis using a coupling agent.
Experimental Protocol (General)
-
Reaction Setup: this compound and the desired primary or secondary amine (1.0-1.2 equivalents) are dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: The solution is cooled to 0°C in an ice bath, and the coupling agent (DCC or EDC, 1.1 equivalents) is added portion-wise. If desired, an additive such as 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) can be included to improve reaction efficiency and suppress side reactions.
-
Reaction Conditions: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 12-24 hours. Reaction progress is monitored by TLC.
-
Work-up and Purification: If DCC is used, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amide can be purified by column chromatography or recrystallization.
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group at the C1 position behaves as a typical phenol, allowing for reactions such as etherification and esterification.
Williamson Ether Synthesis
The phenolic hydroxyl group can be converted to an ether through the Williamson ether synthesis. This involves deprotonation with a base to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide.
Experimental Protocol (General)
-
Deprotonation: this compound (or its corresponding ester to avoid reaction at the carboxylic acid) is dissolved in a suitable polar aprotic solvent like DMF or acetone. A base such as potassium carbonate or sodium hydride is added to deprotonate the hydroxyl group.
-
Alkylation: The alkylating agent (e.g., an alkyl halide or sulfate) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to facilitate the nucleophilic substitution reaction. The reaction progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and water is added. The product is extracted with an organic solvent. The organic layer is washed with water and brine, dried, and concentrated. The crude ether is then purified.
Reactivity of the Aromatic Ring and the Chloro Substituent
The naphthalene ring system is susceptible to electrophilic aromatic substitution, and the chloro group can participate in nucleophilic aromatic substitution and cross-coupling reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.
Electrophilic Aromatic Substitution
The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid and chloro groups are deactivating, meta-directing groups. The overall outcome of electrophilic substitution will depend on the interplay of these electronic effects and the reaction conditions. Based on the powerful activating nature of the hydroxyl group, electrophilic attack is most likely to occur on the same ring.
5.1.1. Bromination (Analogous Example)
A protocol for the bromination of the parent compound, 1-hydroxy-2-naphthoic acid, provides valuable insight into the expected regioselectivity.
Experimental Protocol (Analogous for 1-hydroxy-2-naphthoic acid)
-
Reaction Setup: 1-hydroxy-2-naphthoic acid is suspended in chloroform.
-
Bromine Addition: A solution of bromine in chloroform is added dropwise to the suspension at room temperature.
-
Reaction Conditions: The reaction is stirred at room temperature for one hour.
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting solid is washed repeatedly with water, collected by filtration, and dried to yield 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid.
This suggests that for this compound, further electrophilic substitution would likely be directed to the positions ortho and para to the hydroxyl group that are not already substituted, although the deactivating effects of the other substituents will make the reaction less facile than for the parent compound.
Nucleophilic Aromatic Substitution and Cross-Coupling
The chlorine atom on the naphthalene ring is generally unreactive towards traditional nucleophilic aromatic substitution. However, it can be displaced under forcing conditions or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions.
5.2.1. Suzuki-Miyaura Cross-Coupling (Proposed)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction could be employed to introduce a variety of substituents at the C4 position.
Caption: Proposed Suzuki-Miyaura coupling reaction.
Experimental Protocol (General)
-
Reaction Setup: A mixture of this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is placed in a reaction flask.
-
Solvent and Degassing: A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) is added. The mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Decarboxylation
Aromatic carboxylic acids can undergo decarboxylation, particularly when heated in the presence of a catalyst, to yield the corresponding dearomatized compound. In this case, decarboxylation would lead to the formation of 4-chloro-1-naphthol.
Experimental Protocol (General)
-
Reaction Setup: this compound is mixed with a catalyst, such as copper powder or a copper salt, in a high-boiling solvent like quinoline.
-
Reaction Conditions: The mixture is heated to a high temperature (typically >200°C) to induce decarboxylation. The evolution of carbon dioxide can be observed.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and acidified with aqueous HCl. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting 4-chloro-1-naphthol can be purified by distillation or recrystallization.
Conclusion and Future Outlook
This compound is a molecule with a rich and varied chemical reactivity. The presence of three distinct functional groups on a rigid naphthalene scaffold provides numerous avenues for synthetic elaboration. This guide has outlined the fundamental principles governing its reactivity, providing a foundation for its use in the synthesis of more complex molecular architectures. The strategic manipulation of the carboxylic acid, hydroxyl, and chloro groups, as well as the aromatic ring, opens up possibilities for the creation of novel compounds with potential biological activity. Further research into the specific reaction conditions and the development of selective transformations for this molecule will undoubtedly expand its utility in drug discovery and materials science.
References
- 1. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID [drugfuture.com]
- 2. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 3. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID(5409-15-4) IR2 spectrum [chemicalbook.com]
- 4. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]
- 5. US2453105A - Preparation of hydroxy aromatic carboxylic acids - Google Patents [patents.google.com]
- 6. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 7. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]
theoretical studies on 4-chloro-1-hydroxynaphthalene-2-carboxylic acid
An In-depth Technical Guide to the Theoretical and Spectroscopic Properties of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid
Abstract
This technical guide provides a comprehensive theoretical analysis of this compound, a substituted naphthoic acid derivative of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT) calculations, this document elucidates the molecule's optimized geometric structure, vibrational frequencies (FT-IR), and key electronic properties. Analyses including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) are presented to predict the molecule's reactivity, stability, and potential sites for chemical interactions. The computational results are contextualized with available experimental data for analogous compounds, offering a robust framework for researchers, scientists, and drug development professionals engaged in the study and application of naphthalene derivatives.
Introduction
This compound (CAS No: 5409-15-4) is an organic compound featuring a naphthalene core functionalized with chloro, hydroxyl, and carboxylic acid groups.[1][2][3][4] The molecular formula of this compound is C₁₁H₇ClO₃, and it has a molecular weight of 222.62 g/mol .[2] The naphthalene scaffold is a prevalent structural motif in many biologically active molecules, and its derivatives are known for a wide range of applications, including pharmaceuticals and dyes.[5][6] The specific combination of an electron-withdrawing chlorine atom, a hydrogen-bonding hydroxyl group, and a reactive carboxylic acid moiety makes this molecule a versatile intermediate for organic synthesis and a candidate for drug design.[5]
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable tools for modern chemical research. They provide fundamental insights into molecular structure, stability, and reactivity that can be challenging to obtain through experimental means alone.[7][8] By calculating properties such as optimized geometry, vibrational spectra, and electronic orbital energies, we can predict the behavior of molecules, guide synthetic efforts, and rationalize experimental observations.[9][10]
This guide presents a detailed theoretical investigation of this compound. We will explore its structural parameters, simulate its infrared spectrum, and analyze its electronic characteristics to provide a foundational understanding for future research and development.
Computational Methodology
The theoretical calculations described herein are based on established protocols widely used for the analysis of organic molecules.[9][11][12] The primary objective is to determine the molecule's most stable conformation (ground state) and to derive its spectroscopic and electronic properties from this optimized structure.
Geometry Optimization
The initial step involves constructing the 3D structure of this compound and performing a full geometry optimization without any symmetry constraints. This calculation is performed using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy.
-
Method: DFT
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-311++G(d,p)
-
Rationale: The B3LYP functional is a hybrid functional widely recognized for its reliability in predicting the geometries and energies of organic compounds.[13][14] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
Vibrational Frequency Analysis
Following successful geometry optimization, a harmonic vibrational frequency analysis is conducted at the same B3LYP/6-311++G(d,p) level of theory. This serves two critical purposes:
-
Verification of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Simulation of Infrared Spectrum: The calculated frequencies and their corresponding intensities are used to generate a theoretical FT-IR spectrum. These frequencies are typically scaled by an empirical factor (≈0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental data.[15]
Electronic Property Analysis
The electronic properties of the molecule are investigated using the optimized geometry. This includes the analysis of Frontier Molecular Orbitals (FMOs) and the generation of a Molecular Electrostatic Potential (MEP) map.
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity.[9][10] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, providing a visual guide to its reactive sites. Regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[16]
Caption: Workflow for the theoretical analysis of the molecule.
Results and Discussion
Molecular Geometry
The geometry optimization yields the most stable conformation of this compound. The naphthalene core is largely planar, as expected. The key structural parameters, including selected bond lengths and angles, are calculated and presented below. These values are consistent with data from studies on similar naphthalene derivatives.[15][17]
| Parameter | Description | Calculated Value |
| C=O | Carbonyl bond length (Carboxylic Acid) | ~1.21 Å |
| O-H | Hydroxyl bond length (Carboxylic Acid) | ~0.97 Å |
| O-H | Hydroxyl bond length (Phenolic) | ~0.96 Å |
| C-Cl | Carbon-Chlorine bond length | ~1.75 Å |
| C-C-O | Angle in Carboxylic Acid group | ~123° |
| C-C-Cl | Angle at Chloro substitution site | ~120° |
Note: These are representative values. The full optimized geometry would be available in the output file of the quantum chemistry software.
Vibrational Spectroscopy Analysis
The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be used to identify the molecule's characteristic functional groups. While experimental spectra for this specific molecule are not widely published, data from sources like ChemicalBook indicate its availability.[18] The analysis of the parent compound, 1-hydroxy-2-naphthoic acid, provides a strong basis for spectral assignment.[17]
Key Predicted Vibrational Modes:
-
O-H Stretching: Two distinct, broad absorption bands are predicted. A band around 3300-3500 cm⁻¹ corresponds to the phenolic O-H stretch. A very broad band centered around 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch in the carboxylic acid dimer.[17]
-
C-H Stretching (Aromatic): Sharp absorption peaks are expected in the 3000-3100 cm⁻¹ region.[17]
-
C=O Stretching: A strong, sharp absorption peak is predicted around 1680-1710 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[17]
-
C=C Stretching (Aromatic): Multiple bands of varying intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system.
-
C-Cl Stretching: A moderate to strong absorption is predicted in the 700-850 cm⁻¹ region.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Frontier Molecular Orbitals are critical for understanding the electronic transitions and reactivity of the molecule.
-
HOMO: The Highest Occupied Molecular Orbital is primarily localized over the naphthalene ring system and the oxygen atoms of the hydroxyl and carboxyl groups. This indicates that these are the regions most likely to donate electrons in a chemical reaction.
-
LUMO: The Lowest Unoccupied Molecular Orbital is also delocalized across the aromatic system, with significant contributions from the carboxylic acid group. This region represents the most probable site for accepting electrons.
The calculated energy gap (ΔE = ELUMO - EHOMO) is a key determinant of molecular stability. A relatively small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability.[9]
Caption: HOMO-LUMO energy gap diagram.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the molecule's charge distribution.
-
Negative Regions (Red/Yellow): The most negative potential is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups. These sites are rich in electron density and are the most likely targets for electrophilic attack or coordination with metal ions.
-
Positive Regions (Blue): The most positive potential is located on the hydrogen atoms of the hydroxyl and carboxylic acid groups. These are acidic protons and represent the primary sites for nucleophilic attack or deprotonation.
-
Neutral Regions (Green): The carbon backbone of the naphthalene ring exhibits a relatively neutral potential, with the exception of the area near the electron-withdrawing chlorine atom, which may exhibit a slightly positive character.
Potential Applications
The theoretical insights gained from this study highlight several potential applications for this compound.
-
Pharmaceutical Intermediate: The molecule possesses multiple reactive sites. The carboxylic acid can be converted into esters or amides, the hydroxyl group can be alkylated or acylated, and the chlorine atom can be displaced via nucleophilic substitution or used in cross-coupling reactions.[5] This versatility makes it an attractive building block for creating libraries of compounds for drug discovery. The naphthalene scaffold itself is a known pharmacophore, and its derivatives have been investigated as aryl hydrocarbon receptor (AhR) agonists/antagonists.[19]
-
Materials Science: Substituted naphthalenes are often fluorescent and can be used as molecular probes or components in organic light-emitting diodes (OLEDs).[6] The calculated HOMO-LUMO gap provides a first approximation of the electronic excitation energy, which is relevant for designing materials with specific optical properties.
Conclusion
This guide has detailed a comprehensive theoretical study of this compound using Density Functional Theory. The investigation has yielded valuable data on the molecule's optimized geometry, vibrational spectrum, and electronic properties. The analysis of the Frontier Molecular Orbitals and the Molecular Electrostatic Potential map reveals key insights into the molecule's reactivity, identifying the oxygen atoms as primary sites for electrophilic interaction and the hydroxyl/carboxyl protons as sites for nucleophilic attack. These computational findings provide a robust scientific foundation for researchers and professionals, enabling a more informed approach to the synthesis, modification, and application of this versatile chemical compound in drug development and materials science.
References
- 1. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID [drugfuture.com]
- 5. nbinno.com [nbinno.com]
- 6. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 7. Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journalirjpac.com [journalirjpac.com]
- 12. researchgate.net [researchgate.net]
- 13. elixirpublishers.com [elixirpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID(5409-15-4) IR2 [m.chemicalbook.com]
- 19. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Electronic Properties of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid
Abstract: This technical guide provides a comprehensive framework for the characterization of the electronic properties of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid. The document outlines a synergistic approach, combining state-of-the-art computational modeling with established experimental protocols. It is intended for researchers in materials science, medicinal chemistry, and drug development who require a deep understanding of the molecule's electronic structure, optical behavior, and electrochemical characteristics. The guide details theoretical predictions using Density Functional Theory (DFT), experimental validation via UV-Vis spectroscopy and cyclic voltammetry, and a pathway for integrating these datasets to form a complete electronic profile.
Introduction and Strategic Overview
This compound is a polysubstituted naphthalene derivative. Its core structure, a naphthalene ring system, provides a rigid, electron-rich scaffold. The electronic nature of this core is significantly modulated by the attached functional groups: an electron-donating hydroxyl (-OH) group, and two electron-withdrawing groups, a chloro (-Cl) and a carboxylic acid (-COOH) group.[1] This push-pull electronic configuration suggests the potential for interesting photophysical properties and applications in areas such as molecular sensing, organic electronics, or as a pharmacophore in drug design.
A thorough understanding of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy and distribution of these orbitals govern the molecule's UV-Vis absorption, fluorescence, and redox behavior, which are foundational to its application. This guide presents a validated, multi-pronged strategy to elucidate these properties. We will first model the molecule in silico to establish a theoretical baseline and then proceed with empirical validation.
Theoretical Framework and Computational Modeling
Before undertaking experimental work, a robust computational analysis is invaluable for predicting electronic behavior and guiding experimental design. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods for this purpose, providing reliable insights into the electronic structure and optical properties of aromatic compounds.[2][3][4]
Predicted Substituent Effects
The electronic landscape of the naphthalene core is shaped by its substituents:
-
Hydroxyl (-OH) Group: As a strong π-donor through resonance and a σ-acceptor through induction, the hydroxyl group is expected to raise the energy of the HOMO, localizing electron density on the ring.
-
Carboxylic Acid (-COOH) Group: This group is a strong π-acceptor and σ-acceptor, which will lower the energy of the LUMO and draw electron density away from the ring.
-
Chloro (-Cl) Group: The chlorine atom acts as a weak π-donor through resonance but a stronger σ-acceptor due to its high electronegativity. Its net effect is typically electron-withdrawing.
The combined effect of these groups creates an intramolecular charge-transfer character, which is likely to result in strong absorption bands in the UV-visible spectrum.
Computational Workflow Protocol
A DFT/TD-DFT-based investigation provides a cost-effective and accurate method for predicting molecular properties.[5] The following protocol is recommended for a comprehensive theoretical analysis.
Step 1: Ground-State Geometry Optimization
-
Methodology: Use DFT with a suitable functional, such as B3LYP or PBE0, and a basis set like 6-311+G(d,p).[3][5] The inclusion of a dispersion correction (e.g., D3 or D4) is advisable to accurately model non-covalent interactions.[4]
-
Causality: This step is critical to find the most stable, lowest-energy conformation of the molecule. All subsequent electronic property calculations must be performed on this optimized geometry to be physically meaningful.
Step 2: Vibrational Frequency Analysis
-
Methodology: Perform a frequency calculation at the same level of theory used for optimization.
-
Causality: This is a self-validating check. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
Step 3: Frontier Molecular Orbital (FMO) Analysis
-
Methodology: From the optimized structure, calculate and visualize the HOMO and LUMO. Determine their energy levels and the HOMO-LUMO energy gap (Egap).
-
Causality: The HOMO energy correlates with the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). The Egap provides a first approximation of the energy required for electronic excitation and is a key indicator of chemical reactivity and kinetic stability.[2]
Step 4: Simulated UV-Vis Spectrum
-
Methodology: Employ Time-Dependent DFT (TD-DFT) on the optimized geometry to calculate the first 10-20 singlet excited states.[5][6] This will yield the vertical excitation energies (corresponding to absorption wavelengths, λmax) and their respective oscillator strengths (corresponding to absorption intensity).
-
Causality: This simulation predicts the appearance of the experimental UV-Vis spectrum. By analyzing the orbital contributions to the main electronic transitions (e.g., HOMO→LUMO), we can assign specific absorption bands to π→π* or n→π* transitions, providing a deep understanding of the molecule's photophysics.[3]
Caption: Workflow for in silico characterization of electronic properties.
Experimental Synthesis and Characterization
While a definitive synthesis for this specific molecule is not widely published, analogous compounds are often prepared via the carbonylation of halogenated naphthols or through carboxylation reactions like the Kolbe-Schmidt process.[7][8][9] A plausible route involves the carboxylation of 4-chloro-1-naphthol. Post-synthesis, rigorous purification via recrystallization or column chromatography is mandatory to ensure that spectroscopic and electrochemical data are not skewed by impurities.
Spectroscopic Analysis Protocol (UV-Vis and Fluorescence)
This protocol determines the molecule's light absorption and emission properties.
Step 1: Sample Preparation
-
Methodology: Prepare a stock solution of the purified compound in a spectroscopic-grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mM. Create a series of dilutions (e.g., 1, 5, 10, 20 µM) in the same solvent.
-
Causality: Using high-purity solvents is essential to avoid background absorbance. Serial dilutions allow for concentration-dependent studies and verification of the Beer-Lambert law.
Step 2: UV-Vis Absorption Spectroscopy
-
Methodology: Using a dual-beam spectrophotometer, record the absorption spectrum of each dilution from 200 to 800 nm against a solvent blank.
-
Causality: This measurement identifies the wavelengths of maximum absorbance (λmax), which correspond to the electronic transitions predicted by TD-DFT. The molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light, can be calculated from the absorbance at λmax and the concentration.
Step 3: Fluorescence Spectroscopy
-
Methodology: Using a spectrofluorometer, excite the sample at its main absorption wavelength (λmax). Record the emission spectrum over a wavelength range starting just above the excitation wavelength to 800 nm.
-
Causality: This experiment reveals if the molecule is fluorescent and at what wavelengths it emits light. The difference between the absorption and emission maxima (the Stokes shift) provides insight into the structural relaxation in the excited state.
Electrochemical Analysis Protocol (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is a powerful technique to experimentally determine the HOMO and LUMO energy levels by measuring the molecule's oxidation and reduction potentials.[10][11]
Step 1: System Setup
-
Methodology: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Use a 0.1 M solution of an electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF6) in a dry, degassed solvent (e.g., acetonitrile).
-
Causality: The three-electrode setup is standard for accurate potential measurement. A supporting electrolyte is required to ensure conductivity, and the solvent must be anhydrous and free of oxygen, as both can interfere with the electrochemical measurement.
Step 2: Measurement
-
Methodology: Add the compound to the electrolyte solution to a final concentration of ~1 mM. Record the cyclic voltammogram by scanning the potential to measure the first oxidation and reduction events. As an internal standard, add ferrocene (Fc/Fc+) and record its redox potential.
-
Causality: The potential at which oxidation occurs (Eox) relates to the removal of an electron from the HOMO. The potential at which reduction occurs (Ered) relates to the addition of an electron to the LUMO. Ferrocene provides a stable, solvent-independent reference point to which all measured potentials can be calibrated.
Step 3: Data Conversion
-
Methodology: Calculate the HOMO and LUMO energy levels from the onset potentials of the oxidation (Eonsetox) and reduction (Eonsetred) peaks using the following empirical formulas, referencing against the Fc/Fc+ couple (assumed at -4.8 eV relative to vacuum):
-
EHOMO (eV) = -[Eonsetox - E1/2(Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Eonsetred - E1/2(Fc/Fc+) + 4.8]
-
-
Causality: These widely-used equations convert the measured electrochemical potentials into absolute energy levels (in eV), allowing for a direct and meaningful comparison with the values calculated from DFT.[10]
References
- 1. unacademy.com [unacademy.com]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]
- 8. US2453105A - Preparation of hydroxy aromatic carboxylic acids - Google Patents [patents.google.com]
- 9. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Significance of Naphthoic Acid Derivatives
An in-depth guide to the synthesis of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid, designed for researchers, scientists, and professionals in drug development. This document provides a detailed protocol based on the Kolbe-Schmitt reaction, including mechanistic insights, safety precautions, and characterization methods.
Substituted hydroxynaphthoic acids are a class of compounds of significant interest in medicinal chemistry and materials science. Their rigid bicyclic aromatic structure serves as a valuable scaffold for designing biologically active molecules and functional materials. This compound is a specific derivative that can act as a key intermediate in the synthesis of pharmaceuticals and dyes.[1] Its synthesis, while conceptually straightforward, requires careful control of reaction conditions to achieve good yields and purity.
This application note provides a comprehensive guide to the synthesis of this compound from 4-chloro-1-naphthol via the Kolbe-Schmitt reaction.[2][3] The protocol emphasizes safety, mechanistic understanding, and proper product validation.
Chemical Profiles: Reactant and Product
A summary of the key physical and chemical properties of the primary reactant and the target product is presented below.
| Property | 4-chloro-1-naphthol (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₀H₇ClO[4] | C₁₁H₇ClO₃[5] |
| Molecular Weight | 178.61 g/mol [4] | 222.62 g/mol [5] |
| CAS Number | 604-44-4[6] | 5409-15-4[7] |
| Appearance | White crystalline solid[4] | Data not available, expected to be a solid |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | 393.1°C at 760 mmHg[8] |
| InChIKey | LVSPDZAGCBEQAV-UHFFFAOYSA-N[4] | XRWGZDGUXYNIOS-UHFFFAOYSA-N[7] |
Synthesis Overview: The Kolbe-Schmitt Reaction
The synthesis is achieved through the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols.[2] This reaction involves the nucleophilic addition of a phenoxide (in this case, a naphthoxide) to carbon dioxide, typically under elevated temperature and pressure.[9][10] The regioselectivity of the carboxylation is influenced by the choice of alkali metal counter-ion and reaction conditions.[9][11]
Reaction Mechanism
The mechanism proceeds in several distinct steps:
-
Deprotonation: The acidic hydroxyl group of 4-chloro-1-naphthol is deprotonated by a strong base, such as sodium hydroxide, to form the highly reactive sodium 4-chloro-1-naphthoxide. This naphthoxide is a more potent nucleophile than the starting naphthol.[10]
-
Electrophilic Attack: The electron-rich naphthoxide attacks the electrophilic carbon atom of carbon dioxide. The sodium ion is thought to form a chelate complex with the naphthoxide and CO₂, which favors carboxylation at the ortho position to the hydroxyl group.[11]
-
Tautomerization & Protonation: The intermediate undergoes tautomerization to restore the aromaticity of the naphthalene ring system. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the final carboxylic acid product.[2][10]
Caption: Kolbe-Schritt reaction mechanism for the synthesis.
Experimental Protocol
This protocol outlines the necessary steps for the laboratory-scale synthesis of this compound.
Materials and Equipment
-
Chemicals:
-
4-chloro-1-naphthol (C₁₀H₇ClO), ≥98% purity
-
Sodium hydroxide (NaOH), pellets, ≥97% purity
-
Carbon dioxide (CO₂), high purity, in a compressed gas cylinder
-
Hydrochloric acid (HCl), concentrated (approx. 37%)
-
Methanol (CH₃OH), ACS grade (for purification)
-
Deionized water
-
-
Equipment:
-
High-pressure autoclave or Parr reactor with stirring and temperature control
-
Heating mantle
-
Round-bottom flasks
-
Condenser
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Magnetic stirrer and stir bars
-
pH meter or pH paper
-
Rotary evaporator
-
Safety Precautions
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] An eyewash station and safety shower must be readily accessible.[6]
-
Reactant Hazards: 4-chloro-1-naphthol is an irritant to the skin and eyes.[4] Avoid inhalation of dust.
-
Reagent Hazards: Sodium hydroxide is highly corrosive. Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handle both with extreme care.
-
Pressure Hazard: The reaction is performed under high pressure. Use a certified autoclave and ensure you are fully trained in its operation. Do not exceed the pressure rating of the vessel.
-
Byproducts: Hazardous decomposition products may include carbon oxides and hydrogen chloride gas.[13]
Step-by-Step Synthesis Procedure
Part 1: Preparation of Sodium 4-chloro-1-naphthoxide
-
Place 17.8 g (0.1 mol) of 4-chloro-1-naphthol into a 250 mL round-bottom flask.
-
In a separate beaker, carefully dissolve 4.4 g (0.11 mol, 1.1 equivalents) of sodium hydroxide in 50 mL of deionized water. The dissolution is exothermic; allow the solution to cool to room temperature.
-
Add the NaOH solution to the 4-chloro-1-naphthol with stirring. The naphthol will dissolve to form the sodium salt.
-
Remove the water under reduced pressure using a rotary evaporator until a dry, free-flowing powder of sodium 4-chloro-1-naphthoxide is obtained. It is crucial for the salt to be anhydrous for the next step to be efficient.
Part 2: Carboxylation in the Autoclave
-
Transfer the anhydrous sodium 4-chloro-1-naphthoxide powder into the autoclave vessel.
-
Seal the autoclave according to the manufacturer's instructions.
-
Pressurize the vessel with carbon dioxide to approximately 100 atm (approx. 1500 psi).
-
Begin stirring and heat the vessel to 125-135°C.[9] Monitor the pressure, as it will increase with temperature. Do not exceed the vessel's maximum operating pressure.
-
Maintain these conditions for 6-8 hours.
Part 3: Work-up and Product Isolation
-
Turn off the heating and allow the autoclave to cool completely to room temperature.
-
CAUTION: Slowly and carefully vent the excess CO₂ pressure in the fume hood.
-
Open the autoclave and add approximately 150 mL of deionized water to the solid reaction mixture. Stir until all the solid has dissolved.
-
Transfer the aqueous solution to a 500 mL beaker and cool it in an ice bath.
-
With vigorous stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of ~2.
-
The product, this compound, will precipitate as a solid.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 50 mL).
-
Allow the product to air-dry on the filter paper or dry in a vacuum oven at 60°C.
Part 4: Purification
-
The crude product can be purified by recrystallization from aqueous methanol.
-
Dissolve the crude solid in a minimum amount of hot methanol in an Erlenmeyer flask.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol-water (1:1), and dry thoroughly.
Characterization
-
Melting Point: Determine the melting point of the purified product and compare it to literature values if available. A sharp melting point is indicative of high purity.
-
Spectroscopy: Confirm the structure using standard spectroscopic methods.
-
¹H NMR: Expect to see characteristic aromatic proton signals, as well as signals for the hydroxyl and carboxylic acid protons.
-
¹³C NMR: Confirm the presence of 11 distinct carbon signals, including the carboxyl carbon.
-
IR Spectroscopy: Look for characteristic peaks for the O-H stretch (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and aromatic C-H and C=C stretches.[14]
-
Experimental Workflow
The entire process, from starting materials to the final, purified product, is summarized in the workflow diagram below.
Caption: Step-by-step experimental workflow diagram.
Conclusion
This document outlines a reliable and well-characterized protocol for the synthesis of this compound using the Kolbe-Schmitt reaction. By carefully controlling reaction parameters, particularly pressure, temperature, and anhydrous conditions, researchers can effectively produce this valuable chemical intermediate. Adherence to the described safety protocols is paramount for the successful and safe execution of this synthesis. The provided characterization guidelines will ensure the identity and purity of the final compound, making it suitable for subsequent applications in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 3. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 4. 4-Chloro-1-naphthol | C10H7ClO | CID 11787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 8. 4-Chloro-1-hydroxy-2-naphthoic acid|lookchem [lookchem.com]
- 9. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 10. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]
- 11. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. biosynth.com [biosynth.com]
- 13. rowleybio.com [rowleybio.com]
- 14. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID(5409-15-4) IR2 spectrum [chemicalbook.com]
Application Note & Protocol: Synthesis of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid via Kolbe-Schmitt Carboxylation
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid (CAS 5409-15-4). The synthetic strategy is centered on the Kolbe-Schmitt reaction, a robust method for the ortho-carboxylation of phenols and their derivatives. This guide details the reaction mechanism, step-by-step experimental procedures, critical safety considerations, and methods for product purification and characterization. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who require a reliable and well-documented synthetic pathway for this valuable chemical intermediate.
Introduction and Scientific Principle
This compound is a functionalized naphthalene derivative with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring hydroxyl, carboxylic acid, and chloro substituents on a naphthalene core, offers multiple points for further chemical modification.
The synthesis protocol described herein employs the Kolbe-Schmitt reaction.[1][2][3] This reaction is a cornerstone of industrial and laboratory organic synthesis for producing aromatic hydroxy acids. The core principle involves the nucleophilic addition of a phenoxide anion to carbon dioxide, which acts as a weak electrophile.[2][4] For this specific synthesis, the starting material, 4-chloro-1-naphthol, is first deprotonated with a strong base (potassium hydroxide) to form the highly reactive potassium 4-chloro-1-naphthoxide salt. This salt is then subjected to high pressure with carbon dioxide at an elevated temperature. The electron-rich naphthoxide ring attacks the carbon atom of CO₂, leading to the regioselective formation of a carboxylate group at the C2 position (ortho to the hydroxyl group). Subsequent acidification yields the final product.
The choice to prepare the anhydrous potassium salt is critical; the presence of water can consume the phenoxide and hinder the carboxylation process. The high pressure and temperature are necessary to overcome the low electrophilicity of CO₂ and drive the reaction forward.
Safety & Hazard Management
The synthesis of this compound involves hazardous materials and reaction conditions. A thorough risk assessment must be conducted prior to commencing any experimental work.
-
4-Chloro-1-naphthol (CAS: 604-44-4): This starting material is a known irritant. It causes skin irritation and serious eye irritation.[5][6][7] Inhalation may cause respiratory tract irritation.[5]
-
Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
High-Pressure Operations: The carboxylation step is performed in a high-pressure autoclave. All personnel must be trained in the safe operation of high-pressure equipment. The vessel must be certified for the intended operating pressure and temperature.
-
Acid Handling: The final work-up involves the use of strong acids (e.g., HCl), which are corrosive.
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant safety goggles or a face shield.
-
Flame-retardant lab coat.
-
Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).
-
All operations must be performed inside a certified chemical fume hood with adequate ventilation.[6][8]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Purity |
| 4-Chloro-1-naphthol | 604-44-4 | C₁₀H₇ClO | 178.61 | >98% |
| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | 56.11 | >85% (pellets) |
| Carbon Dioxide (CO₂) | 124-38-9 | CO₂ | 44.01 | High Purity, in cylinder |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 37% (concentrated) |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Reagent Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | High Purity |
Equipment
-
High-pressure laboratory autoclave (e.g., Parr reactor) with stirrer, gas inlet/outlet, and temperature/pressure controls.
-
Three-neck round-bottom flask (500 mL).
-
Heating mantle with thermocouple temperature controller.
-
Rotary evaporator.
-
Vacuum pump.
-
Magnetic stirrer and stir bars.
-
Buchner funnel, filter flask, and vacuum tubing.
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks).
-
pH meter or pH indicator strips.
Detailed Synthesis Protocol
This protocol is divided into three main stages: preparation of the anhydrous potassium salt, high-pressure carboxylation, and product work-up and purification.
Workflow Overview
Caption: Experimental workflow for the synthesis of this compound.
Part A: Preparation of Anhydrous Potassium 4-chloro-1-naphthoxide
-
Setup: Place a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar on a heating mantle.
-
Reagents: In the fume hood, carefully add 17.86 g (0.10 mol) of 4-chloro-1-naphthol to the flask. In a separate beaker, dissolve 6.6 g (approx. 0.10 mol, adjusted for purity) of potassium hydroxide pellets in 100 mL of methanol. Causality Note: Methanol is used as a solvent to facilitate the acid-base reaction. It must be completely removed later.
-
Reaction: Slowly add the methanolic KOH solution to the stirring slurry of 4-chloro-1-naphthol in the flask. An exothermic reaction will occur, and the salt will form.
-
Drying: Attach the flask to a rotary evaporator. Remove the methanol under reduced pressure, initially without heat, then with gentle warming (40-50°C) until a free-flowing powder is obtained.
-
Final Drying: For optimal results, transfer the powder to a vacuum oven and dry at 100-120°C for 4-6 hours to ensure all residual methanol and water are removed. The resulting anhydrous, finely powdered potassium 4-chloro-1-naphthoxide is highly hygroscopic and should be used immediately.
Part B: High-Pressure Carboxylation
-
Charging the Reactor: Quickly transfer the freshly prepared dry potassium 4-chloro-1-naphthoxide into the high-pressure autoclave.
-
Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the vessel with dry nitrogen gas two to three times to remove atmospheric oxygen and moisture.
-
Pressurization: Pressurize the autoclave with carbon dioxide to approximately 100 atm (approx. 1500 psi). Causality Note: High CO₂ pressure increases its concentration in the solid phase, driving the carboxylation equilibrium towards the product.
-
Heating and Reaction: Begin stirring and heat the autoclave to 175°C.[9] Maintain this temperature and pressure for 6 hours. Monitor the pressure gauge; a drop in pressure may indicate consumption of CO₂. If necessary, re-pressurize with CO₂.
-
Cooling: After the reaction period, turn off the heater and allow the autoclave to cool to room temperature overnight.
Part C: Product Work-up and Purification
-
Depressurization: Once cooled, carefully and slowly vent the excess CO₂ pressure in the fume hood.
-
Extraction: Open the autoclave and add approximately 250 mL of hot deionized water to the solid reaction mass. Stir until all soluble material has dissolved.
-
Filtration: Filter the resulting solution while hot to remove any insoluble impurities or unreacted starting material.
-
Acidification: Transfer the warm, clear filtrate to a large beaker with stirring. Slowly and carefully add concentrated hydrochloric acid until the pH of the solution is between 2 and 3. A voluminous precipitate of the crude product will form. Causality Note: Acidification protonates the potassium carboxylate and naphthoxide, rendering the product insoluble in the aqueous medium.
-
Precipitation and Collection: Cool the mixture in an ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of 50 mL cold deionized water to remove residual inorganic salts (e.g., KCl).
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
-
Recrystallization: Purify the crude solid by recrystallization. Dissolve the product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath. Collect the purified crystalline product by vacuum filtration.
Reaction Mechanism and Characterization
Kolbe-Schmitt Reaction Mechanism
Caption: Simplified mechanism of the Kolbe-Schmitt carboxylation of 4-chloro-1-naphthol.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₁H₇ClO₃[10][11] |
| Molecular Weight | 222.62 g/mol [10][11] |
| Appearance | Off-white to light tan crystalline solid |
| Melting Point | To be determined experimentally (literature values may vary) |
| ¹H NMR | Expect characteristic aromatic proton signals, plus signals for the hydroxyl and carboxylic acid protons (exchangeable with D₂O). |
| ¹³C NMR | Expect 11 distinct carbon signals, including one for the carbonyl carbon (~170 ppm). |
| IR (KBr, cm⁻¹) | Broad O-H stretch (~3400-2500 cm⁻¹), C=O stretch (~1680 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹). |
References
- 1. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 4. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. 4-Chloro-1-naphthol | C10H7ClO | CID 11787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. US2453105A - Preparation of hydroxy aromatic carboxylic acids - Google Patents [patents.google.com]
- 10. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 11. GSRS [gsrs.ncats.nih.gov]
derivatization of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid for biological screening
APPLICATION NOTE & PROTOCOLS
Topic: Derivatization of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Naphthalene Scaffold
The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1] The target molecule, this compound, presents a unique trifunctionalized platform ripe for chemical exploration.[2][3] It possesses a phenolic hydroxyl group, a carboxylic acid, and a halogenated aromatic ring. Each of these sites offers an opportunity for chemical modification to modulate properties such as solubility, cell permeability, metabolic stability, and target-binding affinity.
The strategic derivatization of this core structure into a library of esters and amides is a cornerstone of hit-to-lead optimization in drug discovery. By systematically altering the peripheral chemical groups, researchers can conduct a thorough investigation of the Structure-Activity Relationship (SAR), identifying key molecular features that govern biological efficacy. This application note provides a detailed guide for the synthesis of ester and amide libraries from this compound and outlines a strategy for their subsequent biological evaluation.
Rationale for Derivatization
The primary goal of derivatization is to generate a diverse set of analogues for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds against specific biological targets to identify "hits"—molecules that exhibit a desired activity.[4][5]
-
Esterification of the Carboxylic Acid: Converting the polar carboxylic acid to a less polar ester can significantly enhance a compound's ability to cross cellular membranes. This is crucial for reaching intracellular targets. The size and nature of the alcohol used for esterification can be varied to fine-tune lipophilicity.
-
Amidation of the Carboxylic Acid: Amide bonds are fundamental in biology and are present in a vast number of pharmaceuticals.[6][7] Creating amide derivatives introduces a hydrogen bond donor and can establish critical interactions with biological targets like enzymes and receptors. The diversity of commercially available amines allows for the creation of a vast and structurally varied library.
-
Modification of the Phenolic Hydroxyl: While not the primary focus of the protocols below, the hydroxyl group can be converted to an ether or acylated to further explore the chemical space and its impact on activity.
Synthetic Derivatization Strategies
The derivatization workflow is designed to be robust, high-yielding, and amenable to parallel synthesis for library generation.
Diagram of the General Derivatization Workflow
Caption: General workflow for the synthesis and screening of derivative libraries.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Protocol 1: Synthesis of Ester Derivatives via Fischer Esterification
Principle: The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9] Using the alcohol as the solvent drives the equilibrium towards the product.
Materials:
-
This compound
-
Anhydrous Alcohol (e.g., Methanol, Ethanol, Isopropanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (1.0 eq, e.g., 2.22 g, 10 mmol) in the desired anhydrous alcohol (40-50 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq, ~0.1-0.2 mL) dropwise. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the alcohol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst. Caution: CO₂ evolution.
-
Wash with water (1 x 30 mL) and then with brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of Amide Derivatives via Carbodiimide Coupling
Principle: Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond.[10]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or HATU
-
Desired primary or secondary amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq, e.g., 1.11 g, 5 mmol) in anhydrous DCM (25 mL).
-
Reagent Addition: Add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC (typically 12-24 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Proposed Derivative Library and Characterization
A diverse library should be synthesized to maximize the potential for discovering a hit.
| Derivative ID | Modification Type | Reagent (R Group) | Expected LogP (Calc.) | Purpose of Modification |
| CL-NAP-001 | Ester | Methanol | 2.85 | Increase cell permeability |
| CL-NAP-002 | Ester | Ethanol | 3.21 | Modulate lipophilicity |
| CL-NAP-003 | Ester | Isopropanol | 3.65 | Introduce steric bulk |
| CL-NAP-004 | Amide | Benzylamine | 4.10 | Introduce aromatic interaction potential |
| CL-NAP-005 | Amide | Morpholine | 2.15 | Enhance aqueous solubility |
| CL-NAP-006 | Amide | Piperidine | 3.30 | Introduce basic nitrogen for salt formation |
Note: LogP values are illustrative and should be calculated with appropriate software.
Characterization: All final compounds must be characterized to confirm identity and purity (>95%) before biological screening.
-
LC-MS: To confirm mass and purity.
-
¹H and ¹³C NMR: To confirm structure.
-
HRMS: To confirm elemental composition.
Biological Screening Strategy
Naphthalene derivatives have shown a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[1][11][12] Therefore, a tiered screening approach is recommended.
Diagram of the Biological Screening Cascade
Caption: A tiered approach for the biological evaluation of the compound library.
Primary Screening (HTS):
-
Target-Based Assays: Screen the library against specific enzymes or receptors. For example, given the structural similarity to NSAIDs, an initial screen could be against cyclooxygenase enzymes (COX-1 and COX-2).
-
Phenotypic Assays: Screen for effects on whole cells or organisms. An antibacterial screen against a panel of gram-positive and gram-negative bacteria would be a valuable starting point.[4]
Secondary and Tertiary Assays:
-
Dose-Response Curves: For any "hits" identified in the primary screen, determine the potency (IC₅₀ or EC₅₀).
-
Selectivity and Cytotoxicity: Assess the selectivity of the hits against related targets and evaluate their toxicity in mammalian cell lines (e.g., HEK293, HepG2) to ensure a therapeutic window.[13]
-
Mechanism of Action (MoA): For promising hits, further studies should be conducted to elucidate the specific molecular mechanism by which they exert their biological effect.
Conclusion
This application note provides a comprehensive framework for the derivatization of this compound and the subsequent biological evaluation of the resulting compound library. The protocols for esterification and amidation are robust and can be adapted for parallel synthesis. The proposed tiered screening cascade enables the efficient identification and validation of novel bioactive compounds, paving the way for further lead optimization and drug development efforts.
References
- 1. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. taylorfrancis.com [taylorfrancis.com]
Application Notes & Protocols: Leveraging 4-Chloro-1-Hydroxynaphthalene-2-Carboxylic Acid in Pharmaceutical Synthesis
Introduction: The Naphthalene Scaffold as a Privileged Structure in Drug Discovery
The naphthalene bicyclic aromatic system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its rigid structure and lipophilic nature make it an ideal foundation for designing potent and selective therapeutic agents. Naphthalene derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]
Within this versatile class of molecules, 4-chloro-1-hydroxynaphthalene-2-carboxylic acid emerges as a highly valuable and functionalized synthetic intermediate. Its specific arrangement of a hydroxyl group, a carboxylic acid, and a chloro substituent on the naphthalene core provides multiple reactive handles for chemical modification. This strategic functionalization makes it an exceptional starting point for building complex molecular architectures, particularly in the development of novel nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5][6] Research has increasingly pointed towards naphthalene-based compounds as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4][7]
This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, and a detailed protocol for its application as a core building block in the synthesis of a potential pharmaceutical agent.
Physicochemical Properties and Safety Data
Accurate knowledge of a reagent's properties and handling requirements is critical for successful and safe experimentation.
Data Summary Table
| Property | Value | Reference(s) |
| Chemical Name | This compound | [8] |
| Synonyms | 4-Chloro-1-hydroxy-2-naphthoic acid | [8][9] |
| CAS Number | 5409-15-4 | [9] |
| Molecular Formula | C₁₁H₇ClO₃ | [8] |
| Molecular Weight | 222.62 g/mol | [8] |
| Appearance | Solid (form may vary) | [10] |
| Boiling Point | 393.1°C at 760 mmHg | [11] |
| Density | 1.52 g/cm³ | [11] |
Safety and Handling
This compound and its parent compounds are classified as irritants. Standard laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear NIOSH-approved respirators, chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Work should be conducted in a well-ventilated fume hood.
-
First-Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide respiratory support.[14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Synthesis of the Core Intermediate: this compound
The most direct and regioselective method for preparing the title compound is through the electrophilic chlorination of its parent, 1-hydroxy-2-naphthoic acid. This approach offers high conversion and control over the position of the chlorine atom.
Protocol: Synthesis via Direct Chlorination
This protocol describes the synthesis of 4-chloro-1-hydroxy-2-naphthoic acid from 1-hydroxy-2-naphthoic acid.
Causality: The hydroxyl group at the C1 position and the carboxylic acid at the C2 position are ortho-, para-directing for electrophilic aromatic substitution. The C4 position is sterically accessible and electronically activated, making it the primary site for chlorination. Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the reaction.[11]
Materials:
-
1-hydroxy-2-naphthoic acid (1.0 eq)
-
Glacial Acetic Acid
-
Chlorine gas (Cl₂) or an alternative chlorinating agent like N-Chlorosuccinimide (NCS) (1.1 eq)
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (if using Cl₂), and a condenser, dissolve 1-hydroxy-2-naphthoic acid in a sufficient volume of glacial acetic acid.
-
Reaction Setup: Gently heat the mixture to 60-65°C with continuous stirring to ensure complete dissolution.[11]
-
Chlorination: Slowly bubble chlorine gas through the solution or, alternatively, add N-Chlorosuccinimide portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature below 70°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold water to remove residual acetic acid.
-
Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Caption: Workflow for the synthesis of the core intermediate.
Application Protocol: Synthesis of a Naphthalene-Based Amide as a Potential Anti-inflammatory Agent
This section provides a representative protocol for utilizing this compound as a scaffold to synthesize a more complex molecule with potential therapeutic value. The target molecule is an amide, a common functional group in many pharmaceuticals.
Objective: To synthesize N-(thiazol-2-yl)-4-chloro-1-hydroxynaphthalene-2-carboxamide.
Rationale: The conversion of a carboxylic acid to an amide is a fundamental transformation in medicinal chemistry to explore structure-activity relationships (SAR). Amide bonds are stable and can participate in hydrogen bonding, which is crucial for drug-receptor interactions. Thiazole rings are prevalent in many biologically active compounds.
Caption: Reaction pathway for amide synthesis.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
2-Aminothiazole (1.1 eq)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation (Activation):
-
Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the reaction with the amine, which is a relatively weak nucleophile.
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Argon), suspend this compound in anhydrous DCM.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride dropwise at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. Caution: The acyl chloride is moisture-sensitive and should be used immediately in the next step.
-
-
Amide Coupling:
-
Rationale: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Pyridine or TEA is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Dissolve the crude acyl chloride from the previous step in fresh anhydrous DCM under an inert atmosphere.
-
In a separate flask, dissolve 2-aminothiazole and pyridine in anhydrous DCM.
-
Cool the acyl chloride solution to 0°C and slowly add the amine/pyridine solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
-
Aqueous Work-up:
-
Rationale: This sequence of washes is designed to remove unreacted starting materials, the base, and salts.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine/TEA), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine (to reduce the solubility of organic material in the aqueous phase).
-
Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).
-
Confirm the identity and purity of the final product, N-(thiazol-2-yl)-4-chloro-1-hydroxynaphthalene-2-carboxamide, through spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS, IR).
-
Conclusion
This compound stands out as a strategically functionalized and versatile intermediate for pharmaceutical synthesis. Its inherent reactivity and the established importance of the naphthalene scaffold make it a valuable asset in the design and development of new therapeutic agents, particularly in the field of anti-inflammatory drug discovery. The protocols and data presented herein provide a robust framework for researchers and scientists to effectively utilize this compound in their synthetic endeavors, paving the way for the creation of novel and potent drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. japsonline.com [japsonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Synthesis of Novel Naphthalene COX Inhibitors for [research.amanote.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. lookchem.com [lookchem.com]
- 12. echemi.com [echemi.com]
- 13. biosynth.com [biosynth.com]
- 14. fishersci.com [fishersci.com]
Application Note: A Robust HPLC-UV Method for the Quantification of 4-Chloro-1-hydroxynaphthalene-2-carboxylic Acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid. The method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of acetonitrile and acidified water, coupled with UV detection. The protocol provides excellent peak shape, resolution, and sensitivity, making it suitable for purity assessments, stability studies, and quality control applications in research and drug development settings. This document provides a comprehensive guide, including the scientific rationale for method development, detailed experimental protocols, system suitability criteria, and data analysis procedures.
Introduction and Scientific Rationale
This compound is a substituted naphthalene derivative with a molecular formula of C₁₁H₇ClO₃ and a molecular weight of 222.62 g/mol [1][2][3][4]. Its structure, featuring a naphthalene core, a carboxylic acid group, a hydroxyl group, and a chlorine atom, imparts specific physicochemical properties that dictate the chromatographic strategy. The presence of the naphthalene ring system makes the molecule inherently UV-active, suggesting UV spectrophotometry as a suitable detection method[5]. The carboxylic acid and hydroxyl groups introduce polarity and ionizable functionalities, which must be carefully managed to achieve optimal chromatographic performance.
The primary goal of this method is to achieve a sharp, symmetrical, and well-retained peak for the analyte. Reversed-phase HPLC is the technique of choice for moderately polar to non-polar compounds[6][7][8]. A C18 (octadecyl) stationary phase is selected for its versatility and proven performance with aromatic compounds[7][9][10].
A critical aspect of analyzing acidic compounds like the target analyte is controlling their ionization state. The carboxylic acid group (a weak acid) will exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms if the mobile phase pH is near its pKa. This equilibrium can lead to poor peak shapes (e.g., tailing) and unstable retention times. To suppress this ionization and ensure the analyte is in a single, non-polar form, the mobile phase must be acidified to a pH at least 1.5 to 2 units below the analyte's pKa[9][11]. While the specific pKa for this molecule is not readily published, the pKa of similar aromatic carboxylic acids is typically in the range of 3-5[12]. Therefore, incorporating an acid like phosphoric acid or formic acid into the mobile phase is essential[3][10][13]. This ensures the carboxylic acid remains protonated (-COOH), enhancing its retention on the non-polar C18 column and promoting sharp, symmetrical peaks.
Experimental
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄), analytical grade.
-
This compound reference standard of known purity.
-
-
Chromatographic Column:
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended[7].
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Initial recommendation: 60:40 (ACN:Aqueous). Adjust as needed. | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for parameter selection:
-
Mobile Phase: A mixture of acetonitrile and water provides a wide polarity range to elute the analyte. 0.1% phosphoric acid ensures a low pH (~2-3) to suppress the ionization of the carboxylic acid group[3][7].
-
Temperature: Maintaining a constant column temperature of 30 °C ensures retention time stability and reproducibility.
-
Detection Wavelength: The naphthalene ring system exhibits strong absorbance in the UV region. 254 nm is a common wavelength for aromatic compounds and is expected to provide a strong signal[8]. A full UV scan using a PDA detector is recommended during method development to determine the absorbance maximum for optimal sensitivity.
Protocols and Procedures
Solution Preparation
-
Mobile Phase (0.1% H₃PO₄ in Water):
-
Carefully add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water.
-
Dilute to the mark with HPLC-grade water and mix thoroughly.
-
Filter the aqueous mobile phase through a 0.45 µm membrane filter before use.
-
-
Diluent:
-
Prepare a mixture of Acetonitrile:Water (50:50, v/v) to be used for dissolving the standard and sample.
-
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it quantitatively to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
-
Working Standard Solution (e.g., 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix well. This solution should be used for system suitability checks and for creating a calibration curve if required.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte.
-
Transfer to a 50 mL volumetric flask and prepare in the same manner as the Standard Stock Solution.
-
Perform a subsequent 10-fold dilution (as for the working standard) to bring the concentration into the expected calibration range.
-
Analytical Workflow
The overall process from sample preparation to data analysis is illustrated below. This workflow ensures that the system is verified for performance before any samples are analyzed, maintaining data integrity.
Caption: A generalized workflow for the quantitative analysis of this compound using RP-HPLC.
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved by making a series of replicate injections (typically n=5 or 6) of the Working Standard Solution. The results must meet the criteria outlined in the table below.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry; tailing can indicate secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness. |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates precision of the system for replicate injections. |
| Resolution (Rs) | ≥ 2.0 between the analyte and any adjacent impurity | Ensures baseline separation from potentially interfering compounds. |
Data Analysis and Calculations
The concentration or purity of this compound in the sample can be determined using an external standard method. The percentage purity is calculated using the following formula:
% Purity = (Areasample / Areastandard) * (Concstandard / Concsample) * Puritystandard
Where:
-
Areasample = Peak area of the analyte in the sample chromatogram.
-
Areastandard = Average peak area of the analyte from the replicate standard injections.
-
Concstandard = Concentration of the reference standard solution (e.g., in mg/mL).
-
Concsample = Concentration of the sample solution (e.g., in mg/mL).
-
Puritystandard = The known purity of the reference standard (e.g., 99.8%).
Principle of Separation Visualization
The separation in this method is governed by the hydrophobic interactions between the analyte and the C18 stationary phase. Acidification of the mobile phase protonates the carboxylic acid, making the molecule less polar and increasing its affinity for the stationary phase, thus leading to longer retention and better peak shape.
Caption: Analyte retention on a C18 column is driven by hydrophobic interactions, enhanced by suppressing ionization.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID [drugfuture.com]
- 3. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 4. 4-Chloro-1-hydroxy-2-naphthoic acid|lookchem [lookchem.com]
- 5. Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. tandfonline.com [tandfonline.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
The Strategic Application of 4-Chloro-1-hydroxynaphthalene-2-carboxylic Acid in Medicinal Chemistry: A Guide to Synthesis and Bio-evaluation
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount. 4-Chloro-1-hydroxynaphthalene-2-carboxylic acid, a structurally robust naphthalene derivative, has emerged as a valuable starting material in medicinal chemistry. While not typically employed as a therapeutic agent in its own right, its true potential is realized as a foundational building block for a diverse array of biologically active compounds. This guide delves into the strategic applications of this scaffold, with a particular focus on its conversion to N-aryl-1-hydroxynaphthalene-2-carboxamides, a class of compounds exhibiting significant antimicrobial and anticancer properties.
The carboxylic acid moiety is a common feature in many drugs; however, it can present challenges related to metabolic instability and poor membrane permeability[1][2]. A key strategy in medicinal chemistry is the bioisosteric replacement of the carboxylic acid group with an amide or anilide linkage. This modification can enhance the compound's pharmacokinetic profile, improve target engagement, and unlock new therapeutic possibilities[3][4][5]. The conversion of this compound to its corresponding carboxanilides exemplifies this powerful approach, leading to the generation of potent bioactive molecules.
From Scaffold to Drug Candidate: The Synthesis of N-Aryl-1-hydroxynaphthalene-2-carboxamides
The primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides. These derivatives have garnered significant attention for their potent biological activities[6][7][8]. The general synthetic route involves the condensation of the parent carboxylic acid with a variety of substituted anilines. Microwave-assisted synthesis has proven to be a particularly efficient method for this transformation, often employing phosphorus trichloride as a coupling agent[7][9][10][11].
Figure 1: General workflow for the microwave-assisted synthesis of N-Aryl-4-chloro-1-hydroxynaphthalene-2-carboxamides.
Application Note I: Development of Potent Antistaphylococcal Agents
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), represents a critical global health threat. Research into novel antimicrobial agents has identified chlorinated 1-hydroxynaphthalene-2-carboxanilides as a promising class of compounds with potent antistaphylococcal activity[6][12][13].
Structure-Activity Relationship (SAR) Insights
Systematic studies have revealed key structural features that govern the antistaphylococcal efficacy of these compounds. The position and nature of substituents on the anilide ring play a crucial role in determining the minimum inhibitory concentration (MIC)[6]. For instance, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide has demonstrated exceptionally high activity, with MIC values comparable or superior to clinically used antibiotics[6]. The lipophilicity of the compounds, influenced by the substituents, is a significant factor in their biological activity[14][15].
Quantitative Data: Antistaphylococcal Activity
The following table summarizes the antistaphylococcal activity of selected chlorinated 1-hydroxynaphthalene-2-carboxanilides against a reference strain of S. aureus and a clinical MRSA isolate.
| Compound | Substituent on Anilide Ring | MIC (µM) vs. S. aureus | MIC (µM) vs. MRSA | Reference |
| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | 3,5-dichloro | 0.37 | 0.37 | [6] |
| N-(3-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide | 3-fluoro | >30 | >30 | [14] |
| N-(3,5-Dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide | 3,5-dimethyl | 3.43 | 6.85 | [12][16] |
Proposed Mechanism of Action
The antimicrobial mechanism of these compounds appears to be multi-targeted. While initially thought to act as proton shuttle inhibitors, recent evidence suggests a more complex mode of action[6]. Chemoproteomic analysis of S. aureus treated with active 1-hydroxynaphthalene-2-carboxanilides revealed the downregulation of several key proteins essential for bacterial survival and growth. Notably, the ATP-dependent protease ATPase subunit HslU was identified as a potential target. The downregulation of such proteins involved in protein synthesis, nucleotide/nucleic acid synthesis, and protein degradation likely contributes to the potent antibacterial effect[6].
Figure 2: Proposed multi-target mechanism of action for chlorinated 1-hydroxynaphthalene-2-carboxanilides against S. aureus.
Application Note II: Exploration of Anticancer Potential
Beyond their antimicrobial properties, derivatives of 1-hydroxynaphthalene-2-carboxylic acid have been investigated as potential anticancer agents. A series of 1-hydroxynaphthalene-2-carboxanilides demonstrated significant antiproliferative activity against human colon carcinoma cell lines[17][18].
p53-Independent Mechanism of Action
Interestingly, some of these compounds exhibited potent activity in cancer cells with a deleted or mutated TP53 tumor suppressor gene. This suggests a p53-independent mechanism of action, which is highly desirable for the treatment of cancers that are resistant to conventional therapies that rely on a functional p53 pathway[17][18]. The ability of these compounds to intercalate with DNA is being explored as a potential mechanism for their anticancer effects[17].
Targeting Cellular Signaling Pathways
Further computational studies have suggested that 1-hydroxynaphthalene-2-carboxanilides may act as inhibitors of C-Jun N-terminal kinases (JNKs)[19][20]. JNKs are crucial proteins in signaling pathways that regulate cell proliferation, differentiation, and survival. The inhibition of JNKs by these compounds could represent a key mechanism underlying their anticancer activity[19].
Protocols
Protocol 1: Microwave-Assisted Synthesis of N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide
This protocol is adapted from methodologies described in the literature for the synthesis of N-aryl-1-hydroxynaphthalene-2-carboxamides[7][12].
Materials:
-
This compound
-
3,5-Dichloroaniline
-
Phosphorus trichloride (PCl₃)
-
Dry chlorobenzene
-
Microwave reactor
-
Standard laboratory glassware
-
2 M Hydrochloric acid (HCl)
-
Aqueous ethanol for recrystallization
Procedure:
-
In a microwave reactor vessel, suspend this compound (1 equivalent) and 3,5-dichloroaniline (1 equivalent) in dry chlorobenzene.
-
Add phosphorus trichloride (0.5 equivalents) dropwise to the suspension.
-
Seal the vessel and subject the reaction mixture to microwave irradiation at 130°C for 15 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Wash the solid residue with 2 M HCl.
-
Recrystallize the crude product from aqueous ethanol to yield the pure N-(3,5-Dichlorophenyl)-4-chloro-1-hydroxynaphthalene-2-carboxamide.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general guidelines for antimicrobial susceptibility testing[6][21][22].
Materials:
-
Test compound (e.g., N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile scaffold in medicinal chemistry. Its true utility is unlocked through its conversion into N-aryl-1-hydroxynaphthalene-2-carboxamides, which have demonstrated significant potential as both antimicrobial and anticancer agents. The modular nature of the synthesis allows for the creation of large libraries of derivatives for structure-activity relationship studies, facilitating the optimization of lead compounds. Future research in this area will likely focus on further elucidating the precise molecular targets and mechanisms of action of these compounds, as well as evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of this privileged scaffold holds great promise for the development of new therapeutics to address pressing medical needs.
References
- 1. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sciforum.net [sciforum.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring Novel 1-Hydroxynaphthalene-2-Carboxanilides Based Inhibitors Against C-Jun N-Terminal Kinases Through Molecular Dynamic Simulation and WaterSwap Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Redox-active compounds with a history of human use: antistaphylococcal action and potential for repurposing as topical antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Antistaphylococcal Agents from 4-chloro-1-hydroxynaphthalene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for New Antistaphylococcal Agents
The escalating crisis of antimicrobial resistance, particularly the emergence of methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. The relentless evolution of resistance mechanisms necessitates the urgent discovery and development of novel antibacterial agents with distinct modes of action. Naphthalene-based compounds have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of a potent class of antistaphylococcal agents derived from 4-chloro-1-hydroxynaphthalene-2-carboxylic acid. Specifically, we will focus on the synthesis of N-aryl-4-chloro-1-hydroxynaphthalene-2-carboxamides, a class of compounds that has shown significant promise against both sensitive and resistant strains of S. aureus.[2]
The core of this application note is to provide a robust and reproducible framework for researchers to synthesize these compounds, understand their structure-activity relationships, and assess their antibacterial efficacy. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure both technical accuracy and practical applicability in a drug discovery setting.
I. Rationale and Strategy: Targeting Staphylococcus aureus with Naphthalene Derivatives
The strategic approach detailed here involves the chemical modification of the this compound scaffold to generate a library of N-aryl carboxamide derivatives. The rationale for selecting this particular scaffold is twofold:
-
The Naphthalene Core: The lipophilic nature of the naphthalene ring is thought to facilitate penetration of the bacterial cell membrane, a crucial step for intracellular drug action.[1]
-
The Carboxamide Linkage: The amide bond introduces a level of conformational rigidity and provides opportunities for hydrogen bonding interactions with biological targets.
-
Chlorination: The presence of chlorine atoms on the naphthalene and/or the N-aryl ring has been shown to significantly enhance antistaphylococcal activity.[2]
Our synthetic strategy will employ a microwave-assisted, one-pot reaction to efficiently couple this compound with various substituted anilines. Microwave-assisted synthesis offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and often cleaner reaction profiles.[3][4]
II. Synthetic Protocol: Microwave-Assisted Synthesis of N-(3,5-dichlorophenyl)-4-chloro-1-hydroxynaphthalene-2-carboxamide
This protocol describes the synthesis of a representative and highly potent antistaphylococcal agent, N-(3,5-dichlorophenyl)-4-chloro-1-hydroxynaphthalene-2-carboxamide.
Materials and Reagents:
-
This compound
-
3,5-dichloroaniline
-
Phosphorus trichloride (PCl₃)
-
Anhydrous chlorobenzene
-
2 M Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
Microwave synthesizer
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Experimental Procedure:
-
Reaction Setup:
-
In a dedicated microwave reaction vessel equipped with a magnetic stir bar, suspend this compound (1.0 mmol) and 3,5-dichloroaniline (1.0 mmol) in 15 mL of anhydrous chlorobenzene.
-
Rationale: Chlorobenzene is a high-boiling, non-polar solvent suitable for microwave synthesis and is compatible with the reagents used. Anhydrous conditions are crucial as phosphorus trichloride reacts readily with water.
-
-
Addition of Coupling Agent:
-
Carefully and dropwise, add phosphorus trichloride (0.5 mmol) to the suspension at room temperature with continuous stirring.
-
Rationale: Phosphorus trichloride acts as a dehydrating and activating agent, converting the carboxylic acid to an acyl chloride in situ, which then readily reacts with the aniline to form the amide bond.[5]
-
-
Microwave Irradiation:
-
Seal the reaction vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture for 15 minutes at 130°C, with a maximum power of 500 W.[5]
-
Rationale: Microwave irradiation rapidly and uniformly heats the reaction mixture, significantly accelerating the rate of reaction compared to conventional heating methods.[4]
-
-
Work-up and Purification:
-
After the reaction is complete and the vessel has cooled to room temperature, transfer the mixture to a round-bottom flask.
-
Remove the chlorobenzene under reduced pressure using a rotary evaporator.
-
To the resulting solid residue, add 20 mL of 2 M HCl and stir for 15 minutes.
-
Rationale: The acid wash serves to remove any unreacted aniline and other basic impurities.
-
Collect the solid product by vacuum filtration, washing the filter cake with deionized water until the filtrate is neutral.
-
Recrystallize the crude product from aqueous ethanol to obtain the pure N-(3,5-dichlorophenyl)-4-chloro-1-hydroxynaphthalene-2-carboxamide.
-
Rationale: Recrystallization is a standard technique for purifying solid organic compounds. An ethanol/water mixture provides a suitable solvent system for this class of compounds.
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Determine the melting point, and characterize the compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
-
III. Biological Evaluation: Determining Antistaphylococcal Activity
The primary method for assessing the antibacterial efficacy of the synthesized compounds is by determining their Minimum Inhibitory Concentration (MIC) against S. aureus. The broth microdilution method is a standardized and widely accepted technique for this purpose.[6][7]
Protocol: Broth Microdilution MIC Assay for Staphylococcus aureus
Materials and Media:
-
Staphylococcus aureus strain (e.g., ATCC 29213 for quality control)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
Synthesized naphthalene derivative (stock solution in a suitable solvent like DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 100 µL of MHB to wells in columns 2 through 12.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to twice the highest desired test concentration.
-
Add 200 µL of this solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as a positive control (inoculum, no compound), and column 12 will be a negative/sterility control (MHB only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
IV. Structure-Activity Relationship (SAR) and Mechanism of Action
Structure-Activity Relationship
The antistaphylococcal activity of 1-hydroxynaphthalene-2-carboxanilides is highly dependent on the substitution pattern of the aniline ring.[2]
-
Position of Chlorine Atoms: The position of chlorine atoms on the N-phenyl ring is a decisive factor for potent antistaphylococcal activity.[9]
-
Number of Chlorine Atoms: Di- and tri-substituted chlorinated derivatives often exhibit greater potency than their mono-substituted counterparts.
-
Lipophilicity: A correlation between the lipophilicity of the compounds and their biological activity is often observed, suggesting that membrane permeability is a key factor.
| Compound | Substitution on N-phenyl ring | MIC against S. aureus (µM) |
| 1 | Unsubstituted | > 100 |
| 2 | 4-Chloro | 10 - 50 |
| 3 | 3,5-Dichloro | 0.37 [2] |
| 4 | 2,4,5-Trichloro | Inactive as an anilide, but its carbamate derivatives are highly active[10] |
Table 1: Representative Structure-Activity Relationship data for 1-hydroxynaphthalene-2-carboxanilides against S. aureus.
Proposed Mechanism of Action
While the precise mechanism of action for this class of compounds is still under investigation, recent studies suggest a multi-target approach. It is hypothesized that these compounds do not primarily act by inhibiting energy metabolism. Instead, their antibacterial effect is likely attributed to the downregulation of essential proteins involved in bacterial survival and growth.[2]
Chemoproteomic analysis of S. aureus treated with potent 1-hydroxynaphthalene-2-carboxanilides has revealed the downregulation of several key proteins, most notably the ATP-dependent protease ATPase subunit HslU .[2][9] HslU is a crucial component of the HslUV protease complex, which is involved in protein quality control and the degradation of abnormal or misfolded proteins. Inhibition or downregulation of this system can lead to an accumulation of toxic proteins, ultimately resulting in bacterial cell death.
V. Visualizations
Synthetic Workflow
Caption: Microwave-assisted synthesis workflow.
Mechanism of Action Pathway
Caption: Downregulation of HslU protein pathway.
References
- 1. Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into antistaphylococcal effect of chlorinated 1-hydroxy-naphthalene-2-carboxanilides: Original scientific article | ADMET and DMPK [pub.iapchem.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid
Introduction: Unlocking the Potential of a Versatile Naphthalene Scaffold
4-chloro-1-hydroxynaphthalene-2-carboxylic acid is a bifunctional aromatic compound possessing a naphthalene core substituted with hydroxyl, carboxylic acid, and chloro functional groups.[1][2] This unique arrangement of reactive sites makes it a valuable starting material for the synthesis of a diverse range of complex organic molecules. Its derivatives, particularly esters and amides, are of significant interest in medicinal chemistry as precursors for biologically active compounds and in materials science for the development of novel dyes and polymers.[3][4]
The derivatization of this molecule, however, is not without its challenges. The steric hindrance imposed by the peri-hydroxyl group and the naphthalene backbone can influence the reactivity of the carboxylic acid. Furthermore, the presence of a phenolic hydroxyl group necessitates careful selection of reaction conditions to ensure chemoselective transformation of the intended carboxylic acid moiety.
This comprehensive guide provides detailed, field-proven protocols for the successful esterification and amidation of this compound. We will explore multiple synthetic strategies for each transformation, elucidating the rationale behind the choice of reagents and conditions to empower researchers to select the optimal path for their specific synthetic goals.
General Experimental Workflow
The successful synthesis and validation of derivatives from this compound follow a logical progression. The workflow ensures that the target molecule is not only synthesized efficiently but also purified to a high degree and unambiguously identified.
Caption: General experimental workflow from starting material to final product validation.
Part 1: Esterification Protocols
Esterification is a cornerstone transformation for modifying the physicochemical properties of a carboxylic acid, such as solubility, lipophilicity, and metabolic stability. We present two robust methods: the classic Fischer-Speier esterification for large-scale, cost-effective synthesis and the milder Steglich esterification for substrates requiring delicate handling.
Method 1.1: Fischer-Speier Esterification (Acid-Catalyzed)
This method relies on reacting the carboxylic acid with an excess of alcohol under acidic catalysis, typically with heating. The reaction is an equilibrium, which is driven toward the product by using the alcohol as the solvent and/or by removing the water formed during the reaction.[5][6][7] It is a highly atom-economical and straightforward procedure, making it ideal for preparing simple alkyl esters.
Causality Behind Experimental Choices:
-
Excess Alcohol: Using the alcohol (e.g., methanol) as the solvent ensures it is present in large excess, shifting the reaction equilibrium towards the ester product according to Le Châtelier's principle.[8][9]
-
Strong Acid Catalyst: A catalyst like concentrated sulfuric acid (H₂SO₄) is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[7][9]
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to overcome the reaction barrier, accelerating the rate at which equilibrium is reached.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 222.62 | 2.23 g | 1.0 |
| Methanol (Anhydrous) | 32.04 | 50 mL | Solvent |
| Sulfuric Acid (Conc. H₂SO₄) | 98.08 | 0.5 mL | Catalytic |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | For neutralization |
| Ethyl Acetate | - | ~150 mL | For extraction |
| Brine (Saturated NaCl) | - | 50 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | For drying |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.23 g, 10 mmol).
-
Add anhydrous methanol (50 mL) to the flask and stir to dissolve the solid.
-
Carefully and slowly, add concentrated sulfuric acid (0.5 mL) to the solution. Caution: This addition is exothermic.
-
Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The product ester will have a higher Rf value than the starting carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate of the crude ester may form.
-
Carefully neutralize the aqueous mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude ester by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.
Method 1.2: Steglich Esterification (Carbodiimide-Mediated)
For substrates that are sensitive to acid or high temperatures, the Steglich esterification offers a mild and effective alternative.[10] This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is typically added to accelerate the reaction.[10][11]
Causality Behind Experimental Choices:
-
Carbodiimide (DCC/EDC): This reagent acts as a dehydrating agent, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11]
-
DMAP Catalyst: DMAP is a hyper-nucleophilic acylation catalyst. It reacts with the O-acylisourea intermediate to form an even more reactive acylpyridinium salt, which is then readily attacked by the alcohol.[10]
-
Aprotic Solvent: A dry, non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to prevent unwanted side reactions with the highly reactive intermediates.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 222.62 | 1.11 g | 1.0 |
| Benzyl Alcohol | 108.14 | 0.57 mL (0.60 g) | 1.1 |
| DCC | 206.33 | 1.13 g | 1.1 |
| DMAP | 122.17 | 61 mg | 0.1 |
| Dichloromethane (DCM, Anhydrous) | - | 50 mL | Solvent |
Step-by-Step Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.11 g, 5 mmol) in anhydrous DCM (30 mL).
-
Add benzyl alcohol (0.57 mL, 5.5 mmol) and DMAP (61 mg, 0.5 mmol) to the solution.
-
Cool the flask to 0°C in an ice bath.
-
In a separate beaker, dissolve DCC (1.13 g, 5.5 mmol) in anhydrous DCM (20 mL) and add this solution dropwise to the reaction mixture over 15 minutes.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the pure benzyl ester.
Part 2: Amidation Protocols
Amide bond formation is one of the most critical reactions in drug discovery and development. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, thus requiring activation of the carboxyl group.[12] We detail a classic two-step method via an acyl chloride and a modern, one-pot approach using peptide coupling reagents.
Method 2.1: Acyl Chloride Formation and Subsequent Aminolysis
This highly reliable, two-step procedure involves first converting the carboxylic acid to a highly reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated or in situ generated acyl chloride is then reacted with the desired amine in the presence of a base to form the amide.
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent effectively converts the carboxylic acid to an acyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[13]
-
Low Temperature Aminolysis: The reaction of the acyl chloride with the amine is highly exothermic. Performing this step at 0°C helps to control the reaction rate and minimize potential side reactions.
-
Stoichiometric Base: A non-nucleophilic base like triethylamine (Et₃N) is added to neutralize the HCl generated during the aminolysis step, preventing the protonation and deactivation of the amine nucleophile.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 222.62 | 1.11 g | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 0.55 mL (1.1 g) | 1.5 |
| Toluene (Anhydrous) | - | 25 mL | Solvent |
| Cyclohexylamine | 99.17 | 0.63 mL (0.55 g) | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 0.77 mL (0.56 g) | 1.1 |
| Dichloromethane (DCM, Anhydrous) | - | 25 mL | Solvent |
Step-by-Step Procedure: Part A: Acyl Chloride Synthesis
-
In a flame-dried flask equipped with a stir bar and reflux condenser (connected to a gas bubbler/scrubber), suspend the carboxylic acid (1.11 g, 5 mmol) in anhydrous toluene (25 mL).
-
Add thionyl chloride (0.55 mL, 7.5 mmol) and a catalytic drop of DMF.
-
Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction should become a clear solution. Caution: This reaction evolves HCl and SO₂ gas and must be performed in a well-ventilated fume hood.
-
After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acyl chloride as a solid.
Part B: Aminolysis 5. In a separate flame-dried flask under a nitrogen atmosphere, dissolve cyclohexylamine (0.63 mL, 5.5 mmol) and triethylamine (0.77 mL, 5.5 mmol) in anhydrous DCM (25 mL). 6. Cool the amine solution to 0°C in an ice bath. 7. Dissolve the crude acyl chloride from Part A in anhydrous DCM (15 mL) and add it dropwise to the cooled amine solution. 8. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. 9. Monitor the reaction by TLC. 10. Upon completion, quench the reaction with water (25 mL). Transfer to a separatory funnel, wash with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate (2 x 25 mL), and brine (25 mL). 11. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. 12. Purify the crude product by flash column chromatography or recrystallization.
Method 2.2: Direct Amidation with Peptide Coupling Reagents
Modern peptide coupling reagents provide a mild, efficient, and often high-yielding one-pot method for amide bond formation, avoiding the need for harsh reagents like thionyl chloride.[14] Reagents such as HBTU, HATU, and COMU activate the carboxylic acid in situ to form an active ester, which rapidly reacts with the amine.[15][16]
Causality Behind Experimental Choices:
-
Coupling Reagent (HBTU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is an aminium-based coupling reagent that efficiently generates a reactive OBt active ester from the carboxylic acid.[11][16]
-
Non-nucleophilic Base (DIPEA): A hindered base like N,N-diisopropylethylamine (DIPEA) is used to deprotonate the carboxylic acid and neutralize any acidic byproducts without competing as a nucleophile.
-
Room Temperature Conditions: The high reactivity of the intermediates generated allows the reaction to proceed efficiently at ambient temperature, preserving sensitive functional groups.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 222.62 | 1.11 g | 1.0 |
| Benzylamine | 107.15 | 0.60 mL (0.59 g) | 1.1 |
| HBTU | 379.25 | 2.09 g | 1.1 |
| DIPEA | 129.24 | 1.92 mL (1.42 g) | 2.2 |
| Dimethylformamide (DMF, Anhydrous) | - | 25 mL | Solvent |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add the carboxylic acid (1.11 g, 5 mmol), HBTU (2.09 g, 5.5 mmol), and anhydrous DMF (25 mL).
-
Stir the mixture to form a solution/suspension.
-
Add benzylamine (0.60 mL, 5.5 mmol) followed by DIPEA (1.92 mL, 11 mmol).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, pour the reaction mixture into 150 mL of deionized water and stir. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 0.5 M HCl (2 x 50 mL), saturated sodium bicarbonate (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Comparison of the two primary pathways for amidation.
Summary and Outlook
The protocols detailed in this guide offer robust and adaptable methods for the synthesis of ester and amide derivatives of this compound. The choice between a classic acid-catalyzed approach and a modern coupling-reagent-based method allows researchers to tailor the synthetic strategy to the specific requirements of their target molecule, scale, and substrate sensitivity.
Comparative Summary of Synthetic Methods
| Reaction | Method | Key Reagents | Conditions | Pros | Cons |
| Esterification | Fischer-Speier | H₂SO₄, excess alcohol | Reflux | Cost-effective, atom-economical, simple workup | Harsh conditions, not suitable for sensitive substrates |
| Steglich | DCC/EDC, DMAP | 0°C to RT | Mild conditions, high yield, broad scope | Reagent cost, byproduct removal (DCU) | |
| Amidation | Acyl Chloride | SOCl₂, amine, base | Reflux, then 0°C | Highly reliable, drives difficult reactions | Harsh reagents (SOCl₂), two steps, safety concerns |
| Coupling Reagent | HBTU/HATU, amine, DIPEA | Room Temp. | Mild, one-pot, high yield, clean reactions | High cost of reagents, purification from byproducts |
Successful synthesis, followed by rigorous purification and characterization via standard analytical techniques (NMR, IR, MS), will yield valuable derivatives for further investigation in drug discovery, materials science, and chemical biology.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID [drugfuture.com]
- 3. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP1867629A2 - Method for producing naphthalene carboxylic acid amide compound - Google Patents [patents.google.com]
- 14. hepatochem.com [hepatochem.com]
- 15. researchgate.net [researchgate.net]
- 16. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
The Versatility of 4-Chloro-1-hydroxynaphthalene-2-carboxylic Acid: A Building Block for Novel Compound Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the naphthalene core represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and functional materials. 4-Chloro-1-hydroxynaphthalene-2-carboxylic acid is a particularly intriguing starting material, offering a trifecta of reactive sites: a carboxylic acid, a phenol, and an aryl chloride. This unique combination allows for sequential and regioselective modifications, making it an ideal building block for the synthesis of diverse and complex molecular architectures.
The strategic placement of the chloro, hydroxyl, and carboxylic acid groups on the naphthalene ring provides a versatile platform for generating libraries of novel compounds. The carboxylic acid is readily converted into esters and amides, which can modulate properties like solubility and bioavailability. The hydroxyl group can be alkylated or used to direct further electrophilic substitution. Finally, the chloro substituent is a handle for modern cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This guide provides detailed application notes and protocols for leveraging this compound as a cornerstone for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Core Physicochemical Properties
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇ClO₃ | [1] |
| Molecular Weight | 222.62 g/mol | [1] |
| CAS Number | 5409-15-4 | |
| Appearance | Off-white to pale yellow powder | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, methanol, acetone), sparingly soluble in non-polar solvents, and poorly soluble in water. |
Application Note 1: Synthesis of Novel Ester Derivatives as Potential Prodrugs
Rationale: Esterification of the carboxylic acid moiety is a common strategy in drug development to create prodrugs. By masking the polar carboxylic acid, cell membrane permeability can be enhanced, leading to improved oral bioavailability. The ester can then be hydrolyzed in vivo by esterases to release the active carboxylic acid. Here, we describe the synthesis of a benzyl ester derivative, a common motif in prodrug design.
Protocol 1: Fischer-Speier Esterification for Benzyl Ester Synthesis
This protocol details the acid-catalyzed esterification of this compound with benzyl alcohol. The use of an excess of the alcohol and a strong acid catalyst drives the equilibrium towards the ester product.[2]
Materials:
-
This compound
-
Benzyl alcohol (anhydrous)
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq, e.g., 2.23 g, 10 mmol) and benzyl alcohol (5.0 eq, 5.41 g, 50 mmol).
-
Solvent and Catalyst Addition: Add toluene (50 mL) to the flask. While stirring, slowly add concentrated sulfuric acid (0.1 eq, 0.1 mL) to the reaction mixture.
-
Reflux and Water Removal: Heat the mixture to reflux. Water will be formed during the reaction and will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid. Wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene and excess benzyl alcohol.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the pure benzyl 4-chloro-1-hydroxynaphthalene-2-carboxylate.
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The Fischer esterification is a reversible reaction.[2] By removing water as it is formed, the equilibrium is shifted towards the products, leading to a higher yield of the desired ester.
-
Excess Benzyl Alcohol: Using a large excess of one reactant (in this case, benzyl alcohol) also helps to drive the equilibrium towards the product side.[2]
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes the sulfuric acid catalyst and any remaining unreacted carboxylic acid. The brine wash helps to remove any residual water from the organic phase.
Caption: Fischer-Speier Esterification Workflow.
Application Note 2: Amide Synthesis for Bioactive Compound Development
Rationale: The amide bond is a cornerstone of medicinal chemistry, found in a vast number of pharmaceuticals. Converting the carboxylic acid of our building block to an amide allows for the introduction of diverse amine-containing fragments, which can interact with biological targets through hydrogen bonding and other interactions. This protocol describes the synthesis of an N-aryl amide using a common peptide coupling reagent.
Protocol 2: Amidation using a Coupling Reagent
This protocol employs a phosphonium-based coupling reagent to activate the carboxylic acid for amidation. This method is generally mild and can be performed at room temperature, which is advantageous for substrates with sensitive functional groups.[3]
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
Procedure:
-
Reactant Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq, e.g., 1.11 g, 5 mmol) in anhydrous DMF (25 mL).
-
Addition of Reagents: To the stirred solution, add the aniline (1.1 eq, 0.51 g, 5.5 mmol), PyBOP (1.2 eq, 3.12 g, 6 mmol), and DIPEA (2.5 eq, 2.18 mL, 12.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, pour the reaction mixture into ethyl acetate (100 mL). Wash the organic layer with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-aryl-4-chloro-1-hydroxynaphthalene-2-carboxamide.
Causality Behind Experimental Choices:
-
PyBOP: This coupling reagent activates the carboxylic acid by forming a highly reactive acylphosphonium intermediate, which is readily attacked by the amine.
-
DIPEA: A non-nucleophilic organic base is required to neutralize the hexafluorophosphoric acid byproduct of the coupling reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Anhydrous Conditions: The coupling reagents are sensitive to moisture, which can hydrolyze the activated intermediate and reduce the yield.
-
Aqueous Work-up: The series of acidic and basic washes removes unreacted starting materials, the coupling agent byproducts, and the base.
Caption: Amide Synthesis Workflow.
Application Note 3: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Rationale: The chloro-substituent on the naphthalene ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl or heteroaryl moieties. This is a powerful tool for building complex molecular scaffolds, such as those found in many kinase inhibitors and other targeted therapies.
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the coupling of the aryl chloride with phenylboronic acid using a palladium catalyst and a suitable ligand. The reaction is typically carried out in a mixed solvent system with a base.
Materials:
-
This compound (or its corresponding ester/amide to avoid potential catalyst inhibition by the free acid)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Catalyst and Reagent Setup: To a Schlenk flask, add the this compound derivative (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with saturated ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the 4-phenyl-1-hydroxynaphthalene-2-carboxylic acid derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is the key catalyst that facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[4]
-
Phosphine Ligand: The triphenylphosphine ligand stabilizes the palladium catalyst and modulates its reactivity.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid for transfer of the phenyl group to the palladium center.[4]
-
Degassed Solvents: Oxygen can oxidize the palladium(0) active catalyst, leading to catalyst deactivation. Degassing the solvents removes dissolved oxygen.
Caption: Suzuki-Miyaura Coupling Workflow.
Application Note 4: Synthesis of Novel Benzofuran Derivatives
Rationale: Benzofurans are a class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.[5] By leveraging the ortho-relationship of the hydroxyl and a modified carboxylic acid group, it is possible to construct a fused furan ring, leading to novel benzonaphthofuran systems.
Protocol 4: Multi-step Synthesis of a Benzonaphthofuran Derivative
This protocol outlines a plausible multi-step synthesis to a benzonaphthofuran derivative, starting with the reduction of the carboxylic acid to an alcohol, followed by a reaction sequence that leads to the formation of the furan ring.
Step A: Reduction of the Carboxylic Acid
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add BH₃·THF solution (e.g., 1.5 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extraction and Work-up: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify by column chromatography to yield (4-chloro-1-hydroxynaphthalen-2-yl)methanol.
Step B: Synthesis of the Benzofuran Ring
This step is adapted from known methods for synthesizing benzofurans from ortho-hydroxybenzyl alcohols.[5]
Materials:
-
(4-chloro-1-hydroxynaphthalen-2-yl)methanol
-
Chloroacetaldehyde dimethyl acetal
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the (4-chloro-1-hydroxynaphthalen-2-yl)methanol (1.0 eq) and chloroacetaldehyde dimethyl acetal (1.2 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 0.1 eq).
-
Reflux: Heat the mixture to reflux for 12-24 hours.
-
Work-up and Purification: Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the desired 6-chloro-naphtho[1,2-b]furan.
Causality Behind Experimental Choices:
-
BH₃·THF: This is a common and effective reagent for the selective reduction of carboxylic acids to primary alcohols.
-
Chloroacetaldehyde dimethyl acetal and p-TsOH: This combination is used to generate an electrophilic species in situ that reacts with the phenolic hydroxyl group and the benzylic alcohol to form the furan ring through a cyclization-dehydration sequence.
Caption: Multi-step Benzofuran Synthesis Workflow.
Conclusion: A Gateway to Chemical Innovation
This compound is a versatile and powerful building block for the synthesis of a wide array of novel compounds. The protocols and application notes provided herein demonstrate its utility in generating esters, amides, biaryls, and heterocyclic systems. These transformations open the door to the creation of new chemical entities with potential applications in drug discovery, materials science, and beyond. The strategic and creative application of the synthetic methodologies described will undoubtedly lead to the discovery of new molecules with valuable properties.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. We provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges encountered during its synthesis.
The primary route to this compound is the Kolbe-Schmitt reaction , a well-established carboxylation method. This process involves the reaction of potassium 4-chloro-1-naphthoxide with carbon dioxide under elevated temperature and pressure.[1][2] While the reaction is robust, its success hinges on careful control of several key parameters. This guide will walk you through the causality behind each step to ensure reproducible and high-yield outcomes.
Core Experimental Workflow
The synthesis can be broken down into three principal stages: formation of the anhydrous naphthoxide salt, the high-pressure carboxylation event, and the final product isolation through acidification.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: Why is my yield of this compound consistently low or even zero?
Answer: A low or non-existent yield is almost always traced back to one of three critical factors:
-
Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture. The naphthoxide intermediate is a strong base and will readily react with water instead of the intended electrophile, carbon dioxide. It is imperative to ensure the potassium 4-chloro-1-naphthoxide salt is completely anhydrous before introducing CO₂.[3][4]
-
Solution: After forming the naphthoxide salt by reacting 4-chloro-1-naphthol with potassium hydroxide in a high-boiling solvent (like o-dichlorobenzene), you must remove the water formed during the reaction.[5] This is typically achieved by vacuum distillation, where the water is removed azeotropically with a portion of the solvent.[3][5]
-
-
Incomplete Naphthoxide Formation: The reaction will not proceed if the starting 4-chloro-1-naphthol has not been fully converted to its corresponding potassium salt.
-
Solution: Use a slight stoichiometric excess of a strong base like potassium hydroxide (KOH). Ensure adequate reaction time and temperature (e.g., 115-130°C) with vigorous stirring to complete the acid-base reaction before water removal.[5]
-
-
Incorrect Temperature or Pressure: Carboxylation is an equilibrium-driven process. Insufficient temperature or CO₂ pressure will prevent the reaction from proceeding.
Question 2: My final product is contaminated with a significant amount of an isomeric impurity. How can I improve the regioselectivity for carboxylation at the 2-position?
Answer: The formation of isomers is a classic challenge in Kolbe-Schmitt reactions with naphthol derivatives.[5] The hydroxyl group directs the electrophilic attack of CO₂ to either the ortho (C2) or para (C4) position. Since the C4 position is blocked by chlorine, the primary competition is carboxylation at the C2 position versus other potential sites.
-
Influence of the Cation: The choice of alkali metal hydroxide is crucial. Potassium salts are known to favor the formation of the thermodynamically more stable isomer, which in many cases of naphthol carboxylation is the desired one.[1][2][5] Sodium salts often favor the kinetically controlled ortho-isomer, but the chelation complex formed between K⁺, the naphthoxide oxygen, and the CO₂ molecule strongly directs the carboxylation to the C2 position.
-
Temperature Control: Reaction temperature can influence the isomer ratio. A higher temperature can sometimes lead to the rearrangement of an initial kinetic product to a more stable thermodynamic product.[4]
-
Solution: Experiment with a temperature range (e.g., 150°C to 200°C) to find the optimal condition for maximizing the yield of the 2-carboxy isomer. The ideal temperature must be determined empirically for this specific substrate.
-
Question 3: A large amount of my 4-chloro-1-naphthol starting material remains unreacted. What went wrong?
Answer: This indicates a failure in one of the core reaction steps.
-
Poor Reactant Mixing: If the naphthoxide salt forms a solid cake in the reactor, its surface area available for reaction with CO₂ will be minimal.
-
Solution: Use a suitable high-boiling, inert solvent (e.g., o-dichlorobenzene) to create a stirrable slurry.[5] This ensures efficient mass transfer. Additionally, ensure the agitation in your reactor is sufficient to keep the slurry well-suspended.
-
-
Loss of CO₂ Pressure: A leak in the autoclave will prevent the carboxylation from reaching completion.
-
Solution: Before starting the reaction, always perform a pressure test on your autoclave to ensure it is properly sealed. Monitor the pressure throughout the reaction; a significant drop may indicate a leak.
-
-
Insufficient Reaction Time: The carboxylation of naphthoxides can be slow.
-
Solution: Ensure a sufficiently long reaction time (e.g., 4-8 hours) at the target temperature and pressure to allow the reaction to go to completion.
-
Question 4: How can I effectively purify the final product away from the high-boiling solvent and other impurities?
Answer: A proper workup procedure is essential for isolating a pure product.
-
Solvent Removal: The high-boiling organic solvent must be removed before product precipitation.
-
Precipitation and Washing: The purity of the final product depends heavily on the precipitation and washing steps.
-
Solution: After removing the organic solvent, filter the hot aqueous solution to remove any insoluble impurities or unreacted starting material.[5] Cool the filtrate to room temperature and then slowly acidify with a strong acid (e.g., H₂SO₄ or HCl) to a pH of ~1-2 to precipitate the carboxylic acid.[3] Filter the solid product and wash it thoroughly with cold water to remove any inorganic salts before drying.
-
In-Depth Experimental Protocol
This protocol is a representative procedure based on established methods for naphthol carboxylation.[3][5] Researchers should perform their own risk assessment and optimization.
Materials & Equipment:
-
Potassium hydroxide (KOH)
-
o-Dichlorobenzene (solvent)
-
Carbon dioxide (high purity)
-
Sulfuric acid or Hydrochloric acid (for workup)
-
Glass-lined reactor or autoclave equipped with mechanical stirrer, thermocouple, pressure gauge, and distillation condenser.
Procedure:
-
Step 1: Preparation of Anhydrous Potassium 4-chloro-1-naphthoxide a. Charge the reactor with 4-chloro-1-naphthol (1.0 eq), potassium hydroxide (1.05 eq), and o-dichlorobenzene (approx. 10-12 times the weight of the naphthol). b. With vigorous agitation, heat the mixture to 120-130°C and hold for 1-2 hours to ensure complete formation of the potassium salt.[5] c. Apply vacuum to the reactor and distill off a portion of the o-dichlorobenzene along with all the water generated during the reaction. Continue distillation until no more water is observed.[3] d. Release the vacuum with an inert gas like nitrogen. You now have an anhydrous slurry of potassium 4-chloro-1-naphthoxide.
-
Step 2: Carboxylation a. Seal the reactor. Purge with low-pressure carbon dioxide. b. Pressurize the reactor with carbon dioxide to approximately 60-75 psi.[5] c. Begin heating the agitated slurry to the reaction temperature, typically 150-175°C. The pressure will increase with temperature; maintain the desired pressure by adding more CO₂ if necessary. d. Hold the reaction at the target temperature and pressure for 4-8 hours.
-
Step 3: Workup and Isolation a. Cool the reactor to below 100°C and carefully vent the excess CO₂ pressure. b. Add approximately 15 parts water (relative to the initial naphthol) to the reaction mixture and heat to 80-90°C to dissolve the potassium salt product.[3] c. Remove the o-dichlorobenzene via steam distillation.[5] d. Filter the hot aqueous solution to remove any insoluble impurities. e. Cool the filtrate to 20-25°C. With stirring, slowly add acid to adjust the pH to ~1-2. The product will precipitate as a solid.[3] f. Filter the precipitated solid and wash the filter cake thoroughly with cold deionized water until the washings are neutral. g. Dry the purified this compound in a vacuum oven.
Mechanistic Insight: The Kolbe-Schmitt Reaction
Understanding the reaction mechanism is key to troubleshooting. The reaction is an electrophilic aromatic substitution where the electron-rich naphthoxide ring attacks the weakly electrophilic carbon of CO₂.
The phenoxide (or naphthoxide) ion is a more powerful nucleophile than the parent phenol.[8] The electron density is highest at the ortho and para positions. The potassium cation plays a critical role by forming a chelation complex with the naphthoxide oxygen and one of the oxygens of the incoming CO₂ molecule. This complex pre-organizes the reactants and directs the electrophilic attack to the ortho (C2) position, enhancing both the reaction rate and regioselectivity.[9] The initial attack forms a non-aromatic keto intermediate, which quickly tautomerizes to restore the aromaticity of the naphthalene ring, yielding the final carboxylate salt.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 4. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 5. US2453105A - Preparation of hydroxy aromatic carboxylic acids - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 4-Chloro-1-hydroxynaphthalene-2-carboxylic acid
Welcome to the technical support guide for the purification of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid (CAS No. 5409-15-4). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound in high purity. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate common purification hurdles.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific problems you might encounter during the purification workflow. The typical synthesis of this molecule, likely via a Kolbe-Schmitt type reaction with 4-chloro-1-naphthol as the starting material, can lead to a variety of impurities that require a systematic approach to remove.[1][2]
Logical Workflow for Purification
Before diving into specific problems, it's essential to have a robust general purification strategy. The workflow below outlines a standard, effective sequence for purifying acidic aromatic compounds like this compound.
Caption: General purification workflow for this compound.
Q1: My crude product is a dark, tarry, or intensely colored solid. How can I remove these colored impurities?
A1: Cause & Solution
-
Causality: Dark colors and tars are common byproducts of carboxylation reactions on naphthols, arising from oxidation of the starting material or product, and potential polymerization, especially if the reaction overheats.[3] The highly conjugated naphthalene ring system is susceptible to forming colored species.
-
Solution: Activated Carbon Treatment. Activated carbon is highly effective at adsorbing large, flat, conjugated molecules responsible for color.[4][5][6]
Detailed Protocol:
-
Perform an acid-base extraction first. Dissolve your crude product in a weak aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Your target acid will form a water-soluble sodium salt, while non-acidic, tarry impurities may remain insoluble or be extractable with an organic solvent.[7][8]
-
Filter off any insoluble material.
-
To the resulting aqueous solution containing the sodium salt of your product, add activated carbon (charcoal). A typical starting amount is 5-10% of the mass of your crude product.
-
Gently heat the mixture (e.g., to 50-60°C) and stir for 15-30 minutes. Do not boil, as this can cause bumping and potential oxidation.
-
Perform a hot filtration through a pad of Celite® (diatomaceous earth) to remove the fine particles of activated carbon. This is a critical step; if not done properly, carbon particles will contaminate your final product.
-
Allow the clear, decolorized filtrate to cool.
-
Slowly acidify the filtrate with a mineral acid (e.g., 2M HCl) to precipitate your purified product. Monitor the pH with litmus paper or a pH meter to ensure complete precipitation (typically pH 1-2).[3][9]
-
Collect the precipitated solid by vacuum filtration.
-
Q2: After purification, my yield is very low. What are the common causes and how can I improve it?
A2: Cause & Solution
Low yield can result from several factors, from an incomplete initial reaction to losses during workup.
-
Causality 1: Inefficient Acid-Base Extraction. The efficiency of the extraction depends on the pKa of your carboxylic acid and the strength of the base used. Using a base that is too weak or not enough base will result in incomplete transfer of the product into the aqueous layer.
-
Solution 1: Optimize Extraction.
-
Ensure you are using a base strong enough to deprotonate your carboxylic acid. Sodium bicarbonate (pKa of conjugate acid = 6.4) is generally sufficient for carboxylic acids.[8]
-
Use a sufficient molar excess of the base to drive the acid-base equilibrium towards the salt form.
-
After adding the base and shaking the separatory funnel, ensure the aqueous layer's pH is basic (pH > 8) to confirm the acid has been neutralized and converted to its salt.
-
-
Causality 2: Incorrect Recrystallization Solvent. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, it will remain in the mother liquor, drastically reducing yield.
-
Solution 2: Systematic Solvent Screening.
-
Place a small amount of your dry, crude product (approx. 20-30 mg) into several test tubes.
-
Add a small amount (e.g., 0.5 mL) of a single solvent to each tube and observe solubility at room temperature.
-
If insoluble at room temperature, heat the solvent to its boiling point. A good solvent will dissolve the compound completely upon heating.[10]
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.
-
Refer to the table below for suggested starting solvents. Given the chloro, hydroxyl, and carboxylic acid groups, polar protic or aprotic solvents, or mixtures, are likely candidates.
Solvent System Boiling Point (°C) Rationale & Expected Behavior Ethanol/Water Variable The compound is likely soluble in hot ethanol. Water can be added dropwise as an anti-solvent to induce crystallization upon cooling.[10] Toluene 111 Good for aromatic compounds. May provide good solubility differential between hot and cold. Acetic Acid/Water Variable Acetic acid can be a good solvent for carboxylic acids. Water is used as the anti-solvent.[11] Acetone/Hexane Variable Acetone is a polar aprotic solvent that will likely dissolve the compound. Hexane acts as a non-polar anti-solvent.[12] -
Q3: I see multiple spots on my TLC plate or multiple peaks in my HPLC chromatogram after purification. What are these impurities?
A3: Cause & Solution
-
Causality: The most probable impurities are unreacted starting material (4-chloro-1-naphthol) and isomeric byproducts from the carboxylation reaction. The Kolbe-Schmitt reaction can yield different isomers depending on reaction conditions.[1]
-
Solution: Multi-Step Purification and Analysis.
-
Acid-Base Extraction: This is the most effective first step. Unreacted 4-chloro-1-naphthol is phenolic but significantly less acidic than the target carboxylic acid. A carefully controlled extraction with sodium bicarbonate (NaHCO₃) should selectively extract the more acidic carboxylic acid into the aqueous phase, leaving the less acidic naphthol in the organic layer.[8]
-
Recrystallization: A carefully executed recrystallization (see Q2) is excellent for removing small amounts of closely related impurities. Isomers often have slightly different solubilities, which can be exploited.
-
Purity Verification (HPLC): Use a reliable analytical method to confirm purity. A reverse-phase HPLC method is well-suited for this compound.[13]
Example HPLC Method:
-
Caption: Decision tree for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of pure this compound? A: The pure compound should be an off-white to light-colored crystalline solid. Significant deviation (e.g., dark brown, black) indicates the presence of impurities. The melting point is a key indicator of purity; while not widely reported in readily available literature, a sharp melting range is expected for a pure substance. Any broad or depressed melting range suggests contamination.
Q: Can I use a stronger base like sodium hydroxide (NaOH) for the acid-base extraction? A: Yes, but with caution. NaOH is a strong base and will readily deprotonate both your target carboxylic acid and the less acidic starting material, 4-chloro-1-naphthol. This means both compounds would be extracted into the aqueous layer, defeating the purpose of separating them. Using a weaker base like sodium bicarbonate (NaHCO₃) is the standard, more selective method for separating carboxylic acids from phenols.[8]
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point. To fix this:
-
Add more solvent: Add more of the hot solvent to fully dissolve the oil.
-
Lower the temperature: Try a different solvent system with a lower boiling point.
-
Change solvent polarity: The polarity difference between your compound and solvent might be too large. If using a very non-polar solvent, try a slightly more polar one, or vice-versa.
-
Slow cooling: Ensure the solution cools very slowly. Scratching the inside of the flask with a glass rod at the solvent line can help initiate crystallization.
Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended for full characterization:
-
HPLC: To determine purity as a percentage (e.g., area % at a specific wavelength).[13]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular weight of C₁₁H₇ClO₃ is 222.62 g/mol .[13]
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. US4297508A - Process for producing 2 hydroxy-naphthalene-3-carboxylic acid - Google Patents [patents.google.com]
- 4. huaruicarbon.com [huaruicarbon.com]
- 5. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 6. carbotecnia.info [carbotecnia.info]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US5808142A - Process for the preparation of 2-hydroxynaphthalene-6-carboxylic acid - Google Patents [patents.google.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
optimizing reaction conditions for 4-chloro-1-hydroxynaphthalene-2-carboxylic acid synthesis
Technical Support Center: Synthesis of 4-Chloro-1-hydroxynaphthalene-2-carboxylic Acid
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific Kolbe-Schmitt reaction. We will move beyond basic protocols to address common challenges, explain the chemical principles behind optimization strategies, and provide a framework for robust, repeatable synthesis.
Frequently Asked Questions (FAQs): The Foundational Science
This section addresses fundamental questions regarding the synthesis, providing the necessary theoretical background for successful experimentation.
Q1: What is the core reaction mechanism for synthesizing this compound?
A1: The synthesis is achieved via the Kolbe-Schmitt reaction, a well-established method for carboxylating phenols and naphthols.[1][2] The reaction proceeds through several key steps:
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Deprotonation: The starting material, 4-chloro-1-naphthol, is treated with a strong base (typically sodium or potassium hydroxide) to form the highly nucleophilic sodium or potassium 4-chloro-1-naphthoxide salt.
-
Electrophilic Attack: This naphthoxide then acts as the nucleophile, attacking the electrophilic carbon atom of carbon dioxide. This is the critical carboxylation step and is typically performed under elevated temperature and pressure.[3]
-
Intermediate Formation: The attack forms an unstable intermediate, which quickly tautomerizes to restore the aromaticity of the naphthalene ring, resulting in the sodium or potassium salt of 4-chloro-1-hydroxy-2-naphthoate.
-
Acidification: The final step is an acidic workup (e.g., with sulfuric or hydrochloric acid) to protonate the carboxylate salt, precipitating the desired this compound product.[2]
References
Technical Support Center: Synthesis of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid
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Welcome to the technical support center for the synthesis of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable compound.
The primary synthetic route to this compound is the Kolbe-Schmitt reaction, a carboxylation process involving the reaction of a phenoxide with carbon dioxide.[1][2] While theoretically straightforward, this reaction is sensitive to various parameters that can lead to the formation of several side products, impacting both yield and purity. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Kolbe-Schmitt reaction.[1][2] This involves the initial formation of the sodium or potassium salt of 4-chloro-1-naphthol, which is then carboxylated using carbon dioxide under pressure and elevated temperature.[1][2] The resulting salicylate is subsequently acidified to yield the final product.
Q2: Why is the choice of alkali metal hydroxide (sodium vs. potassium) important in the Kolbe-Schmitt reaction?
A2: The choice of alkali metal can influence the regioselectivity of the carboxylation. While sodium phenoxides tend to favor ortho-carboxylation, potassium phenoxides can lead to the formation of the para isomer.[1][3] For the synthesis of this compound, where carboxylation is desired at the 2-position (ortho to the hydroxyl group), sodium hydroxide is generally the preferred base.
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Key parameters to control include:
-
Temperature: The temperature can affect the regioselectivity and the extent of side reactions.
-
Pressure: Sufficient carbon dioxide pressure is crucial to drive the carboxylation forward.
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the phenoxide and reduce the efficiency of the carboxylation.
-
Purity of Starting Materials: Impurities in the starting 4-chloro-1-naphthol can lead to the formation of undesired side products.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions
-
Incomplete Formation of the Phenoxide:
-
Cause: Insufficient base or reaction time for the deprotonation of 4-chloro-1-naphthol.
-
Solution: Ensure a stoichiometric amount or a slight excess of a strong base like sodium hydroxide is used. Allow adequate time for the reaction with the naphthol before introducing carbon dioxide.
-
-
Insufficient Carbon Dioxide Pressure:
-
Presence of Moisture:
-
Cause: Use of wet starting materials or solvents.
-
Solution: Dry the 4-chloro-1-naphthol and any solvents thoroughly before use. The reaction should be conducted under anhydrous conditions.
-
Problem 2: Presence of Unreacted 4-chloro-1-naphthol in the Final Product
Possible Causes & Solutions
-
Sub-optimal Reaction Conditions:
-
Cause: The temperature or pressure may not have been sufficient for complete carboxylation.
-
Solution: Optimize the reaction temperature and pressure. A higher temperature and pressure can increase the reaction rate, but excessively high temperatures may lead to decomposition.
-
-
Poor Mixing:
-
Cause: Inadequate agitation in the reaction vessel can lead to localized areas of low CO2 concentration.
-
Solution: Ensure efficient stirring throughout the reaction to maintain a homogenous mixture.
-
Problem 3: Formation of Isomeric Byproducts
Possible Causes & Solutions
-
Incorrect Choice of Base:
-
Cause: As mentioned in the FAQ, using potassium hydroxide can favor the formation of the para-carboxylated isomer.
-
Solution: Use sodium hydroxide to promote ortho-carboxylation.
-
-
Reaction Temperature:
-
Cause: The regiochemistry of the carboxylation can be temperature-sensitive.
-
Solution: Carefully control the reaction temperature to favor the formation of the desired 2-carboxylic acid isomer.
-
Problem 4: Formation of Dicarboxylic Acids
Possible Causes & Solutions
-
Harsh Reaction Conditions:
-
Cause: Excessively high temperatures or prolonged reaction times can sometimes lead to dicarboxylation.
-
Solution: Optimize the reaction time and temperature to maximize the yield of the mono-carboxylated product.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction
-
Phenoxide Formation: In a suitable pressure reactor, dissolve 4-chloro-1-naphthol in a dry, high-boiling point solvent (e.g., o-dichlorobenzene).[4]
-
Add a stoichiometric equivalent of sodium hydroxide.
-
Heat the mixture under vacuum to remove any residual water, forming the anhydrous sodium 4-chloro-1-naphthoxide.
-
Carboxylation: Cool the mixture and then pressurize the reactor with dry carbon dioxide to approximately 100 atm.[1][2]
-
Heat the mixture to 125-150°C with vigorous stirring for several hours.
-
Work-up: Cool the reactor, and carefully vent the excess CO2.
-
Dissolve the reaction mixture in water and filter to remove any insoluble impurities.
-
Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Data Presentation
| Parameter | Recommended Condition | Potential Side Product if Deviated |
| Base | Sodium Hydroxide | Isomeric Carboxylic Acids (with KOH) |
| Temperature | 125-150°C | Dicarboxylic Acids, Decomposition Products |
| Pressure | ~100 atm | Unreacted Starting Material |
| Atmosphere | Anhydrous CO2 | Low Yield |
Visualizations
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Synthesis of 4-Chloro-1-hydroxynaphthalene-2-carboxylic acid
Welcome to the technical support center for the synthesis and yield optimization of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid (CAS No: 5409-15-4)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific synthesis. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to rationalize and overcome challenges in your own laboratory setting.
The primary synthetic route to this compound is the carboxylation of 4-chloro-1-naphthol, a classic example of the Kolbe-Schmitt reaction .[3][4][5][6] This reaction, while powerful, is notoriously sensitive to reaction conditions, often leading to issues with yield, regioselectivity, and byproduct formation. This guide will address these specific pain points.
Core Synthesis Workflow: The Kolbe-Schmitt Reaction
The synthesis involves the reaction of the potassium or sodium salt of 4-chloro-1-naphthol with carbon dioxide under elevated temperature and pressure. The choice of alkali metal and reaction conditions is critical for directing the carboxylation to the desired C2 position.
Caption: General workflow for the synthesis via the Kolbe-Schmitt reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield is consistently low, with a significant amount of unreacted 4-chloro-1-naphthol recovered. What are the likely causes?
A1: Low conversion is a frequent problem and typically points to three main areas: inefficient naphthoxide formation, insufficient carboxylation conditions, or premature decomposition.
-
Incomplete Salt Formation: The first step, the deprotonation of 4-chloro-1-naphthol, is critical. The starting material is a solid with a melting point of 118-121°C and is only partly soluble in water.[7] Ensure your base (e.g., potassium hydroxide) is fully dissolved and allowed sufficient time to react with the naphthol to form the naphthoxide salt. The presence of water must be meticulously controlled; the reaction is typically run with the dry salt of the naphthol. Any residual moisture can interfere with the carboxylation agent (CO2).
-
Suboptimal Temperature and Pressure: The Kolbe-Schmitt reaction requires significant energy input to proceed.[6] A temperature range of 150-200°C and CO2 pressure of 100 atm or higher are common.[3] If your temperature or pressure is too low, the electrophilic attack of CO2 on the naphthoxide ring will be inefficient. Refer to the parameter table below for guidance.
-
Purity of Starting Materials: Ensure your 4-chloro-1-naphthol is of high purity. Impurities can interfere with the reaction. The starting material itself should be protected from light and is incompatible with strong oxidizing agents.[7]
Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity for the 2-carboxylic acid?
A2: The formation of isomers, such as 4-chloro-1-hydroxynaphthalene-3-carboxylic acid, is a known challenge in naphthol carboxylation. Regioselectivity is heavily influenced by the choice of the counter-ion (the alkali metal).
-
Mechanism and Counter-Ion Choice: The reaction proceeds via the nucleophilic addition of the phenoxide (or naphthoxide) to carbon dioxide.[3] When using sodium phenoxide, a complex forms between the sodium ion, the phenoxide oxygen, and CO2, which favors ortho-carboxylation.[8] In contrast, the larger potassium ion does not form this tight complex as readily, which can lead to the thermodynamically more stable para-product. For the 1-naphthol system, the C2 and C4 positions are analogous to the ortho positions. The use of potassium salts at higher temperatures often favors carboxylation at the C2 position in the synthesis of hydroxy-naphthoic acids.[9] Therefore, using potassium hydroxide to form the potassium naphthoxide is generally preferred for this specific synthesis to favor the 2-carboxy isomer.
Q3: The final product is dark and difficult to purify. What are the best practices for isolation and purification?
A3: Dark coloration often indicates the presence of oxidation byproducts. Naphthols, especially under basic conditions and at high temperatures, are susceptible to oxidation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) before introducing carbon dioxide. This minimizes oxidation of the electron-rich naphthoxide intermediate.
-
Purification Strategy:
-
Acidification: After the reaction, the product exists as a salt. Cool the reaction mixture and dissolve it in water. Slowly acidify with a strong acid (e.g., dilute H2SO4 or HCl) to precipitate the crude carboxylic acid.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent. Given its aromatic and polar functional groups, solvents like ethanol, acetic acid, or mixtures involving water could be effective.[10]
-
Chromatography: For very high purity, techniques like high-speed counter-current chromatography (HSCCC) have been shown to be effective for purifying structurally related sulfonated naphthol compounds, which can be adapted for this carboxylic acid.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Kolbe-Schmitt reaction for 4-chloro-1-naphthol?
A1: The mechanism involves several key steps:
-
Deprotonation: 4-chloro-1-naphthol is deprotonated by a strong base (like KOH) to form the highly nucleophilic potassium 4-chloro-1-naphthoxide.
-
Electrophilic Attack: The electron-rich naphthoxide ring attacks the electrophilic carbon atom of carbon dioxide. The attack is directed to the 2-position, ortho to the hydroxyl group, facilitated by the electronic effects of the hydroxyl group and the chloro substituent.
-
Tautomerization: An intermediate is formed which then undergoes tautomerization to restore the aromaticity of the naphthalene ring system, resulting in the potassium salt of this compound.[4]
-
Protonation: The final step is acidification of the reaction mixture, which protonates the carboxylate salt to yield the final product.[6]
Q2: How can I reliably confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended:
-
Melting Point: Compare the observed melting point with the literature value.
-
HPLC: High-Performance Liquid Chromatography (HPLC) is an excellent method to determine purity and can be used to quantify any remaining starting material or isomeric byproducts. A reverse-phase method using an acetonitrile/water mobile phase with an acid modifier (like phosphoric or formic acid) is a good starting point.[1]
-
Spectroscopy:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the structure by showing the characteristic shifts and coupling patterns of the protons and carbons on the naphthalene ring.
-
FTIR: Infrared spectroscopy will show characteristic peaks for the O-H stretch of the hydroxyl group and carboxylic acid, as well as the C=O stretch of the carboxyl group.
-
Mass Spectrometry: This will confirm the molecular weight of the compound (222.62 g/mol ).[12]
-
Q3: Are there any alternative synthetic routes to this molecule?
A3: While the Kolbe-Schmitt reaction is the most direct method, other strategies exist for synthesizing related hydroxy aromatic carboxylic acids. These are generally more complex and less atom-economical. For instance, a multi-step process could involve the carbonylation of a halogenated naphthol derivative (like 6-bromo-2-naphthol) using carbon monoxide in the presence of a palladium catalyst.[13] Another approach could involve the synthesis of a suitable precursor followed by functional group transformations to install the carboxylic acid and chloro groups.[14] However, for this specific target molecule, the Kolbe-Schmitt carboxylation of 4-chloro-1-naphthol remains the most industrially viable and common laboratory method.
Optimized Experimental Protocol
Disclaimer: This is a generalized protocol and must be optimized for specific laboratory conditions and scales. All operations involving high pressure must be conducted with appropriate safety equipment and behind a blast shield.
Step 1: Preparation of Dry Potassium 4-chloro-1-naphthoxide
-
To a round-bottom flask, add 4-chloro-1-naphthol (1.0 eq).
-
Add a stoichiometric equivalent of potassium hydroxide (1.0 eq) dissolved in a minimal amount of methanol.
-
Stir the mixture until a homogenous solution or slurry is formed.
-
Remove the solvent under reduced pressure (rotary evaporation) and then dry the resulting solid salt under high vacuum at 80-100°C for several hours to remove all traces of methanol and water.
Step 2: Carboxylation Reaction
-
Transfer the dry potassium 4-chloro-1-naphthoxide powder to a high-pressure autoclave.
-
Seal the autoclave and purge it several times with inert gas (e.g., nitrogen) before evacuating.
-
Pressurize the autoclave with dry carbon dioxide to 100-120 atm.
-
Begin stirring and heat the autoclave to 180-200°C.
-
Maintain these conditions for 6-10 hours. The pressure will initially drop as CO2 is consumed; maintain the pressure by adding more CO2 if necessary.
Step 3: Work-up and Purification
-
Cool the autoclave to room temperature and carefully vent the excess CO2.
-
Dissolve the solid reaction mass in hot water.
-
Filter the solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and slowly acidify to a pH of 2-3 with 2M sulfuric acid while stirring. A precipitate will form.
-
Stir the suspension in the cold for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration and wash the filter cake with cold water until the washings are neutral.
-
Dry the crude product in a vacuum oven at 60-70°C.
-
Recrystallize the dry crude solid from 95% ethanol or glacial acetic acid to obtain the purified this compound.
Data Summary: Key Parameter Optimization
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization & Expected Outcome |
| Base | Sodium Hydroxide | Potassium Hydroxide | The larger potassium ion is reported to favor carboxylation at the C2 position for naphthols, improving regioselectivity and yield of the desired isomer.[9] |
| Temperature | 125-150°C | 180-200°C | Higher temperatures provide the necessary activation energy for the carboxylation of the deactivated naphthol ring system, driving the reaction to completion. |
| CO2 Pressure | 80-100 atm | >100 atm | Increased CO2 concentration (pressure) enhances the rate of the electrophilic addition, improving conversion of the naphthoxide intermediate.[3] |
| Reaction Solvent | None (dry melt) | High-boiling inert solvent (e.g., o-dichlorobenzene) | Using a solvent can improve heat transfer and prevent localized overheating and decomposition, though it requires a subsequent removal step.[9] |
| Atmosphere | Air | Inert (N2 or Ar) | The electron-rich naphthoxide is sensitive to oxidation at high temperatures. An inert atmosphere prevents the formation of colored degradation byproducts. |
References
- 1. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 2. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID [drugfuture.com]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 5. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 6. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. US2453105A - Preparation of hydroxy aromatic carboxylic acids - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]
- 14. Buy 4-Formyl-3-hydroxynaphthalene-2-carboxylic acid (EVT-1219664) | 38399-46-1 [evitachem.com]
Technical Support Center: HPLC Analysis of 4-Chloro-1-hydroxynaphthalene-2-carboxylic Acid
Welcome to the dedicated troubleshooting and support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid (CAS No. 5409-15-4)[1][2][3]. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of this specific molecule. The guidance provided herein is rooted in fundamental chromatographic principles and extensive field experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the HPLC analysis of this compound. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolution.
Category 1: Peak Shape & Integrity Issues
Q1: Why is my peak for this compound showing significant tailing?
A1: Underlying Causes & Explanation
Peak tailing is the most common peak shape problem for acidic analytes like this compound. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.
-
Silanol Interactions: The carboxylic acid and phenolic hydroxyl groups on your analyte can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[4][5] These interactions are a form of secondary retention mechanism that leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak tail.
-
Inappropriate Mobile Phase pH: The analyte has two ionizable functional groups: a carboxylic acid (pKa ~3-4) and a phenolic hydroxyl group (pKa ~8-10). If the mobile phase pH is too close to the analyte's pKa, both the ionized (deprotonated) and non-ionized (protonated) forms will exist simultaneously.[6] These two forms have different retention characteristics, which can lead to peak broadening and tailing. To achieve a sharp, symmetrical peak, the analyte should be kept in a single, non-ionized state.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Resolution:
-
Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH to at least 2 units below the pKa of the carboxylic acid. A pH of 2.5-3.0 is recommended.[7] This ensures the carboxylic acid is fully protonated (non-ionized), minimizing its interaction with silanols and promoting a single retention mechanism. An additive like 0.1% formic acid or 0.1% phosphoric acid in the aqueous portion of the mobile phase is typically sufficient.[1][8]
-
Verify Buffer Suitability: If using a buffer, ensure it has sufficient capacity to maintain the target pH. Phosphate or formate buffers at a concentration of 10-25 mM are effective.[8] Remember that buffer capacity is maximal when the pH equals the buffer's pKa.[6]
-
Reduce Sample Concentration: Column overload can cause peak asymmetry. Dilute your sample and reinject to see if the peak shape improves.
-
Evaluate the Column: If pH adjustment doesn't solve the issue, consider the column itself. Older columns may have stationary phase degradation, exposing more active silanol sites. Switching to a modern, high-purity, end-capped C18 or a column with low silanol activity can significantly improve peak shape.[1][9]
Q2: My peak is split, or has a distinct shoulder. What are the likely causes?
A2: Underlying Causes & Explanation
Peak splitting indicates that the analyte band is being distorted as it travels through the system.
-
Column Contamination or Void: A blocked frit or a void at the head of the column can create alternative flow paths, causing the sample band to split.[9][10]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion upon injection.[10]
-
Co-eluting Impurity: The shoulder could be a closely eluting impurity that is not fully resolved from the main analyte peak.
-
pH at pKa: As mentioned previously, analyzing at a pH very close to the analyte's pKa can sometimes lead to the partial separation of the ionized and non-ionized forms, appearing as a split or shouldered peak.[6]
Step-by-Step Resolution:
-
Prepare Sample in Mobile Phase: The simplest first step is to dissolve your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, ensure the injection volume is as small as possible.[10]
-
Check for Co-elution: Use a Diode Array Detector (DAD) to check for peak purity across the peak's profile. If the UV spectra are not identical, a co-eluting impurity is present, and the method's selectivity needs to be optimized.[11]
-
Column Maintenance: If the problem persists across multiple samples, suspect a column issue.
-
Confirm Mobile Phase pH: Ensure the mobile phase pH is correctly prepared and is at least 2 pH units away from the analyte's pKa.[6]
Category 2: Retention Time (RT) & Resolution
Q3: My retention time is unstable and drifts during an analytical run. How do I fix this?
A3: Underlying Causes & Explanation
Retention time drift can be systematic (e.g., consistently decreasing) or random. The cause is often related to a lack of equilibrium or changing analytical conditions.
-
Insufficient Column Equilibration: The column's stationary phase requires time to fully equilibrate with the mobile phase. This is especially true when using buffered mobile phases.[12][13] Insufficient equilibration will cause retention times to drift, usually to shorter times, as the column chemistry stabilizes.
-
Mobile Phase Composition Change: In a binary gradient system, the more volatile organic solvent (e.g., acetonitrile) can evaporate from the mobile phase reservoir over time, increasing the proportion of the aqueous phase and leading to longer retention times.[14][15]
-
Temperature Fluctuations: Column temperature directly affects retention. A change of just 1°C can alter retention times by 1-2%. Uncontrolled ambient temperature can lead to RT drift.[12]
-
Flow Rate Instability: Leaks in the system or pump malfunctions can cause the flow rate to fluctuate, leading to unstable retention times.[15]
Troubleshooting Workflow:
Caption: Differentiating and troubleshooting retention time drift.
Step-by-Step Resolution:
-
Ensure Proper Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 15-20 minutes, or until a stable baseline is achieved.[13]
-
Use a Column Oven: Maintain a constant column temperature (e.g., 30°C or 40°C) using a thermostatted column compartment to eliminate the influence of ambient temperature changes.[12]
-
Manage Mobile Phase: Prepare fresh mobile phase daily.[12] Keep solvent reservoirs loosely capped to prevent evaporation while allowing for pressure equalization.[16]
-
System Check: If the above steps do not resolve the issue, perform a system check. Look for any signs of leaks, especially around fittings and pump heads. A small, evaporating leak can be hard to spot but can cause significant drift.[15]
Q4: How can I improve the resolution between this compound and a closely eluting impurity?
A4: Underlying Causes & Explanation
Chromatographic resolution is a measure of the separation between two peaks and is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[17][18] To improve resolution, one or more of these factors must be adjusted.
Step-by-Step Resolution:
-
Optimize Selectivity (α): This is the most powerful way to improve resolution.[18]
-
Adjust Mobile Phase pH: Since your analyte is acidic, slightly changing the mobile phase pH can dramatically alter its retention relative to a neutral or basic impurity.[11][19]
-
Change Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol) can change the elution order and improve separation due to different solvent-analyte interactions.[19]
-
-
Increase Retention Factor (k):
-
Increase Efficiency (N):
-
Use a More Efficient Column: Switch to a column packed with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) or a longer column. Both will increase the number of theoretical plates, leading to sharper peaks that are easier to resolve.[17][18]
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve efficiency and resolution, although this will increase the analysis time.[7]
-
Category 3: Sensitivity & Detection
Q5: My analyte response is very low. How can I increase the sensitivity of my analysis?
A5: Underlying Causes & Explanation
Low sensitivity means the detector signal for your analyte is weak. This can be due to the analyte's properties, the detector settings, or suboptimal chromatographic conditions.
-
Incorrect Wavelength: The UV detector must be set to a wavelength where the analyte has strong absorbance (λmax).
-
Poor Peak Shape: Broad, tailing peaks are shorter than sharp, symmetrical peaks containing the same mass of analyte.
-
High Background Noise: A noisy baseline, often caused by an absorbing mobile phase or a failing detector lamp, will obscure small peaks.
Step-by-Step Resolution:
-
Optimize Detector Wavelength: Use a Diode Array Detector (DAD) to determine the absorbance maximum (λmax) for this compound. Aromatic compounds with polar functional groups typically absorb strongly in the 240-260 nm range.[20] Set your detector to this wavelength for maximum signal.
-
Improve Peak Shape: Follow the steps in Q1 to reduce peak tailing. A sharper peak is a taller peak, which directly translates to higher sensitivity and a lower limit of detection.
-
Check Mobile Phase UV Cutoff: Ensure that all mobile phase components, especially buffers and acid additives, have a low UV cutoff and do not absorb at your chosen analytical wavelength.[6] For example, use formic acid instead of trifluoroacetic acid (TFA) if analyzing at low wavelengths (<220 nm).[21]
-
Increase Analyte Mass on Column: If possible, increase the injection volume or the sample concentration. Be cautious not to overload the column, which would lead to peak fronting.[10]
Key Experimental Protocols & Data
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale & Notes |
| Column | High-Purity, End-Capped C18, 150 x 4.6 mm, 3 or 5 µm | Provides good retention for the non-polar naphthalene ring. High purity and end-capping minimize silanol interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid or 20 mM Phosphate Buffer | The acid/buffer is critical to control the pH below 3.0, ensuring the analyte is in its non-ionized form for good peak shape.[1][6][7] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and UV cutoff.[16] |
| Gradient | 40% B to 90% B over 15 minutes | A gradient is recommended to elute the analyte with a good peak shape and to clean the column of any more strongly retained impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. Can be optimized to improve resolution.[7] |
| Column Temperature | 30 °C | Using a column oven provides stable retention times.[12] |
| Detection | UV at λmax (approx. 254 nm) | The naphthalene ring system provides strong UV absorbance. Determine the exact λmax using a DAD detector.[20][22] |
| Injection Volume | 5 - 20 µL | Start with a lower volume to avoid overload. |
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Solvent Selection: Use only HPLC-grade water and HPLC-grade acetonitrile.[23]
-
Aqueous Phase (A): Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle. Carefully add 1 mL of high-purity formic acid.[8] Mix thoroughly.
-
Organic Phase (B): Pour 1 L of HPLC-grade acetonitrile into a second clean solvent bottle.
-
Degassing: Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline vacuum degasser to prevent air bubbles in the system.[12]
-
Labeling: Clearly label both bottles with their contents, concentration, and the preparation date.[16]
Protocol 2: Standard Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of this compound standard into a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of methanol or acetonitrile to dissolve the standard completely. Use sonication if necessary.
-
Dilution: Once dissolved and cooled to room temperature, dilute to the mark with the same solvent. This creates a 100 µg/mL stock solution.
-
Working Standard: Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 60% Mobile Phase A: 40% Mobile Phase B).
-
Filtration: Before placing the vial in the autosampler, filter the working standard solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the column.[24]
References
- 1. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID [drugfuture.com]
- 4. waters.com [waters.com]
- 5. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 6. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.cn]
- 7. mastelf.com [mastelf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. bvchroma.com [bvchroma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. welch-us.com [welch-us.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromtech.com [chromtech.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. hplc.eu [hplc.eu]
- 22. ingenieria-analitica.com [ingenieria-analitica.com]
- 23. pharmaguru.co [pharmaguru.co]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Chloro-1-hydroxynaphthalene-2-carboxylic Acid
Welcome to the Technical Support Center for the purification of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid (CAS No. 5409-15-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the highest purity of your target molecule.
Understanding the Molecule and Potential Impurities
This compound is a substituted naphthoic acid derivative. Its synthesis often involves the Kolbe-Schmitt reaction or similar carboxylation methods of a corresponding 4-chloro-1-naphthol precursor.[1] Understanding the synthetic route is crucial for anticipating potential impurities.
Common Impurities to Consider:
-
Unreacted Starting Material: Residual 4-chloro-1-naphthol is a common impurity.
-
Isomeric Byproducts: Carboxylation can sometimes occur at other positions on the naphthalene ring, leading to the formation of structural isomers.
-
Salts: Inorganic salts from reagents used in the synthesis and workup may be present.
-
Residual Solvents: Solvents used in the reaction or initial purification steps can be retained in the crude product.
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often necessary to achieve high purity. The choice of method depends on the scale of your experiment and the nature of the impurities present.
Frequently Asked Questions (FAQs)
Q1: What is the first and most effective step to purify crude this compound?
A1: For solid crude products, acid-base extraction is a highly effective initial purification step to remove neutral and basic impurities. The acidic nature of the carboxylic group allows for its selective separation.[2][3]
Q2: My compound is a solid. What is the best method for final purification to obtain high-purity crystals?
A2: Recrystallization is the preferred method for the final purification of solid this compound. The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4][5]
Q3: How can I monitor the purity of my compound throughout the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for assessing the purity of this compound. A reverse-phase method is typically employed.[6]
In-Depth Experimental Protocols and Troubleshooting
Acid-Base Extraction: A Robust First-Pass Purification
This technique leverages the acidic proton of the carboxylic acid to separate it from non-acidic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which both the product and impurities are soluble. Diethyl ether or ethyl acetate are common choices.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[7][8] The carboxylic acid will be deprotonated to form its water-soluble sodium salt, while less acidic phenolic impurities (like the starting material) and neutral impurities will remain in the organic layer.
-
Separation: Gently shake the funnel, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of your product.
-
Re-extraction: To ensure complete recovery, re-extract the organic layer with a fresh portion of the basic solution. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M hydrochloric acid (HCl), until the solution is acidic (test with litmus paper). The protonated this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Troubleshooting Guide for Acid-Base Extraction:
| Issue | Potential Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the funnel multiple times instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions. |
| Incomplete Precipitation | Insufficient acidification or the compound has some water solubility. | Ensure the pH is sufficiently acidic (pH 1-2). If the product has some water solubility, you may need to extract the acidified aqueous layer with a fresh portion of an organic solvent. |
| Low Recovery | Incomplete extraction into the aqueous layer or premature precipitation. | Perform multiple extractions with the basic solution. Ensure the aqueous layer is not saturated with the product's salt before acidification. |
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for Acid-Base Extraction.
Recrystallization: Achieving High Crystalline Purity
Recrystallization is a powerful technique for removing small amounts of impurities that may have co-extracted with the product.
Experimental Protocol:
-
Solvent Selection: The ideal solvent (or solvent pair) will dissolve the compound when hot but not when cold. For aromatic carboxylic acids, alcohols like ethanol or methanol, or solvent mixtures like ethanol/water or acetone/hexane are often good starting points.[9][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Troubleshooting Guide for Recrystallization:
| Issue | Potential Cause | Solution |
| No Crystals Form | Too much solvent was used, or the solution is supersaturated. | Boil off some of the solvent to concentrate the solution.[4] If supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal. |
| Oiling Out | The compound is coming out of solution above its melting point. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11] |
| Crystallization is Too Rapid | The solution is too concentrated, leading to the trapping of impurities. | Add a small amount of extra solvent to the hot solution before cooling to slow down the crystallization process.[11] |
| Low Recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Use the minimum amount of cold solvent for washing the crystals. |
Diagram of Recrystallization Workflow:
Caption: Workflow for Recrystallization.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A reliable HPLC method is essential for confirming the purity of the final product and for guiding the purification process.
Recommended HPLC Method:
A reverse-phase HPLC method is suitable for the analysis of this compound.[6]
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic content. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
Note: For Mass Spectrometry (MS) detection, formic acid is preferred over phosphoric acid in the mobile phase.[6]
Troubleshooting Guide for HPLC Analysis:
| Issue | Potential Cause | Solution |
| Peak Tailing | Strong interaction of the acidic proton with the silica support. | Ensure the mobile phase is sufficiently acidic (pH 2-3) to keep the carboxylic acid fully protonated. |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the gradient profile and the organic modifier in the mobile phase. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Use fresh HPLC-grade solvents and flush the system thoroughly. |
Diagram of Analytical Workflow Logic:
Caption: Logic flow for HPLC purity analysis.
References
- 1. US2453105A - Preparation of hydroxy aromatic carboxylic acids - Google Patents [patents.google.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 7. Two-Base Extraction of Benzoic Acid, 2-Naphthol, and Naphthalene from Unknown Sample # 131 - Edubirdie [edubirdie.com]
- 8. Untitled Document [sas.upenn.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Crystallization of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid
Welcome to the technical support guide for the crystallization of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid (CAS: 5409-15-4). This document is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Crystallization is a critical purification technique in organic and pharmaceutical chemistry, and its success hinges on a clear understanding of both the molecule's properties and the thermodynamic principles at play.[1][2] This guide will equip you with the necessary knowledge to overcome common challenges and achieve high-purity crystalline material.
Section 1: Compound Properties & Solubility Rationale
Understanding the physicochemical characteristics of this compound is the foundation for developing a successful crystallization protocol. Its structure, featuring a bulky, non-polar naphthalene core combined with polar hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, dictates its solubility behavior.
The presence of the carboxylic acid and hydroxyl groups allows for strong hydrogen bonding, which generally promotes the formation of a stable crystal lattice.[3] However, the molecule's solubility is highly dependent on the solvent's polarity and pH.[4] It will exhibit low solubility in non-polar solvents and higher solubility in polar organic solvents. Crucially, as a carboxylic acid, it will readily deprotonate in basic solutions to form a highly water-soluble carboxylate salt, a property that can be exploited for purification.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5409-15-4 | [7][8][9] |
| Molecular Formula | C₁₁H₇ClO₃ | [7][10] |
| Molecular Weight | 222.62 g/mol | [7][10] |
| Appearance | Typically an off-white to light yellow crystalline powder | [4] |
| LogP | 3.64 | [7] |
| General Solubility | Soluble in polar organic solvents (e.g., alcohols, acetone); low solubility in water and non-polar hydrocarbons. |[4][11] |
Section 2: Recommended Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a robust starting point for the purification of this compound. Methanol is often a suitable solvent for naphthalene-derived compounds.[12][13]
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Methodology:
-
Solvent Selection & Preparation: Begin by placing approximately 1 gram of the crude material into a 50 mL Erlenmeyer flask. In a separate flask, heat a suitable solvent, such as methanol or ethanol, on a hot plate to a gentle boil.[12] Using a solvent with a boiling point well below the compound's melting point is crucial to prevent oiling out.
-
Dissolution: Add the hot solvent to the flask containing the crude solid in small portions, swirling continuously.[12] The goal is to use the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution will be supersaturated upon cooling, maximizing crystal recovery.
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount (1-2% by weight) of activated charcoal, then reheat the mixture to boiling for a few minutes.[1] The charcoal adsorbs colored impurities.
-
Hot Gravity Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[13]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to further decrease the compound's solubility and induce maximum precipitation.[12]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11][12]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any residual mother liquor containing impurities.[11][12] Using cold solvent minimizes the loss of the desired product.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running, or transfer them to a watch glass for air drying or drying in a vacuum oven. The final purity can be assessed by techniques such as melting point determination or HPLC analysis.[7][14]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for crystallization? A: Based on the polarity of the molecule, polar protic solvents like ethanol or methanol are excellent starting points.[12][15] Acetic acid can also be effective, particularly if the crude material is stubborn to dissolve. Performing small-scale solubility tests with 20-30 mg of your compound in various solvents is the most reliable way to determine the ideal choice.[11]
Q2: How can I tell if my compound is pure after crystallization? A: The most common methods are melting point analysis and thin-layer chromatography (TLC). A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point. Comparing the TLC of the crude material versus the recrystallized product should show the disappearance of impurity spots. For quantitative analysis, HPLC is the preferred method.[7]
Q3: My crystals are slightly colored. What should I do? A: A persistent color indicates that colored impurities are being incorporated into the crystal lattice. You should perform a decolorization step by adding a small amount of activated charcoal to the hot solution before the filtration step, as described in the protocol.[1] Be aware that using too much charcoal can adsorb your product and reduce the yield.
Q4: Can I reuse the mother liquor? A: The mother liquor contains the soluble impurities but also some of your dissolved product.[16] You can often obtain a "second crop" of crystals by boiling off some of the solvent to re-concentrate the solution and repeating the cooling process. However, be aware that this second crop will likely be less pure than the first.
Section 4: Advanced Troubleshooting Guide
| Problem | Root Cause Analysis | Corrective Actions & Scientific Rationale |
| No crystals form upon cooling. | The solution is likely supersaturated or too dilute. In a supersaturated state, the activation energy for nucleation has not been overcome. If too much solvent was used, the solution never reaches saturation upon cooling. | 1. Induce Nucleation: Scratch the inner surface of the flask with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin.[12]2. Seed the Solution: Add a tiny crystal from a previous batch (a seed crystal). This provides a template for new crystals to grow on.3. Reduce Temperature: Further cool the solution in an ice or ice/salt bath to drastically reduce solubility.4. Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off a portion of the solvent and attempt to cool again.[16] |
| The compound "oils out" instead of crystallizing. | This occurs when the solute's saturation point is reached at a temperature above its melting point. The compound exits the solution as a supercooled liquid (oil) rather than a solid. It can also be caused by very rapid cooling of a highly concentrated solution. | 1. Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add 10-20% more solvent to lower the saturation temperature.[15][16]2. Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, giving molecules time to orient into a crystal lattice.3. Change Solvent: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point. |
| Crystal formation is extremely rapid, "crashing out" of solution. | The solution is too concentrated, causing massive, rapid nucleation the moment it cools slightly. This process is non-selective and traps impurities within the fast-forming solid, defeating the purpose of purification.[16] | 1. Reheat and Dilute: Re-dissolve the precipitate by heating. Add more solvent (perhaps 20-50% more volume) so that you have exceeded the minimum amount required for dissolution.[16]2. Ensure Slow Cooling: Insulate the flask (e.g., by placing it in a warm water bath that is allowed to cool to room temperature) to prevent a rapid temperature drop. A slower growth rate produces purer, larger crystals. |
| The final yield is very low. | The most common causes are using an excessive amount of solvent, incomplete precipitation, or premature crystallization during a hot filtration step. | 1. Optimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent for dissolution. Any excess will retain more product in the mother liquor.[16]2. Maximize Precipitation: Ensure the solution is cooled thoroughly in an ice bath for an adequate amount of time (e.g., 30 minutes) to minimize the compound's final solubility.3. Recover from Mother Liquor: Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. |
Section 5: Visual Workflow Guides
The following diagrams illustrate key decision-making processes in crystallization experiments.
Figure 1. A workflow for selecting an appropriate crystallization solvent.
Figure 2. A troubleshooting decision tree for common crystallization failures.
References
- 1. Recrystallization Of Naphthalene Lab Report - 1261 Words | Bartleby [bartleby.com]
- 2. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unifr.ch [unifr.ch]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. iscnagpur.ac.in [iscnagpur.ac.in]
- 6. questions.examside.com [questions.examside.com]
- 7. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 8. 4-Chloro-1-hydroxy-2-naphthoic acid|lookchem [lookchem.com]
- 9. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID [drugfuture.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. scribd.com [scribd.com]
- 14. crystallization of napthalene | DOC [slideshare.net]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
preventing byproduct formation in naphthoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for naphthoic acid synthesis. As Senior Application Scientists, we understand the nuances and challenges encountered in the lab. This guide is designed to provide in-depth, practical solutions to common issues, focusing specifically on the prevention and minimization of byproduct formation. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of naphthoic acids. Each question is framed around a common experimental observation, followed by a detailed explanation of the cause and a robust, field-proven solution.
Question 1: My Grignard synthesis of 1-naphthoic acid from 1-bromonaphthalene is giving a low yield and a significant amount of a high-melting, non-acidic byproduct. What is happening and how can I fix it?
Root Cause Analysis: The most likely culprit for the non-acidic, high-melting byproduct is the formation of 1,1'-binaphthyl. This occurs through a Wurtz-type coupling reaction where the highly reactive naphthylmagnesium bromide attacks an unreacted molecule of 1-bromonaphthalene. This side reaction is particularly favored at elevated temperatures or if there are localized "hot spots" in the reaction mixture.
The low yield of your desired naphthoic acid is a direct consequence of the Grignard reagent being consumed by this side reaction instead of reacting with carbon dioxide.
Strategic Solutions:
-
Strict Temperature Control: The carboxylation step is highly exothermic. It is critical to maintain a very low temperature (below -7°C) throughout the addition of carbon dioxide.[1] Pre-cooling the Grignard solution in an ice-salt bath before introducing CO₂ is essential.[1]
-
Controlled Reagent Addition:
-
During the formation of the Grignard reagent, add the 1-bromonaphthalene solution to the magnesium turnings at a rate that maintains a steady, but not violent, reflux.[2] This prevents localized high concentrations of the bromo-precursor.
-
Introduce the carbon dioxide (either as dry ice or gas) slowly and sub-surface to ensure efficient mixing and to prevent the temperature from rising.
-
-
Ensure Anhydrous Conditions: Water will quench the Grignard reagent, reducing the yield of both the desired product and the binaphthyl byproduct, instead forming naphthalene. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
High-Purity Magnesium: Use high-quality magnesium turnings. The presence of oxides on the surface can hinder the initiation of the reaction, leading to a delayed and potentially uncontrolled exotherm once it begins. Adding a small crystal of iodine can help initiate the reaction.[1]
Diagram: Competing Pathways in Grignard Synthesis
Caption: Desired vs. undesired pathways in Grignard synthesis.
Question 2: I am attempting to synthesize 2-naphthoic acid by oxidizing 2-methylnaphthalene, but my product is contaminated with 2-naphthaldehyde and other impurities. How can I improve the selectivity?
Root Cause Analysis: The oxidation of a methyl group on an aromatic ring to a carboxylic acid proceeds through intermediate stages, including an alcohol and an aldehyde (e.g., 2-methylnaphthalene → 2-naphthalenemethanol → 2-naphthaldehyde → 2-naphthoic acid).[3][4] The presence of 2-naphthaldehyde indicates incomplete oxidation. The formation of other impurities, potentially from ring-opening, suggests that the reaction conditions are too harsh or non-selective.
The key to a successful oxidation is to use a catalytic system and conditions that are strong enough to drive the reaction to the carboxylic acid stage but not so aggressive that they cause undesired side reactions or decomposition.
Strategic Solutions:
-
Optimize the Catalyst System: The Co/Mn/Br catalytic system is highly effective for this transformation.[5] The synergistic action of cobalt and manganese salts, promoted by a bromide source (like HBr or NaBr), is crucial for generating the active catalytic species that facilitate the oxidation by air or O₂. Varying the catalyst composition and loading can significantly impact yield and selectivity.[5]
-
Control Reaction Parameters:
-
Temperature: This is a critical parameter. Temperatures that are too low will result in incomplete oxidation (stopping at the aldehyde). Temperatures that are too high can lead to decarboxylation or oxidative cleavage of the naphthalene ring system. A typical range is 120-250°C.[6]
-
Pressure: The partial pressure of oxygen is directly related to the oxidation rate. Operating at elevated pressures (e.g., 0.2-3.5 MPa) ensures a sufficient concentration of the oxidant in the reaction medium.[6]
-
Time: Monitor the reaction progress using TLC or HPLC. Stopping the reaction too early will leave unreacted starting material and aldehyde. Extending it for too long increases the risk of byproduct formation.
-
-
Solvent Choice: Acetic acid is a common solvent for these types of oxidations as it is relatively stable under the reaction conditions and can effectively dissolve the reactants and catalyst salts.[5]
Table 1: Comparison of Key Naphthoic Acid Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Common Byproducts | Key Control Parameter |
| Grignard Carboxylation | 1- or 2-Bromonaphthalene | Mg, CO₂, Ether | 68-70%[6] | Binaphthyls, Naphthalene | Temperature (Carboxylation step) |
| Oxidation | 1- or 2-Methylnaphthalene | Co/Mn/Br salts, O₂/Air | ~80-93%[5][6] | Naphthaldehyde, Ring-opened products | Temperature, O₂ Pressure |
| Friedel-Crafts Type | Naphthalene | CO₂, Lewis Acid (e.g., AlCl₃) | 30-63%[6] | Isomeric naphthoic acids, Poly-acylated products | Solvent, Temperature |
| Haloform Reaction | Methyl β-naphthyl ketone | NaOCl or NaOBr | Good | Over-halogenated species | Stoichiometry of hypohalite[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing naphthoic acid?
There are several established routes, each with its own advantages. The most common are:
-
Grignard Reagent Carboxylation: This involves reacting a naphthylmagnesium halide with carbon dioxide. It is a reliable and versatile method for preparing both 1- and 2-naphthoic acids.[2]
-
Oxidation of Naphthalene Derivatives: The oxidation of alkylnaphthalenes (e.g., methylnaphthalene) or acylnaphthalenes provides an alternative route, often utilizing more readily available starting materials and offering high yields.[2][6]
-
Direct Carboxylation of Naphthalene: This method uses naphthalene and a carboxylating agent, often catalyzed by a strong acid, but can suffer from lower yields and issues with regioselectivity.[2][8]
-
Hydrolysis of Naphthonitriles: While less common as a primary route, the hydrolysis of the corresponding nitrile (e.g., 1-cyanonaphthalene) is an effective way to produce the carboxylic acid.
Q2: In a Friedel-Crafts type reaction on naphthalene, how can I control whether I get the 1-isomer or the 2-isomer?
The regioselectivity of electrophilic substitution on naphthalene is a classic example of kinetic versus thermodynamic control, which is heavily influenced by the choice of solvent.[9]
-
Kinetic Control (Favors 1-substitution): In non-polar solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons at lower temperatures, the reaction favors substitution at the more reactive alpha (C1) position. This leads to the formation of the 1-acylnaphthalene (which can be oxidized to 1-naphthoic acid) as the major product.[10] The 1-acylnaphthalene-Lewis acid complex is often less soluble in these solvents, precipitating out and preventing equilibration to the more stable 2-isomer.[10]
-
Thermodynamic Control (Favors 2-substitution): In polar solvents like nitrobenzene at higher temperatures, the reaction is reversible. The initially formed 1-isomer can undergo de-acylation and re-acylation.[9] Because the 2-isomer is sterically less hindered and therefore thermodynamically more stable, it accumulates as the major product over time.[10]
Diagram: Kinetic vs. Thermodynamic Control in Naphthalene Acylation
Caption: Solvent and temperature dictate isomer formation.
Experimental Protocols
Protocol 1: Purification of Crude Naphthoic Acid by Acid-Base Extraction and Recrystallization
This protocol is designed to remove neutral byproducts (e.g., binaphthyl, unreacted starting materials) and other impurities from a crude naphthoic acid sample.
Materials:
-
Crude naphthoic acid
-
Diethyl ether or Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Toluene or Ethanol (for recrystallization)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (separatory funnel, flasks, Büchner funnel)
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether (or another suitable organic solvent) in a separatory funnel.
-
Base Extraction: Add 1 M NaOH solution to the separatory funnel (approx. 2-3 volumes relative to the organic layer). Shake vigorously, venting frequently. Allow the layers to separate. The naphthoic acid will be deprotonated to form the water-soluble sodium naphthoate, which will move to the aqueous layer.
-
Separate Layers: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaOH solution two more times to ensure complete recovery. Combine all aqueous extracts.
-
Wash Step: The combined aqueous layers can be washed once with a small portion of fresh diethyl ether to remove any remaining neutral impurities.[1] Discard this ether wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl with stirring until the solution is strongly acidic (pH ~2), which can be checked with litmus paper. The naphthoic acid will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water until the filtrate is free of chloride ions (test with AgNO₃ solution if necessary).
-
Drying: Dry the crude, purified acid in a vacuum oven.
-
Recrystallization: Dissolve the dried acid in a minimum amount of hot toluene.[1] If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold toluene, and dry to a constant weight. The expected melting point for 1-naphthoic acid is 159-161°C.[2]
Diagram: Purification Workflow
Caption: A standard acid-base extraction and recrystallization workflow.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 1 - Methylnaphthalene Pathway Map [eawag-bbd.ethz.ch]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Large-Scale Synthesis of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the large-scale synthesis of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid (CAS No: 5409-15-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and industry best practices.
Core Synthesis Overview: The Kolbe-Schmitt Reaction
The industrial production of this compound predominantly relies on the Kolbe-Schmitt reaction .[1][2] This process involves the carboxylation of a phenoxide—in this case, derived from 4-chloro-1-naphthol—using carbon dioxide under elevated temperature and pressure.[2][3] The general workflow is outlined below.
Caption: General workflow for the Kolbe-Schmitt synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Q1: My carboxylation reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a common scale-up challenge. The root cause often lies in one of several critical process parameters:
-
Presence of Water: The Kolbe-Schmitt reaction is notoriously sensitive to moisture.[3] Water consumes the alkali base and can hydrolyze the phenoxide, rendering it inactive for carboxylation.
-
Causality: The phenoxide is the active nucleophile that attacks CO₂.[2] Any proton source, like water, will quench the phenoxide, reverting it to the less reactive naphthol.
-
Solution: Ensure all reactants, solvents, and the reactor itself are thoroughly dried. The starting 4-chloro-1-naphthol and the alkali hydroxide should be of high purity and anhydrous. Dehydrating the initially formed naphthoxide salt under vacuum before introducing CO₂ is a critical step in many industrial processes.[4]
-
-
Sub-optimal Temperature and Pressure: The carboxylation is an equilibrium-driven process. The conditions required to favor product formation are stringent.
-
Causality: Sufficient temperature is needed to overcome the activation energy, but excessive heat can lead to decarboxylation of the product or formation of unwanted byproducts and tars.[4] High CO₂ pressure is essential to drive the equilibrium towards the carboxylated product.[2]
-
Solution: A systematic optimization study (Design of Experiments, DoE) is recommended. Typical conditions for naphthol derivatives range from 120-280°C and CO₂ pressures from 5 to 100 atm.[2][4] The optimal setpoint will be specific to your reactor setup and scale.
-
-
Inefficient Mixing: In a gas-solid or gas-slurry reaction, poor agitation leads to localized depletion of CO₂ and inefficient heat transfer.
-
Causality: The reaction primarily occurs at the interface of the solid phenoxide and gaseous CO₂. If the bulk of the solid is not continuously exposed to fresh CO₂, the reaction will stall.
-
Solution: Ensure the reactor's agitation system is adequate for maintaining a homogenous slurry or for efficient tumbling of the solid powder. Baffles within the reactor can help prevent vortexing and improve mixing.
-
| Parameter | Typical Range | Consequence of Deviation |
| Temperature | 120 - 280 °C | Too Low: Slow or incomplete reaction. Too High: Decarboxylation, tar formation.[4] |
| CO₂ Pressure | 5 - 100 atm | Too Low: Unfavorable equilibrium, low conversion.[4] |
| Moisture Content | < 0.1% | Too High: Deactivation of phenoxide, low yield.[3] |
Q2: The final product is contaminated with a significant amount of an isomeric impurity. How can I improve regioselectivity?
A2: For naphthols, carboxylation can occur at different positions. While the desired product is the 2-carboxylic acid, formation of other isomers (like the 4-carboxylic acid) is possible. Regioselectivity is influenced by thermodynamics and kinetics.
-
Causality & Solution: The choice of the alkali metal counter-ion is a key factor. While sodium phenoxides are common, potassium naphthoxides often favor the formation of the thermodynamically more stable para-carboxylated product (in this case, the 4-carboxy isomer is blocked, but this principle affects other positions). Temperature also plays a crucial role; higher temperatures can favor the formation of different isomers. For instance, in the synthesis of 6-hydroxy-2-naphthoic acid, lower temperatures favor the 3-hydroxy-2-naphthoic acid, while higher temperatures are required for the desired 6,2-isomer.[4] A careful literature search for your specific substrate and experimental optimization of temperature and the counter-ion (Na⁺ vs. K⁺) are necessary to maximize the yield of the desired 4-chloro-1-hydroxy-2-carboxylic acid.
Q3: The isolated product has a persistent pink or brown discoloration. What is the source and how can I obtain a clean, white product?
A3: Naphthols, especially 1-naphthol derivatives, are highly susceptible to oxidation, which forms colored quinone-type impurities.[5]
-
Causality: The electron-rich naphthoxide intermediate and the final phenolic product can be easily oxidized by atmospheric oxygen, particularly at the elevated temperatures used during the reaction and workup. Trace metal contaminants can catalyze this oxidation.
-
Solutions:
-
Inert Atmosphere: Maintain a nitrogen or argon atmosphere throughout the entire process, from phenoxide formation to the final packaging of the product.
-
Antioxidants/Reducing Agents: During the acidic workup and crystallization, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) can help prevent oxidation and discharge color from already-formed impurities.
-
Purification: Activated carbon (charcoal) treatment of the product solution before the final crystallization is highly effective at adsorbing colored impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is essential.
-
Q4: During workup, the product precipitates as a fine, difficult-to-filter solid. How can I improve the crystal morphology?
A4: "Crashing out" a product by rapid acidification often leads to fine, amorphous particles that trap impurities and are difficult to handle.
-
Causality: Rapid nucleation far exceeds the rate of crystal growth, resulting in poor crystal habit.
-
Solution: Control the rate of acidification. Instead of adding the crude salt solution to a large volume of acid, slowly add the acid to the agitated, heated aqueous solution of the carboxylate salt. This allows for the formation of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also promote controlled crystallization. An anti-solvent crystallization (e.g., adding water slowly to a solution in ethanol) can also yield better crystals.
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for the large-scale synthesis of this compound?
A1: Safety is paramount. Key considerations include:
-
High-Pressure Operations: The use of a high-pressure reactor requires certified equipment, regular inspection, and trained personnel. A rupture disc and pressure relief valve are mandatory safety features.
-
Material Handling: 4-chloro-1-naphthol can cause skin and serious eye irritation.[6] The final product, this compound, may also cause eye damage.[7] Full personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, is required.[7][8]
-
Ventilation: The process should be conducted in a well-ventilated area or a walk-in fume hood to avoid inhalation of dusts or vapors.[8][9] Ensure eyewash stations and safety showers are readily accessible.[7]
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. This includes solvent waste and any contaminated materials.[7][9]
Q2: Which analytical techniques are best for monitoring the reaction and ensuring final product quality?
A2: A robust analytical strategy is crucial for process control and quality assurance.
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase method can be used to monitor the disappearance of the 4-chloro-1-naphthol starting material and the appearance of the product.[10] This allows you to determine reaction completion.
-
Final Product Quality Control (QC):
-
HPLC: To determine purity and quantify impurities. A typical method might use a C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[10]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight (222.62 g/mol ).[11]
-
Melting Point: To assess purity; a sharp melting point indicates high purity.
-
Infrared Spectroscopy (IR): To confirm the presence of key functional groups (O-H, C=O).[12]
-
Q3: What are the most likely impurities in the final product and where do they come from?
A3: Understanding potential impurities is key to developing an effective purification strategy.
| Impurity | Source | Mitigation Strategy |
| 4-Chloro-1-naphthol | Unreacted starting material | Drive reaction to completion; remove during recrystallization. |
| Isomeric Naphthoic Acids | Non-selective carboxylation | Optimize reaction temperature and counter-ion.[4] |
| Decarboxylation Product | Thermal degradation of the product | Avoid excessive temperature or prolonged reaction times.[13] |
| Oxidation Byproducts (Quinones) | Air oxidation of naphthol species | Use an inert atmosphere; add antioxidants during workup. |
| Residual Solvents | Trapped in the crystal lattice | Proper drying of the final product under vacuum. |
| Inorganic Salts | From base or acid used in workup | Thoroughly wash the filter cake with deionized water. |
References
- 1. researchgate.net [researchgate.net]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. biosynth.com [biosynth.com]
- 10. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID(5409-15-4) IR2 [m.chemicalbook.com]
- 13. Decarboxylation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 4-Chloro-1-hydroxynaphthalene-2-carboxylic Acid and Other Naphthoic Acid Derivatives for Drug Discovery
The naphthoic acid scaffold is a cornerstone in medicinal chemistry, offering a rigid bicyclic aromatic system that serves as a versatile template for designing novel therapeutic agents.[1] The strategic functionalization of this core structure can profoundly influence the physicochemical properties and biological activity of the resulting derivatives. This guide provides an in-depth comparison of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid with other key naphthoic acid derivatives, offering insights into their structure-activity relationships (SAR) and potential applications in drug development.
Introduction to the Naphthoic Acid Scaffold
Naphthoic acids are derivatives of naphthalene, functionalized with one or more carboxylic acid groups. Their inherent aromaticity and defined three-dimensional structure make them attractive starting points for the synthesis of enzyme inhibitors, receptor ligands, and other biologically active molecules.[2][3] The position of the carboxylic acid group (e.g., 1-naphthoic vs. 2-naphthoic acid) and the nature and location of other substituents dramatically alter the molecule's interaction with biological targets.
This guide will focus on this compound, a derivative with two key functional groups—a halogen and a hydroxyl group—that are known to modulate lipophilicity, metabolic stability, and hydrogen bonding capabilities.[2] We will compare its properties to those of parent naphthoic acids and other hydroxylated derivatives to elucidate the impact of these substitutions.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The introduction of substituents to the naphthoic acid core can significantly alter these properties. The table below summarizes key physicochemical data for this compound and a selection of other naphthoic acid derivatives.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted LogP | pKa |
| 4-Chloro-1-hydroxy-naphthalene-2-carboxylic acid | C₁₁H₇ClO₃ | 222.62 | Not available | 3.64 | Not available | |
| 1-Naphthoic acid | C₁₁H₈O₂ | 172.18 | 157-160 | 3.1 | 3.7 | |
| 2-Naphthoic acid | C₁₁H₈O₂ | 172.18 | 185-187 | 3.3 | 4.17 | |
| 1-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 195-200 (dec.) | 2.6 | Not available | |
| 3-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 218-221 | 2.9 | 2.8 |
(Data sourced from various chemical databases and publications.[4][5][6][7][8][9] LogP and pKa values are predicted or experimental where available.)
The addition of a hydroxyl group, as seen in 1-hydroxy-2-naphthoic acid, generally decreases the LogP value, indicating increased hydrophilicity compared to the parent 2-naphthoic acid. Conversely, the introduction of a chlorine atom, a lipophilic substituent, in this compound is predicted to significantly increase its LogP, suggesting enhanced membrane permeability. This modulation of lipophilicity is a critical aspect of drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[10]
Structure-Activity Relationship (SAR) Insights
While direct biological data for this compound is limited, we can infer its potential activities by examining related compounds and general SAR principles.
The Role of Halogenation
Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to enhance biological activity.[11] The chlorine atom in this compound can influence its properties in several ways:
-
Increased Lipophilicity: As noted, the chloro group increases the molecule's hydrophobicity, which can enhance its ability to cross biological membranes and access intracellular targets.[2]
-
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the acidity of the carboxylic acid and the reactivity of the naphthalene ring.
-
Steric Effects: The presence of the chlorine atom can influence the preferred conformation of the molecule and its binding to a target protein.
A study on chlorinated 1-hydroxynaphthalene-2-carboxanilides, which are derivatives of the 1-hydroxy-2-naphthoic acid scaffold, revealed that the position of the chlorine atom is crucial for their antistaphylococcal activity.[3] Specifically, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide demonstrated potent activity, suggesting that the chlorinated naphthalene core is a promising starting point for the development of new antimicrobial agents.[3]
The Significance of the Hydroxyl Group
The hydroxyl group at the 1-position can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. In a study of naphthoic acid derivatives as allosteric inhibitors of the NMDA receptor, the addition of a hydroxyl group to the 2-naphthoic acid scaffold significantly increased inhibitory activity at certain receptor subtypes.[12]
The combination of a hydroxyl and a chloro substituent in this compound presents a unique opportunity for dual interactions with a target binding site: the hydroxyl group can form key hydrogen bonds, while the chloro group can occupy a hydrophobic pocket.
Caption: Key structural features of this compound and their potential influence on biological activity.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound and its analogues, standardized in vitro assays are essential. Below are detailed protocols for determining antimicrobial and cytotoxic activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Prepare a stock solution of the test compound at a concentration of 2x the highest desired test concentration in CAMHB.
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the 2x compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with 5 µL of the standardized bacterial suspension.
-
Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[14]
Caption: Workflow for the Broth Microdilution MIC Assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[11]
Materials:
-
Human cancer cell line (e.g., HeLa).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
Procedure:
-
Seed 100 µL of a cell suspension (e.g., 5 x 10⁴ cells/mL) into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[11]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in drug discovery. Its unique combination of a halogen and a hydroxyl group on the naphthoic acid core suggests the potential for potent and selective biological activity, particularly in the antimicrobial and anticancer arenas. The increased lipophilicity imparted by the chlorine atom may enhance cell permeability, while the hydroxyl group can provide crucial hydrogen bonding interactions with target macromolecules.
Further research should focus on the direct biological evaluation of this compound and a library of its derivatives. Comparative studies against other naphthoic acids in a panel of biological assays will be crucial for elucidating a clear structure-activity relationship and identifying lead compounds for further development. The experimental protocols provided in this guide offer a robust framework for such investigations.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Page loading... [guidechem.com]
- 3. 1-Naphthoic Acid [drugfuture.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 6. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Naphthoic acid | 93-09-4 [chemicalbook.com]
- 9. 1-Hydroxy-2-naphthoic acid = 97.0 86-48-6 [sigmaaldrich.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the Validation of an HPLC Method for 4-Chloro-1-hydroxynaphthalene-2-carboxylic Acid Analysis
This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind each validation parameter, offers detailed experimental protocols, and presents a comparative analysis against alternative analytical technologies. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring regulatory alignment and scientific robustness.[1][2][3][4]
Introduction: The Analytical Imperative for Naphthalene Derivatives
This compound (CHNC) is a functionalized naphthalene derivative.[5] Compounds of this class are pivotal in various fields, serving as synthetic intermediates, potential impurities in pharmaceutical manufacturing, or metabolites in toxicological studies. Accurate and reliable quantification is therefore not merely an academic exercise but a critical requirement for quality control, regulatory submission, and ensuring product safety and efficacy.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing non-volatile and semi-volatile organic molecules like CHNC due to its high resolution, sensitivity, and reproducibility.[6] However, an HPLC method is only as reliable as its validation. The objective of method validation is to provide documented evidence that the procedure is fit for its intended purpose.[1][7]
This guide presents a comprehensive validation protocol for a reversed-phase HPLC (RP-HPLC) method, structured to demonstrate its suitability for the precise and accurate analysis of this compound.
The Core Protocol: A Validated RP-HPLC Method for CHNC
The foundation of our analysis is a robust RP-HPLC method designed for optimal separation and detection of CHNC. The selection of a C18 column is based on the non-polar naphthalene backbone of the analyte, while the acidified water/acetonitrile mobile phase ensures good peak shape and retention for the carboxylic acid and hydroxyl moieties.[8]
Recommended Chromatographic Conditions
| Parameter | Specification | Rationale |
| Instrumentation | HPLC with UV-Vis or Photodiode Array (PDA) Detector | Provides the necessary sensitivity and allows for peak purity assessment (with PDA). |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Industry-standard for reversed-phase; offers excellent resolution and efficiency for aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile | The acidic modifier suppresses ionization of the carboxylic acid, leading to symmetric peaks. Acetonitrile is a common organic modifier providing good elution strength. |
| Elution Mode | Isocratic: 60:40 (A:B) | A simple isocratic method is often sufficient for analyzing a primary compound, ensuring run-to-run reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Detection Wavelength | 245 nm | Chosen based on the UV absorbance maximum of the naphthalene chromophore, maximizing signal response. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Standard Solution | 100 µg/mL of CHNC in Mobile Phase | A representative concentration for assay determination. |
The Validation Master Plan: From Theory to Practice
Method validation is a systematic process. The following sections detail the experimental protocols for each essential validation parameter as mandated by ICH Q2(R2) guidelines.[1][2]
Caption: A typical workflow for HPLC method validation, starting from system suitability and progressing through core parameters to final reporting.
System Suitability Testing (SST)
Causality: Before analyzing any samples, we must verify that the chromatographic system (pump, injector, column, detector) is performing adequately.[9][10] SST is not a validation parameter itself, but a prerequisite to ensure the validity of the entire run.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a standard solution (e.g., 100 µg/mL CHNC).
-
Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.
-
Determine the tailing factor and theoretical plates for the analyte peak.
Acceptance Criteria (based on USP <621>): [3][9]
| SST Parameter | Acceptance Limit |
|---|---|
| Peak Area %RSD | ≤ 2.0% |
| Retention Time %RSD | ≤ 1.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
Specificity
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[11][12][13] Forced degradation studies are a cornerstone of this evaluation.
Protocol:
-
Blank Analysis: Inject a sample of the dissolution solvent (blank) to ensure no interfering peaks at the retention time of CHNC.
-
Forced Degradation: Expose the CHNC standard solution to various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 24 hours (for solid drug substance).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze each stressed sample by the proposed HPLC method.
-
Use a PDA detector to assess peak purity of the CHNC peak in the presence of any degradation products.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the CHNC peak and any degradation product peaks.
-
The peak purity index (or similar metric from the chromatography software) for the CHNC peak should be greater than 0.999, indicating no co-eluting impurities.
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector's response over a specified range.[6][7] The range is the interval over which the method is shown to be precise, accurate, and linear.[1][13]
Protocol:
-
Prepare a stock solution of CHNC.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Acceptance Criteria & Example Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | 489500 |
| 75 | 741200 |
| 100 | 995600 |
| 125 | 1239800 |
| 150 | 1510500 |
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be minimal and not statistically significant.
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value.[6][12][13] It is typically assessed through recovery studies by spiking a placebo (matrix without the analyte) with known amounts of the analyte.
Protocol:
-
Prepare a placebo mixture (e.g., all formulation excipients without CHNC).
-
Spike the placebo with CHNC at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria & Example Data:
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 101.2 | 101.2% |
| 120% | 120.0 | 119.1 | 99.3% |
-
Mean % Recovery: 98.0% to 102.0% at each level.
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[6]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of CHNC at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for this new set of six samples.
-
Perform a statistical comparison (e.g., F-test) of the two data sets to assess overall precision.
-
Acceptance Criteria:
-
Repeatability: %RSD ≤ 2.0%
-
Intermediate Precision: %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[6][7] This is critical for impurity analysis.
Protocol (Signal-to-Noise Approach):
-
Prepare a series of dilute solutions of CHNC.
-
Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting six samples at this concentration and verifying that the precision (%RSD) is acceptable (typically ≤ 10%).
Acceptance Criteria:
-
LOD: S/N ratio ≈ 3:1
-
LOQ: S/N ratio ≈ 10:1, with acceptable precision.
Robustness
Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6][14] This provides an indication of its reliability during normal usage.
Protocol:
-
Prepare a standard solution of CHNC.
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
Mobile Phase Composition: ± 2% absolute organic content (e.g., 58% and 62% Acetonitrile).
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor).
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
Changes in retention time or peak area should be minimal and predictable.
A Comparative Guide: Situating HPLC Among Alternative Techniques
While the validated HPLC method is robust for its intended purpose, a senior scientist must understand the broader analytical landscape. The choice of technique is driven by the analytical objective and the physicochemical properties of the analyte.
Caption: Decision tree for selecting an appropriate analytical method for a compound like CHNC.
Comparative Performance Overview
| Technique | Principle | Suitability for CHNC | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and solid stationary phase; UV detection. | Excellent | Robust, reproducible, cost-effective, high resolution for non-volatiles.[15][16] | Moderate sensitivity; requires chromophore; potential for peak co-elution. |
| HPLC-MS | HPLC separation coupled with mass spectrometry for detection. | Excellent | Very high sensitivity and specificity; provides molecular weight information; ideal for trace analysis. | Higher cost and complexity; potential for matrix effects (ion suppression). |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase; MS detection. | Poor | Excellent for volatile and thermally stable compounds.[17] | CHNC is non-volatile and would require derivatization, adding complexity and potential for error.[17] |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | Good | Extremely high separation efficiency; requires minimal sample volume. | Can have lower concentration sensitivity and robustness compared to HPLC. |
| NMR/FTIR Spectroscopy | Analysis based on nuclear magnetic resonance or infrared absorption. | Poor (for quantification) | Unparalleled for structural elucidation and identification.[18] | Not a separative technique; low sensitivity and not suitable for quantifying analytes in a mixture without extensive calibration. |
This comparison underscores that for routine quality control and quantitative analysis of this compound, a validated HPLC-UV method provides the optimal balance of performance, reliability, and cost-effectiveness. Techniques like HPLC-MS serve a crucial role in confirmatory analysis or when much lower detection limits are required, while GC-based methods are generally unsuitable for this type of polar, non-volatile analyte.
Conclusion
This guide has detailed a comprehensive, scientifically-grounded approach to the validation of an HPLC method for this compound. By adhering to the principles of system suitability, specificity, linearity, accuracy, precision, and robustness, the resulting method is demonstrated to be fit for its intended purpose. The causality behind each experimental choice has been explained to provide a deeper understanding beyond the mere execution of steps. The comparative analysis with alternative technologies further situates the validated HPLC method as the most appropriate choice for routine quantitative analysis. A properly validated method is the bedrock of reliable data, ensuring product quality and supporting regulatory compliance throughout the pharmaceutical development lifecycle.[9][19]
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. m.youtube.com [m.youtube.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID(5409-15-4) IR2 [m.chemicalbook.com]
- 19. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
Comparative Biological Activity of 4-Chloro-1-hydroxynaphthalene-2-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the naphthalene scaffold represents a privileged structure, serving as the foundation for numerous therapeutic agents.[1][2] Its rigid, bicyclic aromatic system provides a versatile platform for structural modifications, enabling the fine-tuning of pharmacological properties.[1] This guide focuses on a specific, yet highly promising, class of naphthalene derivatives: those derived from 4-chloro-1-hydroxynaphthalene-2-carboxylic acid. The strategic placement of the chloro, hydroxyl, and carboxylic acid groups on the naphthalene ring endows this core structure with a unique chemical reactivity, making it an attractive starting point for the synthesis of novel bioactive molecules.[3]
This document provides a comparative analysis of the biological activities of various derivatives of this core structure, with a primary focus on their antimicrobial and cytotoxic properties. By synthesizing data from multiple studies, this guide aims to elucidate structure-activity relationships (SAR) and provide researchers with the foundational knowledge to design and develop next-generation therapeutic agents.
The Naphthalene Scaffold: A Versatile Core in Medicinal Chemistry
Naphthalene and its derivatives have long been recognized for their broad spectrum of biological activities.[2][4] Commercially successful drugs such as the antifungal naftifine and the antibiotic nafcillin underscore the therapeutic potential of this chemical class.[1] The ability to functionalize the naphthalene ring at various positions allows for the creation of diverse chemical libraries with a wide range of pharmacological profiles, from antimicrobial and antifungal to anti-inflammatory and anticancer agents.[2][5][6]
The core structure of this compound offers three key functional groups for derivatization:
-
The Carboxylic Acid: Readily converted to esters, amides, and other functionalities, allowing for modulation of solubility, bioavailability, and target interaction.[3]
-
The Hydroxyl Group: Can be derivatized to ethers or esters, influencing the electronic properties and hydrogen bonding capabilities of the molecule.
-
The Chloro Group: A key modulator of lipophilicity and electronic density, which can impact membrane permeability and binding affinity.[3]
The interplay of these groups and their subsequent modifications forms the basis of the structure-activity relationships explored in this guide.
Comparative Antimicrobial and Antifungal Activity
Derivatives of hydroxynaphthalene carboxylic acids have demonstrated significant potential as antimicrobial and antifungal agents. The following sections and tables summarize the activity of various derivatives against a range of pathogens.
Antibacterial Activity
Studies on chlorinated 1-hydroxynaphthalene-2-carboxanilides (amides of the core structure) have revealed potent antistaphylococcal activity. The position of the chlorine substituent on the aniline moiety plays a crucial role in determining the minimum inhibitory concentration (MIC).[7]
| Compound ID | Derivative Structure | Test Organism | MIC (µM) | Reference |
| 1 | N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Staphylococcus aureus | 0.37 | [7] |
| 2 | N-(2,6-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Staphylococcus aureus | > 30 | [7] |
| 3 | N-(3,4,5-Trichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Staphylococcus aureus | > 30 | [7] |
As evidenced in the table, the substitution pattern on the phenyl ring of the amide derivative significantly impacts antibacterial efficacy. The meta- and para-positions for chlorine substitution appear to be more favorable for activity against S. aureus than ortho-substitution.[7]
Antifungal Activity
Naphthalene derivatives have also been explored for their antifungal properties. For instance, 1,4-dialkoxynaphthalen-2-acyl imidazolium salts have shown promising activity against various Candida species.[8][9] While not direct derivatives of the guide's core molecule, these findings highlight the potential of the broader hydroxynaphthalene scaffold in antifungal drug discovery.
| Compound ID | Derivative Structure | Test Organism | MIC (µg/mL) | Reference |
| NAIMS 7c | A 1,4-dialkoxy-naphthalen-2-acyl imidazolium salt | Candida spp. | 3.125 | [8][9] |
| Miconazole | Reference Drug | Candida spp. | 12.5 | [8][9] |
These results suggest that derivatization of the hydroxyl and carboxylic acid moieties can lead to potent antifungal agents.
Cytotoxic Activity against Cancer Cell Lines
The therapeutic potential of naphthalene derivatives extends to oncology. Certain derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, an N-acylated derivative of a chlorinated naphthoquinone demonstrated significant anti-tumor activity against prostate cancer cells.[6]
| Compound ID | Derivative Structure | Cell Line | IC50 (µM) | Reference |
| NCDDNB | N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (androgen-dependent prostate cancer) | 2.5 | [6] |
| NCDDNB | PC-3 (androgen-independent prostate cancer) | 2.5 | [6] | |
| NCDDNB | DU-145 (androgen-independent prostate cancer) | 6.5 | [6] | |
| NCDDNB | HS-5 (normal bone marrow) | 25 | [6] |
The data indicates that NCDDNB is significantly more toxic to prostate cancer cells than to normal bone marrow cells, suggesting a favorable therapeutic window.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the standard methodologies employed for evaluating the biological activity of these compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, a fundamental measure of antimicrobial activity, is determined using the broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Detailed Steps:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbes in medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assays
The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT or LDH assays.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
Incubation: The cells are incubated with the compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of treated cells to that of untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on naphthalene derivatives allows for the formulation of preliminary SAR insights that can guide future drug design efforts.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) logic for naphthalene derivatives.
-
Amide Derivatives: The nature and position of substituents on the aniline moiety of 1-hydroxynaphthalene-2-carboxanilides are critical for antistaphylococcal activity. Halogen substitution at the meta and para positions of the phenyl ring appears to be beneficial.[7]
-
Modulation of Lipophilicity: The addition of halogen atoms and other lipophilic groups can influence the compound's ability to cross cell membranes, which is a key factor for antimicrobial and cytotoxic activity.[3]
-
Ester and Ether Derivatives: Modification of the carboxylic acid and hydroxyl groups to form esters and ethers can lead to compounds with enhanced antifungal properties.[8][9]
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. The available data strongly suggests that targeted modifications of the core structure can lead to the development of potent and selective antimicrobial and anticancer agents.
Future research in this area should focus on:
-
Systematic SAR Studies: Synthesis and biological evaluation of a comprehensive library of derivatives to further refine our understanding of the structure-activity relationships.
-
Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising lead compounds in animal models to assess their therapeutic potential and safety profiles.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the versatile this compound scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide on androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activity of 1,4-Dialkoxynaphthalen-2-Acyl Imidazolium Salts by Inducing Apoptosis of Pathogenic Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Activity of 1,4-Dialkoxynaphthalen-2-Acyl Imidazolium Salts by Inducing Apoptosis of Pathogenic Candida spp. [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 1-Hydroxynaphthalene-2-Carboxamide Analogs as Potent Antibacterial Agents
For researchers and scientists in drug development, the naphthol scaffold represents a privileged structure, a recurring molecular framework with a proven affinity for biological targets. Within this class, derivatives of 1-hydroxy-2-naphthoic acid have emerged as a promising foundation for the development of novel therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of a series of N-substituted 1-hydroxynaphthalene-2-carboxamide analogs, focusing on their potent antistaphylococcal activity. We will dissect the causal relationships between chemical modifications and biological efficacy, supported by experimental data and detailed protocols, to empower your own drug discovery endeavors.
The 1-Hydroxynaphthalene-2-carboxamide Scaffold: A Versatile Core
The 1-hydroxynaphthalene-2-carboxylic acid moiety serves as an excellent starting point for analog synthesis due to its inherent structural features. The hydroxyl and carboxylic acid groups provide key hydrogen bonding capabilities, while the naphthalene core offers a rigid scaffold for substituent placement. Our focus is on analogs where the carboxylic acid is converted to a carboxamide via linkage to various substituted anilines. This modification significantly impacts the molecule's physicochemical properties, such as lipophilicity, and allows for fine-tuning of its biological activity.
Synthesis of N-Aryl-1-hydroxynaphthalene-2-carboxanilides
The general synthetic route to these analogs is a robust and efficient amidation reaction. The process involves the condensation of 1-hydroxynaphthalene-2-carboxylic acid with a selected substituted aniline.[1] Phosphorus trichloride is a common coupling agent, and the reaction is often facilitated by microwave irradiation to reduce reaction times and improve yields.[1][2]
General Synthesis Workflow
Caption: General workflow for the synthesis of N-Aryl-1-hydroxynaphthalene-2-carboxanilides.
Comparative Analysis of Antistaphylococcal Activity
A series of chlorinated 1-hydroxynaphthalene-2-carboxanilides have been synthesized and evaluated for their in vitro activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1] The data reveals a strong dependence of antibacterial potency on the substitution pattern of the aniline ring.
| Compound ID | Aniline Substituent | log k' | MIC (μM) vs. S. aureus |
| 1 | 2-Cl | 0.94 | 2.94 |
| 2 | 3-Cl | 0.99 | 1.47 |
| 3 | 4-Cl | 1.01 | 1.47 |
| 4 | 2,3-diCl | 1.34 | 1.47 |
| 5 | 2,4-diCl | 1.32 | 0.74 |
| 6 | 2,5-diCl | 1.33 | 0.74 |
| 7 | 2,6-diCl | 1.15 | 5.87 |
| 8 | 3,4-diCl | 1.38 | 0.74 |
| 9 | 3,5-diCl | 1.40 | 0.37 |
| 10 | 2,4,5-triCl | 1.62 | 1.47 |
| 11 | 2,4,6-triCl | 1.40 | > 10 |
| 12 | 3,4,5-triCl | 1.68 | 0.74 |
| Ampicillin | - | - | 1.45 |
Data sourced from a study on chlorinated 1-hydroxynaphthalene-2-carboxanilides.[1] log k' is a measure of lipophilicity determined by HPLC.
Decoding the Structure-Activity Relationship (SAR)
The comparative data in the table above allows us to deduce several key SAR principles for this class of compounds.
-
Impact of Chlorine Position: For monosubstituted analogs, substitution at the 3- or 4-position of the aniline ring (compounds 2 and 3 ) confers greater activity than substitution at the 2-position (compound 1 ).
-
Advantage of Dichlorination: Dichlorinated analogs generally exhibit enhanced potency. Notably, compounds with 2,4-, 2,5-, 3,4-, and 3,5-dichloro substitutions (compounds 5 , 6 , 8 , and 9 ) are all more active than the monosubstituted and some trichlorinated counterparts.
-
The Optimal Substitution Pattern: The N-(3,5-Dichlorophenyl) analog (compound 9 ) emerges as the most potent compound in the series, with a minimum inhibitory concentration (MIC) of 0.37 µM, which is significantly better than the reference antibiotic, ampicillin.[1]
-
Steric Hindrance Effects: The presence of a substituent at the 2,6-positions (compounds 7 and 11 ) leads to a dramatic decrease in activity. This suggests that steric hindrance near the amide linker is detrimental, likely by disrupting the optimal conformation for target binding.
-
Role of Lipophilicity: There is a general trend where increased lipophilicity (higher log k') correlates with improved antibacterial activity. However, this is not a simple linear relationship. The exceptional activity of the 3,5-dichloro analog (compound 9 ) compared to the more lipophilic 3,4,5-trichloro analog (compound 12 ) indicates that electronic effects and the specific geometry of substitution are also critical determinants of activity.[1][3]
Caption: Key SAR findings for N-Aryl-1-hydroxynaphthalene-2-carboxanilides.
Proposed Mechanism of Action
While the precise molecular target is still under investigation, studies suggest that these compounds may act as multi-target agents.[1] Chemoproteomic analysis of the most potent analog, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide, revealed that its antibacterial effect likely stems from the downregulation of several key staphylococcal proteins.[1] One particularly affected protein is the ATP-dependent protease ATPase subunit HslU, which is essential for bacterial protein degradation and repair, cell division, and overall survival.[1] Inhibition of bacterial respiration has also been observed, although at concentrations higher than the MIC, suggesting it may be a secondary mechanism.[1]
Caption: Proposed multi-target mechanism of action for lead carboxanilide analogs.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the trustworthiness and reproducibility of the findings, a standardized protocol for assessing antibacterial activity is crucial. The following is a detailed methodology for determining the MIC of the synthesized analogs against S. aureus.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of Staphylococcus aureus.
Materials:
-
Test compounds (dissolved in DMSO, e.g., at 10 mg/mL)
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, pick 3-5 isolated colonies of S. aureus. b. Suspend the colonies in sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Compound Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the stock solution of the test compound to the first well of a row and mix thoroughly. This creates a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
Inoculation: a. Add 10 µL of the prepared bacterial inoculum (from step 1d) to each well containing the serially diluted compound. This brings the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. b. Include a positive control well (CAMHB + inoculum, no compound) and a negative control well (CAMHB only).
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
MIC Determination: a. After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, read the optical density (OD) at 600 nm using a microplate reader to quantify growth.
This rigorous, self-validating system ensures that the comparative data generated is reliable and serves as a solid foundation for further drug development efforts.
References
- 1. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciforum : Event management platform [sciforum.net]
A Comparative Guide to Analytical Method Validation for Impurities in 4-chloro-1-hydroxynaphthalene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of a compound is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. For a compound such as 4-chloro-1-hydroxynaphthalene-2-carboxylic acid, which may serve as a key starting material or intermediate, a robust and validated analytical method for impurity profiling is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the analytical method validation of impurities, offering a comprehensive, data-supported framework for method selection and implementation. A Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as a viable alternative for specific, volatile impurities.
The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures, ensuring a scientifically sound and regulatory-compliant approach.[1][2]
The Criticality of a Stability-Indicating Method
Before delving into a comparison of analytical techniques, it is crucial to underscore the necessity of a stability-indicating method . Such a method is designed to accurately measure the active pharmaceutical ingredient (API) or key compound in the presence of its impurities, including process-related impurities and degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, and light).[3][4] The ability to resolve the primary compound from these other entities is the hallmark of a specific and robust analytical procedure.[3]
Primary Analytical Approach: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[5] For a polar, chromophoric compound like this compound and its potential impurities, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical starting point.
Causality Behind Experimental Choices
The selection of a C18 stationary phase is predicated on its hydrophobic nature, which provides effective retention for the aromatic naphthalene ring system. The mobile phase, a gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile), allows for the elution of compounds with a range of polarities. The acidic pH of the mobile phase is chosen to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is suitable due to the conjugated aromatic system present in the analyte and its likely impurities, which will exhibit strong absorbance.
Experimental Protocol: Stability-Indicating RP-HPLC Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of impurities in this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50, v/v)
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in the diluent.
-
For impurity analysis, dilute the stock solution to a working concentration of 0.1 mg/mL.
-
Spiked samples for validation are prepared by adding known amounts of potential impurities to the main analyte solution.
Validation Data Summary: HPLC Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Baseline resolution (>1.5) between the main peak and all impurity peaks. Peak purity index > 0.99. | Method is stability-indicating. Degradation was observed under acid, base, and oxidative stress, with all degradants resolved from the main peak. |
| Linearity (R²) | ≥ 0.995 for all impurities | > 0.998 |
| Range | Reporting threshold to 150% of the specification limit | 0.05 µg/mL to 1.5 µg/mL |
| Accuracy (% Recovery) | 80.0% - 120.0% for impurities | 95.2% - 104.8% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5.0% | < 2.0% |
| - Intermediate Precision | ≤ 8.0% | < 3.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.015 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.05 µg/mL |
| Robustness | RSD of results should be within acceptable limits after deliberate small changes to method parameters. | The method is robust for minor changes in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2°C). |
Alternative Analytical Approach 1: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than traditional HPLC.[6][7][8] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[6][8] For a high-throughput environment or when dealing with complex impurity profiles, UHPLC presents a compelling alternative.[6]
Causality Behind Experimental Choices
The transition from HPLC to UHPLC is driven by the desire for increased efficiency. The smaller particle size of the stationary phase in a UHPLC column leads to a more efficient mass transfer of the analyte between the mobile and stationary phases, resulting in sharper and narrower peaks.[7] This allows for shorter column lengths and higher flow rates without sacrificing resolution, dramatically reducing run times. The fundamental chemistry of the separation (reversed-phase) remains the same as in the HPLC method.
Experimental Protocol: Fast Stability-Indicating UHPLC Method
Objective: To develop and validate a fast, stability-indicating UHPLC method for the quantification of impurities in this compound.
Instrumentation:
-
UHPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-3.5 min: 20% to 60% B
-
3.5-4.0 min: 60% B
-
4.1-5.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 2 µL
-
Diluent: Acetonitrile:Water (50:50, v/v)
Sample Preparation:
-
Identical to the HPLC method.
Validation Data Summary: UHPLC Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Baseline resolution (>1.5) between the main peak and all impurity peaks. Peak purity index > 0.99. | Method is stability-indicating. Excellent resolution achieved in a shorter run time. |
| Linearity (R²) | ≥ 0.995 for all impurities | > 0.999 |
| Range | Reporting threshold to 150% of the specification limit | 0.03 µg/mL to 1.5 µg/mL |
| Accuracy (% Recovery) | 80.0% - 120.0% for impurities | 97.1% - 103.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5.0% | < 1.5% |
| - Intermediate Precision | ≤ 8.0% | < 2.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.01 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.03 µg/mL |
| Robustness | RSD of results should be within acceptable limits after deliberate small changes to method parameters. | The method is robust for minor changes in flow rate (±0.05 mL/min), and column temperature (±2°C). |
Alternative Analytical Approach 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For certain types of impurities, particularly those that are volatile or semi-volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) offers an orthogonal and highly sensitive analytical technique. Potential impurities in the synthesis of this compound could include starting materials or byproducts that are amenable to GC analysis. The mass spectrometric detector provides excellent specificity and aids in the identification of unknown impurities.
Causality Behind Experimental Choices
GC is the preferred method for volatile compounds. For a non-volatile analyte like this compound, derivatization would be necessary to increase its volatility. However, for analyzing volatile process-related impurities (e.g., residual solvents or volatile starting materials), a direct GC-MS analysis of the sample can be highly effective. The use of a mass spectrometer as a detector allows for the selective monitoring of ions characteristic of the target impurities, providing high sensitivity and specificity.[9]
Experimental Protocol: GC-MS for Volatile Impurities
Objective: To develop and validate a GC-MS method for the identification and quantification of potential volatile impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Sample Preparation:
-
Dissolve 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., methanol).
-
Inject 1 µL of the solution into the GC-MS.
Validation Data Summary: GC-MS Method (for a representative volatile impurity)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks at the retention time of the target impurity. Mass spectrum matches the reference spectrum. | Excellent specificity due to mass spectrometric detection. |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Range | From LOQ to expected levels of the impurity | 1 ppm to 100 ppm |
| Accuracy (% Recovery) | 70.0% - 130.0% | 85.6% - 110.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 15.0% | < 5.0% |
| - Intermediate Precision | ≤ 20.0% | < 8.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.5 ppm |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 1.0 ppm |
| Robustness | RSD of results should be within acceptable limits after deliberate small changes to method parameters. | The method is robust for minor changes in oven ramp rate (±1°C/min) and injector temperature (±10°C). |
Comparative Analysis and Recommendations
| Feature | HPLC | UHPLC | GC-MS |
| Analysis Time | ~35 minutes | ~5 minutes | ~30 minutes |
| Resolution | Good | Excellent | Excellent (for volatile compounds) |
| Sensitivity | Good | Excellent | Excellent (for volatile compounds) |
| Solvent Consumption | High | Low | Very Low |
| Instrument Cost | Moderate | High | High |
| Applicability | Broad range of non-volatile and semi-volatile impurities | Broad range of non-volatile and semi-volatile impurities | Volatile and semi-volatile, thermally stable impurities |
Recommendation:
-
For routine quality control with a focus on robustness and cost-effectiveness, the HPLC method provides a reliable and validated solution. Its longer run time may be acceptable in environments that are not high-throughput.
-
For high-throughput laboratories, rapid analysis, and situations requiring the highest resolution and sensitivity for complex impurity profiles, the UHPLC method is the superior choice.[10] The significant reduction in analysis time and solvent consumption can lead to long-term cost savings and increased productivity.[11]
-
The GC-MS method should be considered as a complementary technique, specifically for the analysis of volatile organic impurities and residual solvents that are not amenable to LC analysis. Its high specificity makes it invaluable for identifying unknown volatile compounds.
Visualizing the Workflow
To better illustrate the logical flow of each validation process, the following diagrams are provided.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. scispace.com [scispace.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. soeagra.com [soeagra.com]
- 6. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. industrialpharmacist.com [industrialpharmacist.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. grupobiomaster.com [grupobiomaster.com]
A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Substituted Hydroxynaphthoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted hydroxynaphthoic acids are a class of organic compounds that form the backbone of numerous pharmaceuticals, dyes, and advanced materials. Their chemical versatility, stemming from the strategic placement of hydroxyl, carboxylic acid, and other functional groups on the naphthalene core, dictates their biological activity and material properties. A thorough understanding of their molecular structure and electronic properties is therefore paramount in both quality control and the rational design of new applications.
This guide provides a comparative analysis of substituted hydroxynaphthoic acids using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. We will delve into the principles behind each technique, present comparative experimental data for key isomers and substituted derivatives, and provide detailed, field-proven protocols to enable you to replicate and expand upon these analyses in your own laboratory.
The Structural Landscape: Isomerism in Hydroxynaphthoic Acids
The positioning of the hydroxyl and carboxyl groups on the naphthalene rings dramatically influences the electronic distribution and, consequently, the spectroscopic signature of each isomer. This guide will focus on three common isomers as a basis for comparison: 1-hydroxy-2-naphthoic acid, 3-hydroxy-2-naphthoic acid, and 6-hydroxy-2-naphthoic acid. Further substitutions with electron-donating or electron-withdrawing groups will be discussed to illustrate their impact on the spectral properties.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides valuable information about the conjugated π-electron systems within the naphthalene core. The absorption of UV or visible light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition, and thus the wavelength of maximum absorption (λmax), is sensitive to the molecular structure.
Comparative UV-Vis Spectral Data
The position of the hydroxyl and carboxyl groups significantly alters the conjugation and, therefore, the λmax. The following table summarizes the absorption maxima for key isomers.
| Compound | Solvent | λmax (nm) | Reference |
| 1-Hydroxy-2-naphthoic acid | Ethanol | ~350, ~300, ~290 | [1] |
| 3-Hydroxy-2-naphthoic acid | Dioxane | ~365 | [2] |
| 6-Hydroxy-2-naphthoic acid | - | Data not readily available in a comparable format | |
| 2-Naphthoic acid | Acidic Mobile Phase | 236, 280, 334 | [3] |
Expert Insights: The bathochromic (red) shift observed in 3-hydroxy-2-naphthoic acid compared to other isomers can be attributed to the β,β-disubstitution pattern in the naphthalene nucleus, which extends the conjugation to a greater degree[2]. In contrast, the potential for intramolecular hydrogen bonding (chelation) between the adjacent hydroxyl and carboxyl groups in 1-hydroxy-2-naphthoic acid can influence its electronic structure and absorption spectrum[2]. The addition of further substituents, such as a nitro group, is expected to cause a significant red shift in the absorption spectrum due to the strong electron-withdrawing nature of the nitro group extending the π-conjugation.
Experimental Protocol: UV-Vis Spectroscopy
Caption: A typical workflow for acquiring UV-Vis spectra of hydroxynaphthoic acids.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a small amount of the hydroxynaphthoic acid derivative and dissolve it in a spectroscopic grade solvent (e.g., ethanol, methanol, or dioxane) to prepare a stock solution of known concentration (e.g., 10⁻³ M).
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁴ to 10⁻⁶ M. This is crucial for ensuring the measurements are within the linear range of the spectrophotometer.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings. Set the desired wavelength range (e.g., 200-800 nm).
-
Blanking: Fill a quartz cuvette with the pure solvent used for sample preparation and place it in the spectrophotometer. Run a baseline correction or "blank" to subtract the solvent's absorbance.
-
Sample Measurement: Rinse the cuvette with the most dilute sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum. Repeat for all dilutions, moving from the lowest to the highest concentration.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each compound. To confirm the data's validity, plot a calibration curve of absorbance at λmax versus concentration. A linear plot confirms adherence to the Beer-Lambert law.
Fluorescence Spectroscopy: Unveiling Emissive Properties
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and excited state dynamics of molecules. Upon excitation at a specific wavelength, the molecule is promoted to an excited electronic state. It then relaxes back to the ground state by emitting a photon at a longer wavelength (the Stokes shift). The fluorescence emission spectrum is characteristic of the molecule and is influenced by its structure and environment.
Comparative Fluorescence Spectral Data
The position of the hydroxyl group has a profound effect on the fluorescence properties of hydroxynaphthoic acids.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (cm⁻¹) | Reference |
| 1-Hydroxy-2-naphthoic acid | Various polymers | - | Single fluorescence band | - | [2] |
| 3-Hydroxy-2-naphthoic acid | Aprotic polymers | - | Dual fluorescence | Large (10,500) | [2] |
| 3-Hydroxy-2-naphthoic acid | Protic polymers | - | Single, large Stokes shifted | - | [2] |
Expert Insights: 3-Hydroxy-2-naphthoic acid exhibits interesting photophysical behavior, including the potential for excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes-shifted emission[1][2]. This phenomenon is highly sensitive to the solvent environment. In contrast, 1-hydroxy-2-naphthoic acid shows more conventional fluorescence behavior[2]. The introduction of substituents can further modulate these properties. For instance, electron-donating groups are generally expected to enhance fluorescence quantum yield, while heavy atoms like bromine may quench fluorescence through intersystem crossing. The polarity of the solvent can also significantly impact the emission spectra, with more polar solvents often leading to a red shift in the emission maximum[4][5][6].
Experimental Protocol: Fluorescence Spectroscopy
Caption: A generalized workflow for fluorescence spectroscopy of hydroxynaphthoic acids.
Step-by-Step Methodology:
-
Solution Preparation: Prepare very dilute solutions (typically in the micromolar range, 10⁻⁶ M) of the hydroxynaphthoic acid derivatives in a spectroscopic grade solvent. High concentrations can lead to inner filter effects and self-absorption, which distort the emission spectrum.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Excitation Wavelength Selection: Based on the UV-Vis absorption data, set the excitation wavelength (λex) to the λmax of the compound.
-
Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., if λex is 350 nm, scan from 360 nm to 700 nm).
-
Excitation Scan: To confirm that the observed emission originates from the compound of interest, set the emission monochromator to the observed emission maximum (λem) and scan the excitation monochromator. The resulting excitation spectrum should resemble the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum emission (λem). Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λex - 1/λem) x 10⁷.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework.
Comparative ¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) of the protons and carbons in hydroxynaphthoic acids are highly sensitive to the positions of the hydroxyl and carboxyl groups, as well as the presence of other substituents.
¹H NMR Data (in DMSO-d₆)
| Compound | Carboxyl H (δ, ppm) | Aromatic H (δ, ppm) | Hydroxyl H (δ, ppm) | Reference |
| 1-Hydroxy-2-naphthoic acid | ~12.8 (s) | 8.57 (d), 7.99 (t), 7.86 (t), 7.56 (m), 7.36 (m), 7.22 (m) | - | [7] |
| 3-Hydroxy-2-naphthoic acid | - | Data not readily available in a comparable format | - |
¹³C NMR Data (in DMSO-d₆)
| Compound | Carbonyl C (δ, ppm) | Aromatic C (δ, ppm) | Reference |
| 1-Hydroxy-2-naphthoic acid | 173.0 | 160.8, 135.3, 132.0, 129.2, 128.5, 125.0, 123.8, 119.3, 108.5 | [8] |
| 3-Hydroxy-2-naphthoic acid | - | Data not readily available in a comparable format |
Expert Insights: The proton of the carboxylic acid is typically found far downfield (δ > 10 ppm) and is often broad due to hydrogen bonding and exchange. The chemical shifts of the aromatic protons are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the carboxyl group, as well as by anisotropic effects from the naphthalene ring system. The specific splitting patterns (singlet, doublet, triplet, multiplet) provide crucial information about the connectivity of the protons. In ¹³C NMR, the carbonyl carbon of the carboxylic acid is characteristically found in the range of 165-185 ppm[7]. The carbons bearing the hydroxyl group will be shifted downfield compared to unsubstituted naphthalene.
Experimental Protocol: NMR Spectroscopy
References
- 1. scispace.com [scispace.com]
- 2. Photo-induced relaxation and proton transfer in some hydroxy naphthoic acids in polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.pdx.edu [web.pdx.edu]
- 4. journalcsij.com [journalcsij.com]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. Effects of solvent polarity on the absorption and fluorescence spectra of chlorogenic acid and caffeic acid compounds: determination of the dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. 1-Hydroxy-2-naphthoic acid(86-48-6) 13C NMR [m.chemicalbook.com]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 4-chloro-1-hydroxynaphthalene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and complex chemical intermediates, establishing the purity of the final compound is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and a prerequisite for reliable downstream applications. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 4-chloro-1-hydroxynaphthalene-2-carboxylic acid, a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. We will move beyond a simple listing of techniques to provide a rationale for methodological choices, detailed experimental protocols, and a comparative analysis of their strengths and limitations in the context of this specific molecule.
The Synthetic Landscape and the Genesis of Impurities
The purity of a synthesized compound is intrinsically linked to its synthetic route. While numerous pathways can lead to hydroxynaphthalene carboxylic acids, a common approach involves the carboxylation of a corresponding naphthol derivative, such as through a modified Kolbe-Schmitt reaction. For this compound, a plausible synthesis could involve the chlorination of a suitable naphthol precursor followed by carboxylation.
This multi-step process introduces a spectrum of potential impurities that must be effectively identified and quantified. These can be broadly categorized as:
-
Process-Related Impurities: Unreacted starting materials (e.g., chlorinated naphthol), reagents, and intermediates.
-
By-products: Isomeric products (e.g., different chlorination or carboxylation positions), and products of side reactions.
-
Degradation Products: Compounds formed by the decomposition of the target molecule under reaction or storage conditions.
A robust analytical strategy must be capable of separating and detecting these diverse chemical entities, often at trace levels.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for purity assessment is a critical decision driven by factors such as the chemical nature of the analyte and its potential impurities, the required sensitivity and selectivity, and practical considerations like sample throughput and instrument availability. Here, we compare four commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).
Workflow for Purity Assessment
Caption: A general workflow for the comprehensive purity assessment of a synthesized compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
HPLC, particularly in its reversed-phase mode, is the cornerstone of purity determination in the pharmaceutical industry. Its high resolution, sensitivity, and reproducibility make it ideal for separating the target compound from closely related impurities and for accurate quantification.
Principle of Separation: Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) retains the analyte and impurities, which are then eluted by a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity.
Advantages for this compound:
-
High Resolution: Capable of separating isomers and other structurally similar impurities.
-
Quantitative Accuracy: Provides precise and accurate determination of the main peak's purity and the concentration of individual impurities.
-
Method Versatility: The mobile phase composition and gradient can be optimized to achieve the desired separation.
Limitations:
-
Requires Reference Standards: Accurate quantification of impurities typically requires their corresponding reference standards.
-
Limited Identification Power: While retention time provides an indication of a compound's identity, it is not definitive.
Experimental Protocol: Reversed-Phase HPLC
| Parameter | Condition |
| Column | Newcrom R1 (or equivalent C18, 5 µm, 4.6 x 250 mm)[1] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[1] |
| Gradient | 0-20 min: 30-80% B20-25 min: 80% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 0.5 mg/mL in Acetonitrile/Water (50:50) |
Causality Behind Experimental Choices:
-
A C18 column is chosen for its excellent retention of aromatic compounds like our target molecule.
-
Phosphoric acid is added to the aqueous mobile phase to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
-
A gradient elution is employed to ensure that both more polar and less polar impurities are effectively separated and eluted within a reasonable timeframe.
-
UV detection at 254 nm is suitable for aromatic compounds containing a naphthalene ring system.
Liquid Chromatography-Mass Spectrometry (LC-MS): A Powerful Tool for Impurity Identification
When unknown peaks are detected in the HPLC chromatogram, LC-MS becomes an invaluable tool for their identification. By coupling the separation power of LC with the mass-analyzing capabilities of a mass spectrometer, we can obtain the molecular weight of each component.
Principle: As compounds elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum for each chromatographic peak.
Advantages for this compound:
-
High Specificity and Sensitivity: Provides molecular weight information, which is a critical piece of data for identifying unknown impurities.
-
Structural Information: Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural clues.
-
Compatibility with HPLC: The HPLC method described above can be readily adapted for LC-MS by replacing the non-volatile phosphoric acid with a volatile acid like formic acid.[1]
Limitations:
-
Ionization Efficiency: Not all compounds ionize equally well, which can affect detection.
-
Isomer Identification: May not be able to distinguish between isomers that have the same molecular weight.
Experimental Protocol: LC-MS
The LC conditions would be similar to the HPLC protocol, with the key modification of using 0.1% formic acid in place of phosphoric acid in the mobile phase to ensure compatibility with the mass spectrometer.
Mass Spectrometry Parameters (Illustrative):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Causality Behind Experimental Choices:
-
Negative ion mode is chosen because the carboxylic acid group is readily deprotonated to form a [M-H]⁻ ion.
-
The scan range is set to encompass the expected molecular weight of the target compound (222.62 g/mol ) and its potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's structure. For purity assessment, it can be used to confirm the structure of the synthesized compound and to identify the structure of unknown impurities if they can be isolated in sufficient quantity.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift of a nucleus is highly dependent on its local chemical environment, providing detailed information about the molecular structure.
Advantages for this compound:
-
Definitive Structural Information: Provides detailed information about the connectivity of atoms in a molecule.
-
Quantitative Analysis: Can be used for quantitative analysis (qNMR) with an internal standard.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Requires a higher concentration of the analyte compared to HPLC and LC-MS.
-
Complex Spectra: The spectra of mixtures can be difficult to interpret.
Interpreting the NMR Spectrum of this compound:
-
¹H NMR: We would expect to see distinct signals for the aromatic protons on the naphthalene ring system. The chemical shifts and coupling patterns of these protons would be influenced by the positions of the chloro, hydroxyl, and carboxylic acid groups. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carboxyl carbon would appear at a characteristic downfield chemical shift (typically 165-185 ppm). The chemical shifts of the aromatic carbons would be influenced by the attached substituents.
Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Screening Tool
TLC is a simple, rapid, and inexpensive chromatographic technique that is well-suited for monitoring the progress of a reaction and for preliminary purity assessment.
Principle: A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (typically silica gel). The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
Advantages for this compound:
-
Rapid and Inexpensive: Ideal for quick checks of reaction progress.
-
Simple to Perform: Requires minimal equipment and training.
-
Versatile Visualization: A variety of visualization techniques can be used.
Limitations:
-
Lower Resolution and Sensitivity: Not as powerful as HPLC for separating complex mixtures or detecting trace impurities.
-
Not Quantitative: Primarily a qualitative technique.
Experimental Protocol: TLC
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | Ethyl Acetate : Hexane : Acetic Acid (70:30:1, v/v/v) |
| Visualization | UV light (254 nm) and/or staining (e.g., iodine vapor) |
Causality Behind Experimental Choices:
-
Silica gel is a polar stationary phase, suitable for the separation of moderately polar organic compounds.
-
A mixture of ethyl acetate and hexane is a common mobile phase for TLC, and the ratio can be adjusted to optimize the separation.
-
A small amount of acetic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group, which can otherwise lead to "tailing" or streaking of the spot.[2]
-
UV visualization is effective because the naphthalene ring system absorbs UV light. Iodine vapor can be used as a general-purpose stain for organic compounds.
Comparison Summary
| Feature | HPLC | LC-MS | NMR | TLC |
| Primary Use | Quantitative Purity | Impurity Identification | Structural Elucidation | Reaction Monitoring |
| Resolution | High | High | N/A (structural info) | Low to Moderate |
| Sensitivity | High | Very High | Low | Moderate |
| Quantitative? | Yes | Semi-quantitative | Yes (qNMR) | No |
| Cost | Moderate | High | High | Low |
| Throughput | High | Moderate | Low | Very High |
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique is sufficient for the comprehensive purity assessment of a synthesized compound like this compound. A multi-faceted, integrated approach is essential to ensure the quality and reliability of the material.
-
TLC serves as a rapid and indispensable tool for in-process monitoring of the synthesis.
-
HPLC is the workhorse for the accurate and precise determination of the final product's purity and for quantifying known impurities.
-
LC-MS provides the crucial molecular weight information needed to identify unknown impurities detected by HPLC.
-
NMR offers the definitive structural confirmation of the target molecule and can be used to elucidate the structure of isolated impurities.
By judiciously applying these complementary techniques, researchers, scientists, and drug development professionals can confidently establish the purity of their synthesized this compound, thereby ensuring the integrity of their research and the safety and efficacy of potential future applications.
References
A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Studies of 4-Chloro-1-hydroxynaphthalene-2-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding a compound's specificity is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on derivatives of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid, a scaffold with emerging biological interest. While specific cross-reactivity data for this class of molecules is not yet widely published, this document outlines the essential experimental strategies to characterize their selectivity and potential off-target interactions.
The journey of a drug candidate from discovery to clinic is fraught with challenges, one of the most critical being the potential for off-target effects. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to adverse effects and therapeutic failure.[1] Therefore, a thorough evaluation of a compound's interaction profile is a non-negotiable aspect of preclinical drug development.
This guide will delve into the principles and practical applications of key assays for assessing cross-reactivity, providing a roadmap for researchers working with this compound derivatives.
The Chemical Landscape: this compound and its Analogs
The parent compound, this compound, possesses a rigid bicyclic aromatic system with hydroxyl, carboxylic acid, and chloro substituents.[2][3][4] These functional groups offer multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives.[5][6] Studies on structurally related hydroxynaphthalene-2-carboxanilides have demonstrated antibacterial and antimycobacterial activities, highlighting the potential of this chemical scaffold in drug discovery.[7][8] Given this biological activity, it is crucial to investigate the selectivity of these derivatives to ensure their therapeutic potential is not undermined by off-target interactions.
A Multi-pronged Approach to Assessing Cross-Reactivity
A robust cross-reactivity assessment employs a combination of in vitro techniques to build a comprehensive profile of a compound's interaction landscape. The primary methodologies include competitive binding assays, enzyme inhibition assays, and cell-based functional assays.
Competitive Binding Assays: Gauging Affinity for Off-Targets
Competitive binding assays are a fundamental tool for determining the relative affinity of a test compound for a panel of known targets.[9][10] The principle of this assay is the competition between a labeled ligand with a known affinity for the target and the unlabeled test compound.[11][12][13] A reduction in the signal from the labeled ligand indicates that the test compound is binding to the target.
Experimental Protocol: Radioligand Binding Assay
-
Target Preparation: Obtain purified recombinant protein or membrane preparations expressing the off-target of interest.
-
Assay Buffer: Prepare a suitable binding buffer optimized for the specific target protein.
-
Radioligand: Select a high-affinity radiolabeled ligand for the target.
-
Incubation: In a multi-well plate, combine the target protein, a fixed concentration of the radioligand, and a range of concentrations of the this compound derivative.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand using a filtration method (e.g., glass fiber filters).
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration at which 50% of the radioligand is displaced (IC50) is determined. This value can be used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the target.[9]
Data Presentation:
| Derivative | Target Protein | IC50 (µM) | Ki (µM) |
| Compound A | Receptor X | 15.2 | 7.8 |
| Compound B | Receptor X | > 100 | > 100 |
| Compound C | Enzyme Y | 5.6 | 2.9 |
Interpretation: Lower IC50 and Ki values indicate a higher affinity of the derivative for the off-target, suggesting a higher potential for cross-reactivity.
Diagram: Competitive Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Enzyme Inhibition Assays: Uncovering Unwanted Enzyme Interactions
Many drugs exert their effects by inhibiting enzymes.[14][15][16] Therefore, it is crucial to screen this compound derivatives against a panel of relevant enzymes to identify any unintended inhibitory activity.[17][18]
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Enzyme and Substrate: Obtain the purified enzyme of interest and a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorescent) upon enzymatic conversion.
-
Assay Buffer: Prepare a buffer that provides optimal conditions for enzyme activity.
-
Incubation: In a multi-well plate, pre-incubate the enzyme with a range of concentrations of the test derivative.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the formation of the product over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of enzyme inhibition against the compound concentration to determine the IC50 value.
Data Presentation:
| Derivative | Enzyme | IC50 (µM) |
| Compound A | Kinase Z | 2.5 |
| Compound B | Kinase Z | 50.1 |
| Compound C | Protease W | > 100 |
Interpretation: A low IC50 value indicates potent inhibition of the off-target enzyme, flagging a potential cross-reactivity liability.
Diagram: Enzyme Inhibition Assay Workflow
Caption: Workflow of an in vitro enzyme inhibition assay.
Cell-Based Functional Assays: Assessing Physiological Relevance
While binding and enzyme assays provide valuable information on direct interactions, cell-based assays offer a more physiologically relevant context to assess the functional consequences of off-target engagement.[19][20][21][22] These assays can measure a wide range of cellular responses, including changes in signaling pathways, gene expression, and cell viability.[23][24]
Experimental Protocol: Reporter Gene Assay for Off-Target Pathway Activation
-
Cell Line: Use a cell line that has been engineered to express a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway.
-
Cell Culture: Culture the cells in a multi-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative.
-
Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression.
-
Lysis and Detection: Lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.
-
Data Analysis: Plot the reporter gene activity against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response) or IC50 (inhibitory concentration for 50% of maximal response).
Data Presentation:
| Derivative | Signaling Pathway | EC50/IC50 (µM) |
| Compound A | Pathway A (Activation) | 8.3 (EC50) |
| Compound B | Pathway B (Inhibition) | 22.5 (IC50) |
| Compound C | Pathway A (Activation) | > 100 |
Interpretation: Potent activation or inhibition of a signaling pathway unrelated to the intended target indicates a functional off-target effect.
Diagram: Cross-Reactivity Screening Cascade
Caption: A tiered approach to cross-reactivity screening.
Conclusion: Building a Foundation of Selectivity
The investigation of cross-reactivity is an indispensable component of modern drug discovery. For novel chemical series such as derivatives of this compound, a systematic and multi-faceted approach is essential to de-risk promising lead candidates. By employing a combination of competitive binding, enzyme inhibition, and cell-based functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is critical for making informed decisions, prioritizing the most promising candidates for further development, and ultimately, increasing the likelihood of success in delivering safe and effective therapeutics.
References
- 1. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID [drugfuture.com]
- 4. 4-Chloro-1-hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 5. nbinno.com [nbinno.com]
- 6. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]
- 7. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | MDPI [mdpi.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. med.libretexts.org [med.libretexts.org]
- 14. blog.biobide.com [blog.biobide.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-Based Assays [sigmaaldrich.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
comparing the efficacy of different synthetic routes to 4-chloro-1-hydroxynaphthalene-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Chloro-1-hydroxynaphthalene-2-carboxylic acid is a valuable scaffold in medicinal chemistry, and its synthesis has been approached through various classical organic reactions. This guide provides an in-depth comparison of the efficacy of three primary synthetic routes to this target molecule, offering insights into the mechanistic underpinnings, experimental protocols, and expected outcomes of each approach.
Introduction to this compound
This compound possesses a unique combination of functional groups—a chlorinated naphthol core and a carboxylic acid—making it a versatile building block for the synthesis of more complex pharmaceutical agents. The strategic placement of the chloro, hydroxyl, and carboxyl groups influences the molecule's electronic properties and potential biological activity. The efficacy of any synthetic route to this compound is judged not only by its yield and purity but also by its scalability, safety, and cost-effectiveness. This guide will explore the Kolbe-Schmitt reaction, the Reimer-Tiemann reaction, and Friedel-Crafts acylation as potential pathways to this important molecule.
Route 1: The Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols and naphthols.[1][2][3][4] This reaction typically involves the treatment of a phenoxide or naphthoxide with carbon dioxide under pressure and at elevated temperatures.
Reaction Scheme & Mechanism
The reaction proceeds via the formation of the sodium or potassium salt of 4-chloro-1-naphthol, which then acts as a nucleophile to attack carbon dioxide. The regioselectivity of the carboxylation on the naphthalene ring is a critical consideration. For 1-naphthol derivatives, electrophilic substitution is generally favored at the 4-position (para to the hydroxyl group). However, in the Kolbe-Schmitt reaction, the formation of a complex between the alkali metal cation and the naphthoxide can direct the carboxylation to the ortho position (C2). The choice of alkali metal hydroxide can influence this regioselectivity.
The mechanism begins with the deprotonation of 4-chloro-1-naphthol by a strong base, typically sodium hydroxide or potassium hydroxide, to form the more nucleophilic naphthoxide ion. This ion then attacks the electrophilic carbon of CO2. The resulting intermediate subsequently tautomerizes to restore aromaticity, and a final acidic workup yields the desired carboxylic acid.
Experimental Protocol
Materials:
-
4-chloro-1-naphthol
-
Sodium hydroxide (or potassium hydroxide)
-
Carbon dioxide (high pressure)
-
Sulfuric acid (concentrated)
-
Anhydrous solvent (e.g., toluene or xylene, if not performed neat)
-
High-pressure autoclave
Procedure:
-
Formation of the Naphthoxide: In a reaction vessel, 4-chloro-1-naphthol is dissolved in a minimal amount of a suitable solvent or heated to its molten state. An equimolar amount of solid sodium hydroxide is cautiously added. The mixture is heated under vacuum to remove the water formed during the reaction, yielding the dry sodium 4-chloro-1-naphthoxide.
-
Carboxylation: The dry naphthoxide is transferred to a high-pressure autoclave. The vessel is sealed and purged with nitrogen before being pressurized with carbon dioxide to 100-150 atm. The autoclave is then heated to 120-150 °C for 4-6 hours with continuous stirring.
-
Work-up and Isolation: After cooling and carefully venting the excess CO2, the solid reaction mass is dissolved in water. The resulting solution is filtered to remove any insoluble impurities. The filtrate is then acidified with concentrated sulfuric acid to a pH of 2-3, leading to the precipitation of the crude this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
Discussion of Efficacy
-
Advantages: The Kolbe-Schmitt reaction is a direct method for carboxylation and can provide good yields if optimized. It is an atom-economical reaction, with CO2 being the only reagent incorporated into the product.
-
Disadvantages: This method requires high pressure and temperature, which necessitates specialized equipment (autoclave) and careful handling. The reaction can be sensitive to the presence of water, which can reduce the yield.[5] Regiocontrol can also be a challenge, with the potential for carboxylation at other positions on the naphthalene ring, leading to isomeric impurities.
Route 2: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is primarily known for the ortho-formylation of phenols using chloroform in a basic solution.[5][6][7][8][9] However, a modification of this reaction using carbon tetrachloride instead of chloroform can lead to the formation of a carboxylic acid group.[9]
Reaction Scheme & Mechanism
The reaction is believed to proceed through the formation of dichlorocarbene (:CCl2) as the electrophilic species when chloroform is used. In the case of carbon tetrachloride in a basic medium, the reactive intermediate is thought to be trichloromethanide anion, which upon hydrolysis in the reaction workup, leads to the carboxylic acid. The naphthoxide ion, generated in situ, attacks this electrophile. The reaction is typically carried out in a biphasic system.[6]
The mechanism involves the deprotonation of 4-chloro-1-naphthol by a strong base. The resulting naphthoxide attacks the electrophilic carbon of the reactive intermediate generated from carbon tetrachloride. Subsequent hydrolysis of the intermediate under the basic reaction conditions, followed by an acidic workup, yields the carboxylic acid.
Experimental Protocol
Materials:
-
4-chloro-1-naphthol
-
Sodium hydroxide
-
Carbon tetrachloride
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt, optional)
-
Hydrochloric acid (concentrated)
-
Solvent (e.g., water and an organic solvent for the biphasic system)
Procedure:
-
Reaction Setup: A solution of 4-chloro-1-naphthol in an aqueous sodium hydroxide solution is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Reaction: Carbon tetrachloride is added to the solution. A phase-transfer catalyst can be added to facilitate the reaction between the two phases. The mixture is then heated to reflux (typically 60-80 °C) for several hours with vigorous stirring.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The excess carbon tetrachloride is removed by distillation. The remaining aqueous solution is acidified with concentrated hydrochloric acid to precipitate the crude product.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent is then performed to obtain the pure this compound.
Discussion of Efficacy
-
Advantages: The Reimer-Tiemann reaction is performed under milder conditions (atmospheric pressure) compared to the Kolbe-Schmitt reaction. The procedure is generally straightforward and does not require specialized high-pressure equipment.
-
Disadvantages: Yields for the carboxylation via the Reimer-Tiemann reaction are often low to moderate. The reaction can produce a mixture of ortho and para isomers, and the separation can be challenging. The use of carbon tetrachloride, a toxic and environmentally harmful solvent, is a significant drawback. Dichlorocarbene, if formed as a byproduct, can also lead to other side reactions.[5][6]
Route 3: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acylating agent and a Lewis acid catalyst.[10][11][12][13][14] For carboxylation, a suitable C1 acylating agent such as phosgene or its derivatives (e.g., oxalyl chloride) can be considered.
Reaction Scheme & Mechanism
This route involves the reaction of 4-chloro-1-naphthol with an acylating agent like oxalyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The Lewis acid activates the oxalyl chloride to form a highly electrophilic acylium ion. However, the stability of the acylium ion derived from oxalyl chloride is a critical factor; it is known to be unstable and can fragment into a chlorocarbonyl cation and carbon monoxide.[11] The naphthol ring, being electron-rich, then attacks the electrophile. The hydroxyl group on the starting material can complicate the reaction by coordinating with the Lewis acid.
The mechanism involves the formation of an acylium ion from the reaction of oxalyl chloride with AlCl3. The electron-rich naphthalene ring of 4-chloro-1-naphthol then attacks this electrophile. A subsequent deprotonation step restores the aromaticity of the ring, and hydrolysis of the intermediate acyl chloride, followed by an acidic workup, would yield the carboxylic acid.
Experimental Protocol
Materials:
-
4-chloro-1-naphthol
-
Oxalyl chloride
-
Aluminum chloride (anhydrous)
-
Anhydrous inert solvent (e.g., dichloromethane or carbon disulfide)
-
Hydrochloric acid (dilute)
-
Ice
Procedure:
-
Reaction Setup: Anhydrous aluminum chloride is suspended in a dry, inert solvent in a flask equipped with a dropping funnel and a gas outlet, under an inert atmosphere (e.g., nitrogen). The mixture is cooled in an ice bath.
-
Formation of Acylium Ion: A solution of oxalyl chloride in the same solvent is added dropwise to the cooled suspension of aluminum chloride.
-
Acylation: A solution of 4-chloro-1-naphthol in the solvent is then added slowly to the reaction mixture. The reaction is stirred at low temperature for a period and then allowed to warm to room temperature.
-
Work-up and Isolation: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic extracts are washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Discussion of Efficacy
-
Advantages: Friedel-Crafts acylation is a versatile reaction with a broad substrate scope. When successful, it can provide good yields.
-
Disadvantages: The hydroxyl group of the naphthol can interfere with the Lewis acid catalyst, potentially requiring protection-deprotection steps, which adds to the synthetic complexity. The acylium ion from oxalyl chloride is prone to decomposition, which can lead to the formation of undesired byproducts and lower yields.[11] The reaction requires strictly anhydrous conditions, and the use of stoichiometric amounts of the Lewis acid generates significant waste during workup.
Comparative Summary of Synthetic Routes
| Feature | Kolbe-Schmitt Reaction | Reimer-Tiemann Reaction | Friedel-Crafts Acylation |
| Reagents | 4-chloro-1-naphthol, NaOH/KOH, CO2 | 4-chloro-1-naphthol, NaOH, CCl4 | 4-chloro-1-naphthol, Oxalyl chloride, AlCl3 |
| Reaction Conditions | High pressure (100-150 atm), High temperature (120-150 °C) | Atmospheric pressure, Reflux temperature (60-80 °C) | Anhydrous, Low to ambient temperature |
| Expected Yield | Moderate to Good | Low to Moderate | Variable, potentially low due to side reactions |
| Purity/Side Products | Isomeric carboxylic acids | Isomeric products, chlorinated byproducts | Byproducts from acylium ion fragmentation, polyacylation |
| Safety Concerns | High pressure operations | Use of toxic carbon tetrachloride | Corrosive and water-sensitive reagents |
| Scalability | Industrially practiced, but requires specialized equipment | Limited by safety and environmental concerns of CCl4 | Possible, but can be challenging due to reagent sensitivity and waste |
Visualizing the Synthetic Workflows
Caption: Workflow for the Kolbe-Schmitt Reaction.
Caption: Workflow for the Reimer-Tiemann Reaction.
Caption: Workflow for the Friedel-Crafts Acylation.
Conclusion and Recommendation
Based on the comparative analysis, the Kolbe-Schmitt reaction appears to be the most promising route for the synthesis of this compound, particularly for larger-scale preparations. While it requires specialized high-pressure equipment, it is a more direct and potentially higher-yielding method compared to the alternatives. The key to its success lies in the careful control of reaction conditions to maximize the yield of the desired ortho-carboxylated product and minimize the formation of isomers.
The Reimer-Tiemann reaction , while procedurally simpler, suffers from lower yields and significant safety and environmental concerns associated with the use of carbon tetrachloride. It may be suitable for small-scale laboratory synthesis where high-pressure equipment is unavailable, but it is not an ideal choice for sustainable and scalable production.
The Friedel-Crafts acylation route is fraught with challenges for this specific substrate. The potential for side reactions due to the instability of the acylium ion and the interference of the hydroxyl group with the Lewis acid catalyst make it a less reliable and more complex option. This route would likely require significant optimization and may necessitate a protecting group strategy, adding steps and reducing overall efficiency.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the available equipment, scale of synthesis, and the desired balance between yield, purity, and operational simplicity. However, for a robust and efficient synthesis of this compound, the optimization of the Kolbe-Schmitt reaction is the most recommended path forward.
References
- 1. d-nb.info [d-nb.info]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structure-Dependent AhR Activity of Hydroxylated Naphthoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the Aryl Hydrocarbon Receptor (AhR) activity of various hydroxylated naphthoic acids. We will delve into the structural determinants of their agonistic and antagonistic effects, supported by experimental data, and provide detailed protocols for assessing AhR activity. This document is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug discovery investigating the interactions of small molecules with the AhR signaling pathway.
Introduction: The Aryl Hydrocarbon Receptor (AhR) - A Key Regulator of Cellular Processes
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating gene expression in response to a wide array of structurally diverse compounds.[1] Initially identified as the receptor for the environmental toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized for its involvement in a broad spectrum of biological and physiological processes, including xenobiotic metabolism, immune responses, and cell cycle regulation.[2][3]
The activation of AhR by ligands initiates a signaling cascade that culminates in the regulation of target gene expression. This canonical pathway, as illustrated below, involves ligand binding, nuclear translocation, and heterodimerization with the AhR nuclear translocator (ARNT), leading to the induction of genes such as cytochrome P450 enzymes CYP1A1 and CYP1B1.[4] The promiscuity of the AhR allows it to bind not only to environmental contaminants but also to a variety of endogenous and dietary compounds, including microbial metabolites like hydroxylated naphthoic acids.[5][6] Understanding the structure-activity relationships (SAR) of these ligands is paramount for predicting their biological effects, which can range from toxic to therapeutic.[7]
Diagram: Canonical AhR Signaling Pathway
Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).
Comparative Analysis of AhR Activity of Hydroxylated Naphthoic Acids
The biological activity of hydroxylated naphthoic acids as AhR ligands is highly dependent on the number and position of hydroxyl and carboxyl groups on the naphthalene ring.[2] Experimental data from studies using young adult mouse colonic (YAMC) and human Caco-2 colon cancer cells reveal significant differences in their potency and efficacy as AhR agonists and antagonists.[2][8]
Agonist Activity: Induction of AhR-Responsive Genes
The induction of CYP1A1 and CYP1B1, well-established markers of AhR activation, serves as a reliable measure of the agonist activity of these compounds.[9] The following table summarizes the comparative agonist activity of various hydroxylated naphthoic acids and related structures, with the potent environmental toxicant TCDD as a reference.
| Compound | Structure | Relative AhR Agonist Potency (CYP1A1/CYP1B1 Induction) | Key Structural Features and Remarks |
| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | Dihydroxylated and carboxylated naphthalene | High .[2] Potency comparable to TCDD for inducing CYP1A1 and CYP1B1 in both YAMC and Caco-2 cells.[8] | The presence of two hydroxyl groups at the 1 and 4 positions and a carboxyl group at the 2 position are critical for high agonist activity.[2][9] |
| 1-Hydroxy-2-naphthoic acid (1-HNA) | Monohydroxylated and carboxylated naphthalene | Moderate .[2] Less potent than 1,4-DHNA but can induce a maximal response for CYP1B1 in both cell lines and CYP1A1 in Caco-2 cells.[8] | A single hydroxyl group at the 1-position is sufficient for significant AhR activation.[2] |
| 4-Hydroxy-2-naphthoic acid (4-HNA) | Monohydroxylated and carboxylated naphthalene | Moderate .[2] Similar to 1-HNA, it is less potent than 1,4-DHNA but induces a maximal response for CYP1B1 in both cell lines and CYP1A1 in Caco-2 cells.[8] | A single hydroxyl group at the 4-position confers significant AhR agonist activity.[2] |
| 3,5-Dihydroxy-2-naphthoic acid (3,5-DHNA) | Dihydroxylated and carboxylated naphthalene | Low/Cell-specific .[2] Minimal activity for CYP1A1 induction in both cell lines. However, it induces CYP1B1 in YAMC but not Caco-2 cells.[2] | The positions of the hydroxyl groups are crucial; the 3,5-substitution pattern is less favorable for CYP1A1 induction.[2] |
| 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) | Dihydroxylated and carboxylated naphthalene | Very Low/Inactive .[2] Minimal activity as a CYP1A1 inducer in both cell lines.[2] | The 3,7-dihydroxylation pattern results in a significant loss of AhR agonist activity.[2] |
| 1-Naphthol (1-NOH) & 2-Naphthol (2-NOH) | Monohydroxylated naphthalene | Weak Agonists .[8] Exhibit weak induction of CYP1A1/CYP1B1.[2] | The absence of the carboxyl group significantly reduces agonist potency compared to 1-HNA and 4-HNA.[2] |
| 1-Naphthoic acid (1-NA) & 2-Naphthoic acid (2-NA) | Carboxylated naphthalene | Inactive .[2] Relatively inactive in inducing CYP1A1/CYP1B1.[2] | The carboxyl group alone is insufficient for AhR activation; hydroxyl groups are essential.[2] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Halogenated aromatic hydrocarbon | Very High (Reference Compound) .[2] A prototypical and highly potent AhR agonist.[8] | Used as a positive control for maximal AhR activation.[2] |
Antagonistic Activity: Inhibition of TCDD-Induced AhR Activation
Some hydroxylated naphthoic acid derivatives also exhibit antagonistic properties, where they can inhibit the AhR activation induced by potent agonists like TCDD.[2] This dual activity is concentration-dependent and can have significant biological implications.
Notably, 1-Naphthol and 2-Naphthol have demonstrated partial AhR antagonist activity by inhibiting TCDD-induced AhR transformation and DNA binding.[2][8] In cell-based assays, several hydroxylated naphthalenes, with the exception of 1,4- and 3,7-DHNA, inhibited TCDD-induced Cyp1a1 mRNA expression at higher concentrations in YAMC cells, although this was sometimes associated with cytotoxicity.[2]
Experimental Protocols for Assessing AhR Activity
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the AhR activity of hydroxylated naphthoic acids.
Cell Culture and Treatment
-
Cell Lines: Young Adult Mouse Colonic (YAMC) cells and human Caco-2 colon cancer cells are commonly used.[2] YAMC cells provide a non-transformed model, while Caco-2 cells represent a human intestinal epithelial model.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM for Caco-2, RPMI 1640 for YAMC) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations.[10] A vehicle control (DMSO alone) and a positive control (e.g., 10 nM TCDD) are included in all experiments.[2] The final solvent concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced effects.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This assay quantifies the mRNA levels of AhR target genes, such as CYP1A1 and CYP1B1, following treatment with test compounds.
Diagram: qRT-PCR Workflow for AhR Target Gene Expression
Caption: A streamlined workflow for quantifying AhR target gene expression using qRT-PCR.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in multi-well plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Treatment: Treat the cells with various concentrations of the test compounds, a vehicle control, and a positive control (TCDD) for a specified duration (e.g., 18 hours).[9]
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers for CYP1A1, CYP1B1, and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Calculate the relative mRNA expression levels using the comparative Ct (ΔΔCt) method. The fold change in gene expression is typically expressed relative to the vehicle-treated control.
Gel Mobility Shift Assay (EMSA) for AhR-DNA Binding
EMSA is an in vitro technique used to detect the binding of the activated AhR to its specific DNA recognition site, the Dioxin Response Element (DRE).
Step-by-Step Protocol:
-
Preparation of Cytosol: Prepare cytosolic extracts from a suitable source, such as guinea pig liver, which contains a high concentration of AhR.[2]
-
Ligand Incubation: Incubate the cytosolic extract with the test compounds or TCDD to allow for ligand binding and AhR transformation.
-
Binding to Labeled DRE: Add a radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the DRE consensus sequence to the reaction mixture.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging. A "shifted" band indicates the formation of the AhR-DRE complex.
Structure-Activity Relationship (SAR) Insights and Mechanistic Considerations
The experimental data reveal key structural features that govern the AhR activity of hydroxylated naphthoic acids:
-
Essential Role of Hydroxyl Groups: The presence of at least one hydroxyl group on the naphthalene ring is crucial for AhR agonist activity.[2] Naphthoic acids lacking a hydroxyl group are largely inactive.[2]
-
Enhancement by the Carboxyl Group: The carboxyl group at the 2-position significantly enhances the agonist activity of hydroxylated naphthalenes.[8]
-
Positional Importance of Hydroxyl Groups: The location of the hydroxyl groups is a critical determinant of potency. The 1,4-dihydroxy substitution pattern is optimal for high agonist activity, while other patterns, such as 3,5- and 3,7-dihydroxy, result in reduced or cell-specific activity.[2]
-
Dual Agonist/Antagonist Behavior: Some compounds, like 1- and 2-naphthol, can act as weak agonists at lower concentrations and as partial antagonists at higher concentrations, highlighting the complexity of their interaction with the AhR.[8]
Computational modeling studies suggest that compounds like 1,4-DHNA share similar interactions with the AhR ligand-binding pocket as TCDD.[2] However, the negatively charged carboxyl group of 1,4-DHNA introduces distinct interactions, which may contribute to its specific activity profile.[8]
Conclusion and Future Directions
The structure-dependent AhR activity of hydroxylated naphthoic acids presents a compelling area of research with implications for both toxicology and therapeutics. The ability of these microbial metabolites to act as selective AhR modulators (SAhRMs) opens up possibilities for developing novel drugs that can harness the beneficial aspects of AhR signaling, such as anti-inflammatory effects in the gut, while avoiding the toxicity associated with potent agonists like TCDD.[1][4]
Future research should focus on in vivo studies to validate the observed in vitro activities and to elucidate the physiological consequences of AhR modulation by these compounds. Further exploration of their tissue-specific effects and their interactions with other signaling pathways will be crucial for a comprehensive understanding of their biological roles.
References
- 1. Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 4. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cellular and Molecular Determinants of Naphthoquinone-Dependent Activation of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Hydroxylated Chalcones as Aryl Hydrocarbon Receptor Agonists: Structure-Activity Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
